7-Chloropyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQHXPIKQHABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC=C(N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484053 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-49-2 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 7-Chloropyrazolo[1,5-a]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a cornerstone in the development of targeted therapies.[1][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4]
Within this important class of heterocycles, 7-chloropyrazolo[1,5-a]pyrimidine stands out not as an end-product, but as a critical, high-value intermediate.[5][6] The chlorine atom at the 7-position acts as a versatile chemical handle—a proficient leaving group for nucleophilic aromatic substitution (NAS) reactions.[2][7] This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of vast compound libraries for drug discovery programs, particularly in oncology and neurology.[1][5]
This guide provides a detailed technical overview of the robust synthesis and comprehensive characterization of this compound, designed to equip researchers with the practical knowledge required to confidently produce and validate this essential building block.
Part 1: The Synthetic Pathway
The most reliable and widely adopted synthesis of this compound is a two-stage process. It begins with the construction of the core heterocyclic ring system via cyclocondensation to form a pyrazolo[1,5-a]pyrimidin-7-ol intermediate, followed by a chlorination reaction to yield the target compound.
Stage 1: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidin-7-ol Core
The foundational step involves the reaction of a 3-aminopyrazole with a suitable β-dicarbonyl compound, such as diethyl malonate.[2][7] This reaction leverages the inherent nucleophilicity of the aminopyrazole, which acts as a 1,3-bisnucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-biselectrophilic partner.[2] The choice of a simple, unsubstituted 3-aminopyrazole and diethyl malonate leads to the formation of pyrazolo[1,5-a]pyrimidine-5,7-diol.
Causality Behind Experimental Choices:
-
Reactants: 3-Aminopyrazole is the nucleophilic backbone, providing the five-membered pyrazole ring. Diethyl malonate is an ideal, cost-effective 1,3-bielectrophile for constructing the six-membered pyrimidine ring.
-
Catalyst: A base, such as sodium ethoxide, is used to deprotonate the diethyl malonate, forming a more reactive enolate intermediate, which facilitates the initial nucleophilic attack and subsequent cyclization.
-
Solvent & Temperature: The reaction is typically performed in ethanol, the conjugate acid of the ethoxide base, and heated to reflux to ensure sufficient thermal energy to overcome the activation barriers for both the initial condensation and the final intramolecular cyclization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Follow this with the portion-wise addition of 3-aminopyrazole.
-
Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl). The resulting precipitate is the diol product.
-
Purification: Collect the solid by filtration, wash with cold ethanol and then water to remove salts and unreacted starting materials, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Stage 2: Chlorination with Phosphorus Oxychloride
The pivotal step is the conversion of the pyrazolo[1,5-a]pyrimidine-5,7-diol to 5,7-dichloropyrazolo[1,5-a]pyrimidine. This is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] While our target is the 7-chloro derivative, this common precursor route yields the 5,7-dichloro analog, which is equally, if not more, versatile. The high reactivity of the chlorine at the 7-position allows for selective substitution over the 5-position.[7]
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting heterocyclic hydroxyl groups (or their keto tautomers) into chlorides. It functions as both a chlorinating and dehydrating agent, effectively driving the reaction to completion.
-
Temperature: The reaction requires heating (typically reflux) to facilitate the conversion, which can be mechanistically complex but involves the formation of phosphate ester intermediates that are subsequently displaced by chloride ions.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reaction: Suspend the pyrazolo[1,5-a]pyrimidine-5,7-diol in an excess of phosphorus oxychloride (POCl₃). A co-solvent like acetonitrile may be used.[7]
-
Heating: Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.
-
Work-up (Caution): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a separate beaker. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH neutral.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed to obtain the final, purified 5,7-dichloropyrazolo[1,5-a]pyrimidine.
To obtain this compound specifically, a subsequent selective reduction or substitution at the 5-position would be necessary, but the 5,7-dichloro intermediate is a common and highly useful synthetic starting point.
Synthetic Workflow Diagram
Sources
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- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Physicochemical properties of 7-Chloropyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloropyrazolo[1,5-a]pyrimidine
Introduction
This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[2] Its primary value lies in its role as a versatile synthetic intermediate or building block.[3] The presence of a chlorine atom at the 7-position provides a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[4][5] These derivatives have shown promise in therapeutic areas such as oncology and neurology and as potent enzyme inhibitors.[3] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and experimental considerations for researchers and drug development professionals working with this important molecule.
Molecular and Structural Characteristics
The foundational structure of this compound is a planar, bicyclic aromatic system. This planarity is a key feature influencing its interaction with biological macromolecules.[6] The pyrimidine ring is electron-deficient, which, combined with the electronegativity of the chlorine atom, makes the C7 position highly susceptible to nucleophilic attack.[4][5]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 58347-49-2 | [3][7][8] |
| Molecular Formula | C₆H₄ClN₃ | [3][7][8] |
| Molecular Weight | 153.57 g/mol | [3][8] |
| IUPAC Name | This compound | [7][8] |
| InChI Key | YCZQHXPIKQHABJ-UHFFFAOYSA-N | [7][8] |
| SMILES | ClC1=CC=NC2=CC=NN12 |[7] |
Physicochemical Data
The physical properties of this compound are characteristic of a solid, crystalline organic compound. These parameters are critical for handling, formulation, and experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | White to yellow or brown solid powder. May have a pink hue. | [3][7][8] |
| Melting Point | 98.0°C to 103.0°C | [7][8] |
| Solubility | Soluble in solvents like DMSO. The choice of solvent for reactions or analysis depends on the specific application.[9][10] | N/A |
| Purity | Typically available at ≥ 95% (HPLC/GC). | [3][8] |
| Storage Conditions | Store at 0-8°C. |[3] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Infrared (IR) Spectrum: The IR spectrum is used for identity confirmation. Commercial suppliers note that the spectrum of their product conforms to the authentic structure of this compound.[7][8]
-
NMR Spectroscopy (¹H and ¹³C): While specific spectral data for the title compound is not detailed in the provided search results, analysis of related pyrazolo[1,5-a]pyrimidine structures allows for the prediction of its NMR profile.[11][12] The aromatic protons on the bicyclic system would appear in the downfield region of the ¹H NMR spectrum. The carbon atoms, particularly C7 attached to the chlorine, would show characteristic shifts in the ¹³C NMR spectrum.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]+ would correspond to its molecular weight of approximately 153.57 Da, showing a characteristic isotopic pattern for a molecule containing one chlorine atom.[11]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is dominated by the reactivity of the C7-Cl bond.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 7 is a good leaving group and is readily displaced by a wide variety of nucleophiles. This reaction is the cornerstone of its use as a synthetic precursor.[4] The strong reactivity at this position is a well-documented characteristic of the pyrazolo[1,5-a]pyrimidine core.[5]
Common nucleophiles used in NAS reactions with this scaffold include:
This reactivity allows for the strategic introduction of diverse functional groups at the 7-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[4][11] For instance, modifying this position with different amine groups can significantly alter a compound's binding affinity for a target enzyme or receptor.[11]
Caption: General workflow for Nucleophilic Aromatic Substitution.
Experimental Protocols
The following protocols are provided as validated starting points for researchers.
Protocol 1: Determination of Melting Point
Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of dry this compound powder into a capillary tube, sealed at one end.
-
Apparatus Setup: Insert the capillary tube into a calibrated digital melting point apparatus.
-
Heating: Begin heating at a rate of 10-15°C per minute. As the temperature approaches the expected melting point (~95°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
Validation: The observed range should fall within the specified range of 98.0°C to 103.0°C.[7][8] Repeat the measurement twice for accuracy.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Causality: This protocol leverages the high reactivity of the C7-Cl bond. The choice of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically heated to overcome the activation energy of the substitution.
Methodology:
-
Reagents Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Addition of Nucleophile: Add the desired amine nucleophile (1.1 to 1.5 equivalents).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 7-amino-pyrazolo[1,5-a]pyrimidine derivative.[4][5]
Conclusion
This compound is a compound of high strategic value in modern chemical research. Its well-defined physicochemical properties, combined with the predictable and efficient reactivity of its C7-chloro group, make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for its effective application in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical development.[3]
References
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Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29473-29497. [Link][11]
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Stypik, M., Zagozda, M., Michałek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5035. [Link][13]
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ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved from ChemSynthesis website. [Link][14]
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Tigreros, A., Aranzazu, S. L., Bravo, N. F., Zapata-Rivera, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3195. [Link][4]
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Smirnova, T. I., Novikov, A. S., Boyarskiy, V. P., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link][12]
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Wieczorek, M., Stypik, M., Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 922. [Link][5]
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Li, Y., Wang, Y., & Chen, J. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2029. [Link][6]
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PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from PubChem website. [Link][15]
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PubChem. (n.d.). 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. Retrieved from PubChem website. [Link][16]
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Sharma, S., & Singh, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link][9]
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Sromek, A. W., & Gunic, E. (2010). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. Tetrahedron Letters, 51(48), 6307-6309. [Link][17]
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Navya Chem Pharma Llc. (n.d.). This compound. Retrieved from Navya Chem Pharma Llc website. [Link][1]
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Tigreros, A., Aranzazu, S. L., Bravo, N. F., Zapata-Rivera, J., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39593-39602. [Link][18]
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El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 919(1-3), 237-244. [Link][2]
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Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Strategic Importance of the 7-Chloro Moiety
An In-Depth Technical Guide to 7-Chloropyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine system is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to function as a potent "hinge-binding" motif for various protein kinases, making it a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology.[2][3] This guide focuses on a key derivative, this compound, a versatile and highly valuable building block for chemical synthesis.
The strategic placement of a chlorine atom at the 7-position transforms the otherwise stable pyrazolo[1,5-a]pyrimidine core into a reactive intermediate. The chlorine atom is an excellent leaving group, particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Suzuki couplings.[3][4] This reactivity allows for the controlled and regioselective introduction of a wide array of functional groups at a critical position for modulating pharmacological activity, making this compound an indispensable tool for constructing libraries of potential drug candidates.[5] This document serves as a technical resource for researchers, providing essential physicochemical data, detailed spectral analysis, a validated synthetic protocol, and insights into its application.
Physicochemical and Structural Data
A foundational understanding of a compound's physical properties is critical for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 58347-49-2 | [5][6] |
| Molecular Formula | C₆H₄ClN₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| Appearance | Orange to yellow solid | [5] |
| Purity | ≥ 95% (HPLC) | [5] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [5] |
Molecular Structure
The planar, bicyclic structure of this compound is depicted below. The numbering convention is crucial for the correct assignment of spectral data.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with explanations for each critical step.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq).
-
Causality: The reaction must be conducted in a system that can handle heating and prevent the escape of corrosive vapors.
-
-
Addition of Chlorinating Agent:
-
Under a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is often performed neat, but a high-boiling inert solvent like toluene can be used.
-
Causality: POCl₃ serves as both the reagent and solvent in many cases. It is a powerful chlorinating agent that converts the hydroxyl/keto group into a chloro group. An excess is used to drive the reaction to completion. This step is highly exothermic and releases HCl gas, necessitating a fume hood.
-
-
Heating and Reaction Monitoring:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction. TLC is a critical in-process control to avoid over- or under-reaction, ensuring optimal yield and purity.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker.
-
Causality: This step quenches the reaction and hydrolyzes the excess, highly reactive POCl₃ into phosphoric acid. This must be done slowly due to the highly exothermic and vigorous nature of the quench.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is ~7-8. A solid precipitate should form.
-
Causality: Neutralization is required to deprotonate the product (if protonated) and to safely handle the mixture for extraction.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: Extraction isolates the organic-soluble product from the aqueous inorganic salts. Drying removes residual water, which can interfere with subsequent purification.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired product from any unreacted starting material, byproducts, or baseline impurities, yielding the final compound with high purity.
-
Applications in Research and Drug Development
The utility of this compound is demonstrated by its widespread use as a key intermediate in synthesizing bioactive molecules.
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a proven scaffold for ATP-competitive kinase inhibitors. The 7-position is often modified to achieve selectivity and potency. For example, derivatives have been synthesized as potent and selective PI3Kδ inhibitors for treating inflammatory diseases like asthma and COPD. [3]* Agrochemicals: The scaffold is also explored in agricultural chemistry for the development of novel pesticides and herbicides, aiming for high efficacy with minimal environmental impact. [5]* Neurological Disorders: Its ability to be functionalized allows for the synthesis of compounds that can interact with specific receptors in the central nervous system, making it a target for developing treatments for neurological disorders. [5]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and, most importantly, the strategic reactivity of the C7-chloro group provide medicinal chemists with a reliable and versatile platform for molecular design. The robust and scalable synthesis protocol further enhances its value as a foundational building block for discovering the next generation of therapeutics and agrochemicals.
References
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This compound CAS NO.58347-49-2 - Bide Pharmatech Ltd. [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable synthetic versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine core, delving into its synthesis, diverse pharmacological applications, and the underlying mechanisms of action. We will explore its critical role in the development of targeted therapies, particularly in oncology, and provide insights into the structure-activity relationships that govern its potency and selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future discovery efforts.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, bicyclic aromatic system formed by the fusion of a pyrazole and a pyrimidine ring.[1] This unique structural motif has garnered significant attention in medicinal chemistry, transitioning from a subject of academic curiosity to a cornerstone of several clinically approved drugs.[2][3] Its "privileged" status stems from its ability to interact with a wide range of biological targets with high affinity and selectivity, a consequence of its rich electronic features and the spatial orientation of its hydrogen bond donors and acceptors.
The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allows for systematic structural modifications at multiple positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1] This has led to the discovery of potent inhibitors of various enzymes, particularly protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[4][5] Indeed, the scaffold is a key component of several approved kinase inhibitors, underscoring its clinical relevance.[2] Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[3][4][6]
This guide will provide a deep dive into the biological potential of this remarkable scaffold, starting with its fundamental synthesis and branching into its major therapeutic applications.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established area of organic synthesis, with several efficient and versatile methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. The most common and robust strategies involve the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-dielectrophilic species.
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents.[4] This approach offers a straightforward and high-yielding pathway to a wide array of substituted derivatives.
Causality Behind the Method: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the bicyclic aromatic system. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the pyrazole and the dicarbonyl component.[4]
Experimental Protocol: General Procedure for the Synthesis of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
-
Reactant Preparation: Dissolve 5-amino-3-phenylpyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Multicomponent Reactions
Three-component reactions have emerged as a powerful tool for the rapid and efficient synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines in a single step.[4] These reactions offer significant advantages in terms of atom economy and operational simplicity.
Workflow for a Three-Component Synthesis:
Caption: A typical three-component reaction workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Other notable synthetic methods include microwave-assisted synthesis, which can significantly reduce reaction times, and palladium-catalyzed cross-coupling reactions for the late-stage functionalization of the scaffold.[4][5]
Anticancer Activity: A Kinase Inhibitor Powerhouse
The most profound impact of the pyrazolo[1,5-a]pyrimidine scaffold has been in the field of oncology, particularly in the development of protein kinase inhibitors.[4][5] Protein kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Mechanism of Action: Targeting the ATP-Binding Site
Many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[4][5] They achieve this by mimicking the adenine moiety of ATP and binding to the enzyme's active site. The pyrazolo[1,5-a]pyrimidine core typically forms one or more key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to both affinity and selectivity.[7]
Signaling Pathway Inhibition:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Prominent Examples in Oncology
Several pyrazolo[1,5-a]pyrimidine-based drugs have received regulatory approval, and many more are in clinical development.
| Drug | Target(s) | Indication | Key Structural Features |
| Larotrectinib | TrkA, TrkB, TrkC | NTRK gene fusion-positive solid tumors | Features a pyrazolo[1,5-a]pyrimidine core with specific substitutions to optimize Trk inhibition.[2] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive NSCLC | A multi-kinase inhibitor with the pyrazolo[1,5-a]pyrimidine scaffold.[2] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive NSCLC | A next-generation inhibitor designed to overcome resistance mutations.[2] |
| Milciclib | CDK2, TRKA | Investigational for various cancers | Demonstrates dual inhibitory activity.[8][9] |
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on the pyrazolo[1,5-a]pyrimidine scaffold to optimize its kinase inhibitory activity.[2][4] Key findings include:
-
Position C7: Substitutions at this position can significantly impact selectivity and potency. For instance, in Trk inhibitors, specific groups at C7 are crucial for interacting with the solvent-front region of the ATP-binding pocket.[2]
-
Position C3: Modification at this position has been shown to modulate the interaction with the enzyme, with groups like nitriles enhancing affinity in some cases.[1]
-
Position C5: Substitutions at this position are critical for potency, often forming hydrogen bonding interactions.[10]
Anti-inflammatory Potential: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a high priority.[11] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising template for the design of such agents.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives are believed to be multifactorial. Some compounds have been shown to inhibit the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6] Others have demonstrated the ability to suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway.[11]
Experimental Protocol: In Vitro Assay for NF-κB Inhibition
-
Cell Culture: Culture THP-1Blue monocytic cells, which contain a reporter gene for NF-κB activity, in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test pyrazolo[1,5-a]pyrimidine compound for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS).
-
Reporter Gene Assay: After an appropriate incubation period, measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase) to quantify the level of NF-κB inhibition.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the LPS-induced NF-κB activity.[11]
Notable Anti-inflammatory Derivatives
Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent anti-inflammatory activity in preclinical models. For example, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one demonstrated significant in vivo and in vitro anti-inflammatory effects with low toxicity.[6] More recently, certain pyrazolo[1,5-a]quinazolines, a related scaffold, have been identified as inhibitors of mitogen-activated protein kinases (MAPKs) involved in inflammation.[11]
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this area, with derivatives exhibiting antibacterial, antifungal, and antitubercular activities.[3][12][13]
Spectrum of Antimicrobial Activity
Various substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial properties. Some compounds have displayed potent activity against both Gram-positive and Gram-negative bacteria, with potencies comparable to or exceeding those of standard antibiotics.[12][14] For instance, certain derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.[12]
Antitubercular Activity
Tuberculosis remains a major global health threat, and new drugs are urgently needed. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of novel antitubercular agents.[13][15] Interestingly, while several compounds with this core have been identified, their mechanisms of action can differ, highlighting the versatility of the scaffold.[15][16] Some derivatives have shown promising activity against Mycobacterium tuberculosis within macrophages and have low cytotoxicity.[13][15]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and ability to interact with a multitude of biological targets have led to the development of life-saving drugs and a plethora of promising clinical candidates. The journey of this privileged scaffold is far from over.
Future research will likely focus on:
-
Novel Target Identification: Exploring the potential of pyrazolo[1,5-a]pyrimidines to inhibit novel and challenging drug targets.
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and toxicity.[5]
-
Overcoming Drug Resistance: Developing derivatives that can overcome known resistance mechanisms, a critical challenge in both oncology and infectious diseases.[4]
-
Expansion into New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders.[3][17]
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The Architects of Bioactivity: An In-Depth Technical Guide to the Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, planar, and electron-rich nature provides a versatile framework for designing molecules that can interact with a wide array of biological targets, most notably protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making the development of potent and selective kinase inhibitors a critical endeavor in modern drug discovery.[4][5][6] This guide offers a deep dive into the synthetic strategies employed to construct this privileged heterocyclic system, providing not just protocols, but the underlying chemical logic that empowers chemists to innovate.
The Strategic Blueprint: Common Pathways to the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (or its 5-amino tautomer) with a 1,3-bielectrophilic partner.[1][2] This fundamental approach allows for a high degree of modularity, enabling the introduction of diverse substituents at various positions around the core, which is crucial for tuning the pharmacological properties of the final compound.[2][4]
The Workhorse Reaction: Condensation with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a robust and frequently employed strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core.[4] In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization and dehydration cascade to form the fused pyrimidine ring.[4]
The regioselectivity of this reaction is a critical consideration, particularly when using unsymmetrical β-dicarbonyl compounds. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon, and the subsequent cyclization is governed by the relative nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the aminopyrazole.[7]
Mechanism of Condensation:
The reaction generally proceeds under acidic or basic conditions.[4] Under acidic conditions, the carbonyl groups of the β-dicarbonyl compound are activated towards nucleophilic attack. Conversely, basic conditions can deprotonate the aminopyrazole, increasing its nucleophilicity.
Caption: Generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol is a representative example of the condensation reaction.
Step 1: Reaction Setup
-
To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in glacial acetic acid, add benzoylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
| Reactant | Molar Eq. |
| 3-Methyl-5-aminopyrazole | 1.0 |
| Benzoylacetone | 1.1 |
| Glacial Acetic Acid | Solvent |
Table 1: Reactant stoichiometry for a typical condensation reaction.
The Versatility of Three-Component Reactions
Three-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the pyrazolo[1,5-a]pyrimidine core, a common three-component strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[4]
This one-pot synthesis proceeds through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole. This is followed by a nucleophilic attack from the active methylene compound and subsequent cyclization to yield the desired pyrazolo[1,5-a]pyrimidine core.[4]
Caption: Three-component reaction for pyrazolo[1,5-a]pyrimidine synthesis.
Modern Advancements: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance regioselectivity. The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology. For instance, a microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[4] This method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, significantly reducing reaction times and improving efficiency.[4]
Post-Synthetic Functionalization: Tailoring the Core
While the primary synthetic strategies allow for the incorporation of diversity through the choice of starting materials, post-synthetic functionalization of the pyrazolo[1,5-a]pyrimidine core is a critical step in fine-tuning the biological activity. Techniques such as palladium-catalyzed cross-coupling and C-H functionalization have become indispensable tools for introducing a wide range of substituents with high precision.[5][8]
For example, the introduction of halogen atoms at specific positions, such as the 3-position, provides a handle for further elaboration through cross-coupling reactions.[9] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various aryl, heteroaryl, or alkyl groups.
Experimental Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This protocol exemplifies a tandem cyclization-halogenation reaction.[2]
Step 1: Reaction Setup
-
In a round-bottom flask, combine the aminopyrazole (1.0 eq), an enaminone or chalcone (1.0 eq), and a sodium halide (NaX, where X = Cl, Br, or I; 1.5 eq).
-
Add a suitable solvent (e.g., DMSO) and the oxidizing agent, potassium persulfate (K₂S₂O₈; 2.0 eq).
-
Heat the reaction mixture and monitor by TLC.
Step 2: Work-up and Purification
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Role |
| Aminopyrazole | Nucleophile |
| Enaminone/Chalcone | Electrophile |
| Sodium Halide | Halogen Source |
| Potassium Persulfate | Oxidizing Agent |
Table 2: Reagents and their roles in the one-pot halogenation.
Conclusion: A Scaffold of Immense Potential
The pyrazolo[1,5-a]pyrimidine core continues to be a focal point of research in medicinal chemistry due to its proven track record in yielding clinically relevant molecules. The synthetic methodologies outlined in this guide, from classical condensations to modern catalytic and microwave-assisted techniques, provide a robust toolbox for chemists to access a vast chemical space. A thorough understanding of the underlying reaction mechanisms and the ability to strategically functionalize the core are paramount to unlocking the full therapeutic potential of this remarkable scaffold. Future innovations in synthetic chemistry will undoubtedly lead to even more efficient and versatile routes to this important class of compounds, paving the way for the next generation of targeted therapies.
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
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Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. [Link]
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The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
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A Technical Guide to 7-Chloropyrazolo[1,5-a]pyrimidine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrazolo[1,5-a]pyrimidine nucleus is a quintessential example of such a scaffold.[1] This fused heterocyclic system is a cornerstone in the design of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[2][3]
The significance of this scaffold is underscored by its presence in multiple FDA-approved drugs, particularly in the realm of oncology.[4] Two of the three approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib, which target NTRK fusion-positive cancers, are built upon the pyrazolo[1,5-a]pyrimidine core.[5][6] This success has cemented its status as a critical component in the modern drug discovery toolkit.[7]
This guide focuses specifically on 7-chloropyrazolo[1,5-a]pyrimidine , a key derivative that serves as a versatile and highly reactive building block. The strategic placement of the chlorine atom at the C7 position unlocks a vast chemical space, enabling chemists to rapidly generate diverse libraries of compounds for biological screening. We will explore the synthesis of this core, delve into its predictable and powerful reactivity, and showcase its application through field-proven protocols and case studies.
Synthesis of the this compound Core
The construction of the this compound scaffold is typically a robust, two-step process starting from readily available materials. The general strategy involves the initial formation of a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate, followed by a chlorination reaction.
The foundational step is the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, most commonly diethyl malonate.[8] This reaction, typically conducted under basic conditions (e.g., sodium ethoxide), efficiently constructs the fused pyrimidine ring to yield the pyrazolo[1,5-a]pyrimidine-5,7-diol.[8][9]
The subsequent and crucial step is the conversion of the diol to the dichloro- or selectively the 7-chloro- derivative. Treatment with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl groups with chlorine atoms.[8][10][11] This transformation is often performed at elevated temperatures and provides the highly reactive building block essential for further diversification.[8][12]
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the high reactivity of the C7-chloro substituent, which acts as an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
The C7 Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, which makes the carbon atoms, particularly C5 and C7, susceptible to nucleophilic attack. The chlorine atom at C7 is significantly more reactive than a chloro substituent at C5, allowing for highly selective functionalization.[8][13] This predictable regioselectivity is a cornerstone of its utility.[14] The reaction proceeds readily with a wide range of nitrogen (amines) and oxygen (alcohols, phenols) nucleophiles, typically under mild basic conditions, to introduce diverse side chains.[15][16]
-
Rationale: The enhanced reactivity at C4/C7 compared to C2 in pyrimidines is due to greater stabilization of the negative charge in the Meisenheimer intermediate and more favorable LUMO coefficients for nucleophilic attack.[17][18] In the 5,7-dichloro-scaffold, the C7 position's reactivity is further pronounced, enabling chemists to perform sequential substitutions with high control.[13]
Diversification via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, and the this compound scaffold is an excellent substrate for these powerful methods.[19][20] These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, dramatically expanding the accessible chemical space.[3]
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the chloro-scaffold with organoboron reagents (boronic acids or esters). It is a robust method for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[8][21]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction provides a complementary approach to SNAr, especially for less nucleophilic amines or when milder conditions are required. It allows for the coupling of a vast array of primary and secondary amines.[14][22]
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A Technical Guide to the Therapeutic Potential of 7-Chloropyrazolo[1,5-a]pyrimidine Derivatives in Modern Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide focuses specifically on derivatives featuring a chlorine atom at the 7-position, a modification that not only influences biological activity but also serves as a versatile synthetic handle for extensive chemical exploration. We will delve into the core principles of these derivatives, their primary molecular targets, established therapeutic applications, and the critical methodologies employed in their development. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of technical data and field-proven insights to accelerate innovation in this promising chemical space.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic structure that effectively mimics the native purine core of ATP. This structural resemblance allows it to function as a competitive inhibitor for a vast number of ATP-dependent enzymes, most notably protein kinases.[1][2]
Structural Features and the Significance of the 7-Chloro Moiety
The core scaffold offers multiple positions for substitution (primarily at the 2, 3, 5, and 7-positions), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The introduction of a chlorine atom at the 7-position is a key strategic decision in the design of novel derivatives for several reasons:
-
Electrophilic Handle for Synthesis: The chlorine atom renders the C7 position highly susceptible to nucleophilic aromatic substitution (NAS) reactions.[3] This reactivity is significantly greater than at the C5 position, allowing for selective functionalization.[4]
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the electronic distribution across the ring system, affecting target binding affinity.
-
Vector for Further Diversification: The C7 position serves as a primary attachment point for various moieties via palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4][5]
Key Molecular Targets and Mechanisms of Action
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to target a broad spectrum of protein families. However, its most prominent and well-documented role is in the inhibition of protein kinases.[1][5]
Protein Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][5] Pyrazolo[1,5-a]pyrimidine derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1][5]
Key kinase families targeted by this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology. Derivatives have shown potent inhibition of CDK1, CDK2, and CDK9.[6][7]
-
Tropomyosin Receptor Kinases (Trks): Fusions involving Trk genes (NTRK1/2/3) are oncogenic drivers in various solid tumors. Notably, two of the three FDA-approved Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is central to cell growth, proliferation, and survival. The PI3Kδ isoform, highly expressed in immune cells, is a key target for inflammatory and autoimmune diseases.[4][9]
-
Other Oncogenic Kinases: This scaffold has demonstrated potent activity against a wide range of other cancer-relevant kinases, including B-Raf, MEK, EGFR, Pim-1, and Flt-3.[1][2][5][10][11]
Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Therapeutic Applications in Major Disease Areas
The ability to modulate key signaling pathways has positioned these derivatives as promising therapeutic agents across multiple disease indications.
Oncology
Cancer remains the most explored therapeutic area for this scaffold.[1] By targeting kinases that drive tumor growth, proliferation, and survival, these compounds have demonstrated significant antiproliferative activity.[1][10]
| Derivative Class | Target Kinase(s) | Relevant Cancer Type(s) | Representative IC₅₀ Values |
| BS-194 | CDK1, CDK2, CDK9 | Broad (tested in 60 cell lines) | 30 nM (CDK1), 3 nM (CDK2)[7] |
| Indole-substituted | PI3Kδ | Leukemia, Lymphoma | 2.8 nM (CPL302253)[4] |
| Macrocyclic Analogs | TrkA, TrkB, TrkC | NTRK-fusion positive solid tumors | 0.07 - 1.7 nM[8] |
| Aryl-substituted | Pim-1, Flt-3 | Leukemia, Prostate Cancer | Nanomolar potency[2][11] |
Inflammatory and Autoimmune Disorders
The critical role of kinases like PI3Kδ in regulating immune cell function makes them attractive targets for inflammatory conditions.[4][9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors for diseases like asthma and chronic obstructive pulmonary disease (COPD).[4] Other studies have demonstrated the anti-inflammatory properties of this class of compounds through the inhibition of prostaglandin and leukotriene biosynthesis.[12]
Neurological and Other Disorders
Emerging research points to the potential of these derivatives in other areas. Their ability to interact with receptors in the brain suggests applications in neurological disorders.[13] Additionally, studies have investigated their potential as anti-diabetic, anti-Alzheimer, and antiviral agents.[14][15][16][17]
Core Methodologies in Drug Development
The journey from a chemical scaffold to a viable drug candidate involves iterative cycles of synthesis, screening, and optimization.
Synthetic Strategy: Functionalization of the 7-Chloro Position
The synthesis of the core scaffold typically involves the cyclization of 5-amino-1H-pyrazoles with various 1,3-biselectrophilic compounds.[1][3] The key intermediate, 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, is often generated by treating the corresponding diol with phosphorus oxychloride.[4] The higher reactivity of the C7-chlorine allows for selective substitution.[4]
Caption: General synthetic workflow for 7-substituted derivatives.
Protocol: Representative Suzuki Coupling for C5-Arylation
Causality: This protocol describes the palladium-catalyzed Suzuki coupling to install an aryl group at the C5 position, following selective substitution at C7. This is a robust and widely used method for creating C-C bonds, essential for exploring SAR at this position.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like cesium carbonate (2.0-3.0 eq).[9]
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture like toluene/water or dioxane/water.
-
Reaction Execution: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to obtain the final compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation Workflow
A tiered screening cascade is essential to efficiently identify promising compounds.
Caption: A typical tiered screening cascade for kinase inhibitors.
Protocol: Cell-Free Biochemical Kinase Assay (Radiometric [³³P]-ATP Filter Binding)
Causality: This is considered the "gold standard" for in vitro kinase assays because it directly measures the catalytic transfer of a phosphate group from ATP to a substrate, minimizing false positives or negatives that can arise from indirect detection methods.[18][19] It is suitable for ATP-competitive, substrate-competitive, and allosteric inhibitors.[18]
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and any other required cofactors for the specific kinase.
-
Enzyme: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[19]
-
Substrate: Prepare the specific peptide or protein substrate in kinase buffer.
-
ATP Mix: Prepare a solution of cold ATP mixed with [γ-³³P]-ATP to a desired specific activity. The final ATP concentration should ideally be at or near the Km(ATP) of the kinase for accurate IC₅₀ determination.[19]
-
Test Compound: Prepare serial dilutions of the 7-chloropyrazolo[1,5-a]pyrimidine derivative in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
Add 2 µL of the test compound dilution (or DMSO for control) to each well.
-
Add 10 µL of the substrate/enzyme mix to initiate the reaction.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of the ATP mix to start the phosphorylation reaction.
-
Incubate for a predetermined time (e.g., 60-120 minutes) at 30°C.
-
-
Stopping and Detection:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Challenges and Future Perspectives
Despite the successes, challenges remain in the development of pyrazolo[1,5-a]pyrimidine derivatives. These include overcoming acquired drug resistance, improving selectivity to minimize off-target effects, and enhancing pharmacokinetic properties like bioavailability.[1] Future research will focus on novel synthetic strategies to access new chemical space, the development of covalent and allosteric inhibitors to address resistance, and the application of this versatile scaffold to a broader range of emerging therapeutic targets.[1]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. MDPI. Available at: [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. ResearchGate. Available at: [Link]
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A Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Methodologies and Mechanistic Insights
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1][2] This rigid, planar scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, notably protein kinases.[3][4][5] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them critical targets for therapeutic intervention.[3][4][5] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored as potent and selective kinase inhibitors, leading to the development of clinical candidates for various oncological indications.[4][6]
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine framework allows for systematic structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5] This guide provides an in-depth overview of the core synthetic methodologies for constructing this important scaffold, with a focus on the mechanistic principles that govern these transformations and practical considerations for researchers in the field.
Core Synthetic Strategy: The Dominance of Cyclocondensation Reactions
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole (also referred to as 5-aminopyrazole) with a suitable 1,3-bielectrophilic partner.[1] This strategy allows for the construction of the pyrimidine ring onto a pre-formed pyrazole nucleus. The choice of the 1,3-bielectrophile dictates the substitution pattern on the newly formed pyrimidine ring.
General Reaction Scheme:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Key Methodologies for Pyrazolo[1,5-a]pyrimidine Synthesis
This section will delve into the most significant and widely employed synthetic routes, providing mechanistic explanations and representative protocols.
Reaction of 3-Aminopyrazoles with β-Dicarbonyl Compounds
The condensation of 3-aminopyrazoles with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and highly effective method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3] This reaction typically proceeds under acidic or basic conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6]
Mechanism: The reaction is believed to initiate with a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, leading to a dehydrative aromatization to furnish the final pyrazolo[1,5-a]pyrimidine product. The regioselectivity of the reaction is influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound.[3]
Experimental Protocol: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine
-
Step 1: To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).
-
Step 2: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 4: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Step 5: Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 6: Recrystallize the crude product from ethanol to afford the pure 2,7-dimethylpyrazolo[1,5-a]pyrimidine.
Reaction of 3-Aminopyrazoles with β-Enaminones
β-Enaminones are versatile synthetic equivalents of β-dicarbonyl compounds and are widely used in the synthesis of pyrazolo[1,5-a]pyrimidines.[1][6] These reactions often proceed under milder conditions and can offer improved regioselectivity compared to their β-dicarbonyl counterparts. Microwave-assisted, solvent-free conditions have proven to be particularly effective for this transformation.[7]
Mechanism: The reaction mechanism is analogous to that with β-dicarbonyls, involving an initial Michael-type addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization and elimination of a secondary amine (e.g., dimethylamine).[8]
Caption: Two-step protocol for pyrazolo[1,5-a]pyrimidine synthesis via a β-enaminone.
Experimental Protocol: Microwave-Assisted Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines [5]
-
Step 1: Synthesis of the β-enaminone: A mixture of the desired methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) is irradiated under solvent-free conditions in a microwave reactor at 160 °C for 15 minutes. The resulting β-enaminone is typically used in the next step without further purification.[5]
-
Step 2: Cyclocondensation: The crude β-enaminone is mixed with 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and subjected to microwave irradiation at 180 °C for 2 minutes under solvent-free conditions.[7]
-
Step 3: Work-up: After cooling, the reaction mixture is triturated with a mixture of ethanol and water to induce precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried.
Three-Component Reactions
Three-component reactions (TCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. Several TCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines.[3] These reactions often involve an aminopyrazole, a carbonyl compound, and a third component that provides the remaining atoms for the pyrimidine ring.
Example: Synthesis from Aminopyrazoles, Enaminones (or Chalcones), and Sodium Halides
A one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[3] This reaction involves the cyclocondensation of an aminopyrazole with an enaminone or chalcone, followed by an in-situ oxidative halogenation using a sodium halide and an oxidizing agent like potassium persulfate (K₂S₂O₈).[3][5]
Intramolecular Cyclization Strategies
While less common than intermolecular approaches, intramolecular cyclization can be a powerful strategy for the synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives. These methods typically involve the construction of a pyrazole ring with a suitably functionalized side chain that can subsequently cyclize to form the pyrimidine ring.[3]
Example: Cascade Cyclization for 3-Aryl-5-chloropyrazolo[1,5-a]pyrimidines [9]
This strategy involves the initial formation of a 4-aryl-1H-pyrazol-5-amine from an aryl-substituted acrylonitrile and hydrazine.[9] The resulting aminopyrazole is then cyclized with N-methyl uracil, which acts as a masked Michael acceptor, to form a pyrazolo[1,5-a]pyrimidinone intermediate.[9] Subsequent chlorination with phosphoryl chloride (POCl₃) affords the 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, a key intermediate for further functionalization.[9]
Comparative Summary of Synthetic Methodologies
| Methodology | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Reaction with β-Dicarbonyls | 3-Aminopyrazole, β-Diketone/β-Ketoester | Acidic or basic, thermal or microwave | Readily available starting materials, well-established | Can lead to regioisomeric mixtures, sometimes harsh conditions |
| Reaction with β-Enaminones | 3-Aminopyrazole, β-Enaminone | Often milder, microwave-assisted, solvent-free | High yields, good regioselectivity, cleaner reactions | β-Enaminones may need to be synthesized separately |
| Three-Component Reactions | 3-Aminopyrazole, Carbonyl, etc. | Varies, often one-pot | High efficiency, atom economy, diversity-oriented | Optimization can be challenging, scope may be limited |
| Intramolecular Cyclization | Functionalized pyrazole precursors | Varies depending on the specific reaction | Access to specific substitution patterns | Less general, multi-step synthesis of the precursor may be required |
Conclusion and Future Outlook
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-developed field with a diverse array of reliable and efficient methodologies. The classical condensation of 3-aminopyrazoles with 1,3-bielectrophiles remains the cornerstone of this area of synthetic chemistry. Modern advancements, such as the use of microwave-assisted synthesis and the development of novel multi-component reactions, have significantly improved the efficiency, sustainability, and scope of these transformations.
Future research in this field will likely focus on the development of even more sustainable and "green" synthetic approaches, the exploration of novel catalytic systems to enhance selectivity and reactivity, and the application of these methodologies to the synthesis of increasingly complex and biologically active pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and materials science.[4]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Available at: [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. Available at: [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
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Methodological & Application
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 7-Chloropyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anticancer agents, and anxiolytics.[1][2][3] The functionalization of this scaffold is paramount in drug discovery for fine-tuning pharmacological properties and exploring structure-activity relationships (SAR).
The C-7 position of the pyrazolo[1,5-a]pyrimidine ring is a key vector for chemical modification. The introduction of diverse aryl and heteroaryl moieties at this position can profoundly influence molecular interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging the necessary carbon-carbon bonds to achieve this diversification.[4][5] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of its boronic acid and ester reagents.[6][7][8]
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, a readily accessible starting material. We will delve into the mechanistic underpinnings, offer a step-by-step experimental procedure, and discuss key optimization parameters to empower researchers in medicinal chemistry and drug development to successfully synthesize novel 7-arylpyrazolo[1,5-a]pyrimidine derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands is crucial here, as they facilitate this step and stabilize the resulting Pd(II) intermediate.[9][10]
-
Transmetalation: A base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 7-arylpyrazolo[1,5-a]pyrimidine product and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) OR XPhosPdG2 (2 mol%)
-
Ligand (if needed): XPhos (4 mol%, if using a simple Pd source like Pd₂(dba)₃)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq), anhydrous
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene
-
Inert Gas: Nitrogen or Argon
-
Work-up Reagents: Ethyl acetate, deionized water, brine
-
Purification: Silica gel for column chromatography
Equipment
-
Microwave reactor vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried microwave vial or round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the anhydrous base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if applicable). The use of pre-catalysts like XPhosPdG2 simplifies this step and often provides more consistent results.[11][12]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method.
-
Reaction: Place the reaction mixture in a preheated oil bath at 90-110 °C or heat in a microwave reactor (e.g., 100-130 °C for 15-40 minutes).[4][11] Stir vigorously for the duration of the reaction (typically 2-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 7-arylpyrazolo[1,5-a]pyrimidine product.
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl chlorides, is highly dependent on the choice of catalyst, base, and solvent.
Table 1: Catalyst and Ligand Screening
For heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are generally superior to those using traditional triphenylphosphine.[10][13][14] These ligands promote the difficult oxidative addition step and prevent catalyst decomposition.
| Catalyst System | Typical Loading (mol%) | Relative Efficacy for Ar-Cl | Comments |
| Pd(PPh₃)₄ | 5 - 10 | Moderate | Standard, but often requires higher temperatures and longer times. |
| PdCl₂(dppf) | 3 - 5 | Good | Effective for many substrates, but can be less active for unactivated chlorides. |
| XPhosPdG2 / SPhosPdG2 | 1 - 5 | Excellent | Highly active pre-catalysts, allowing for lower catalyst loadings and milder conditions. Often the best choice for difficult couplings.[11][13] |
Table 2: Base and Solvent Effects
The base is critical for activating the boronic acid in the transmetalation step. The solvent system must solubilize the reagents and facilitate the reaction.
| Base | Solvent System (v/v) | Temperature | Comments |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-110 °C | A very common and effective combination for a broad range of substrates.[4] |
| K₃PO₄ | Toluene or Dioxane | 100-110 °C | A stronger base, often beneficial for less reactive boronic acids or chlorides.[15] |
| Cs₂CO₃ | THF or Dioxane | 80-100 °C | Highly effective but more expensive; useful for sensitive substrates requiring lower temperatures. |
Experimental Workflow and Troubleshooting
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently anhydrous base or solvent.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Use a freshly opened or dried base.3. Increase temperature in 10 °C increments. |
| Protodeboronation | Reaction is too slow, allowing the boronic acid to decompose. | Switch to a more active catalyst (e.g., XPhosPdG2) to accelerate the productive coupling. Use a stronger, less nucleophilic base like K₃PO₄. |
| Dechlorination of Starting Material | The catalyst system promotes hydrodehalogenation over cross-coupling. | This side reaction is common. Switch to a modern ligand system like XPhos or SPhos, which are known to minimize this pathway.[11][12] |
| Poor Product Yield after Chromatography | Product may be binding to silica gel due to the basic nitrogen atoms. | Pre-treat the silica gel slurry with a small amount of triethylamine (~1%) before packing the column to neutralize acidic sites. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By employing modern, highly active palladium catalyst systems based on bulky, electron-rich phosphine ligands, researchers can efficiently couple this heteroaryl chloride with a diverse range of aryl and heteroaryl boronic acids. The optimized protocol presented here provides a robust starting point for the synthesis of novel derivatives, facilitating the rapid exploration of chemical space essential for the advancement of drug discovery programs targeting this important class of molecules.
References
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1174. [Link]
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Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Cancer Research and Clinical Oncology. [Link]
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El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
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WuXi AppTec. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
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MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 3328-3339. [Link]
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Wieczorek, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(21), 6427. [Link]
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Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
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El-Faham, A., et al. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry, 23(6), 721-751. [Link]
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Schmitt, D. C., et al. (2018). A Parallel Approach to 7-(Hetero)arylpyrazolo[1,5-a]pyrimidin-5-ones. ACS Combinatorial Science, 20(5), 256-260. [Link]
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CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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Semantics Scholar. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Link]
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Anderson, K. W., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(21), 6902-6914. [Link]
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ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
-
Bagley, M. C., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13, 7136-7155. [Link]
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Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
Kumar, A., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 589-597. [Link]
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Digital Commons @ Michigan Tech. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
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ACS Publications. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
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Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
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Abarbri, M., et al. (2021). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 26(9), 2708. [Link]
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ACS Publications. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
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ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. [Link]
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Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling on the Pyrazolo[1,5-a]pyrimidine Scaffold
Executive Summary: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, enabling the coupling of amines with aryl and heteroaryl halides or pseudohalides.[2][3] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2]
This guide focuses on a particularly relevant application: the amination of 7-Chloropyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold, frequently found in molecules targeting various kinases and other proteins of therapeutic interest.[4][5] However, the electron-deficient nature of this N-heterocyclic system, coupled with the potential for the ring nitrogen atoms to coordinate with and deactivate the palladium catalyst, presents unique challenges.[6]
Herein, we provide a detailed examination of the mechanistic principles, key parameter selection, a robust experimental protocol, and troubleshooting guidance to empower researchers to successfully implement this critical transformation.
The Catalytic Engine: Mechanism and Component Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. Understanding this cycle is paramount to rational catalyst selection and reaction optimization. The generally accepted mechanism involves three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2][7]
The Buchwald-Hartwig Catalytic Cycle
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters & Their Scientific Causality:
-
Palladium Precatalyst: The reaction is driven by a Palladium(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is often more practical and reproducible to use air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂) which are reduced in situ.[8] For industrial and screening applications, well-defined, pre-formed Pd(II) complexes ligated with phosphines or N-heterocyclic carbenes (NHCs) offer superior stability and ease of handling.[9]
-
The Ligand (The Steering Wheel): The choice of ligand is the most critical factor for success, especially with challenging substrates like this compound.
-
Function: Electron-rich, bulky ligands are essential. They serve multiple roles: stabilizing the Pd(0) center, promoting the rate-limiting oxidative addition of the C-Cl bond, and sterically encouraging the final C-N bond-forming reductive elimination over competing side reactions like beta-hydride elimination.[2][10]
-
Evolution & Selection: Early systems used simple triarylphosphines, but modern protocols rely on advanced ligands.
-
Bulky Biarylphosphines: Ligands like XPhos, RuPhos, and BrettPhos are highly effective for coupling (hetero)aryl chlorides due to their steric bulk and electron-donating properties.[10]
-
Chelating Diphosphines: Xantphos is a widely used "bite-angle" ligand that has proven effective for amination of various heterocycles, including pyrimidine systems.[4][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts capable of activating unreactive aryl chlorides.[12][13][14]
-
-
-
The Base: A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7]
-
Strength vs. Tolerance: Strong, non-nucleophilic alkoxide bases (e.g., NaOtBu, KOtBu) are highly effective but can be incompatible with sensitive functional groups like esters.[8]
-
Milder Options: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred for complex substrates as they offer better functional group tolerance, a crucial consideration in drug development.[4][9] For the pyrazolo[1,5-a]pyrimidine scaffold, Cs₂CO₃ is an excellent starting point.[4]
-
-
Solvent: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and tert-butanol are commonly used, as they effectively solubilize the reagents and are stable at the required reaction temperatures.[7][8]
Protocol Design: Amination of this compound
The electron-deficient pyrimidine ring makes the C7-Cl bond less reactive than a typical aryl chloride. Furthermore, the scaffold's nitrogen atoms can act as competing ligands for the palladium center. Therefore, a catalyst system employing a bulky, electron-rich ligand is essential to favor the desired catalytic cycle.
Table 1: Recommended Starting Conditions for Catalyst Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes & Rationale |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | o-Xylene | 150 | A proven system for a substituted 5-chloropyrazolo[1,5-a]pyrimidine, demonstrating direct applicability.[4] Microwave heating is highly effective. |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | RuPhos is a superior ligand for coupling secondary amines with aryl chlorides.[10] K₃PO₄ is a milder base option. |
| 3 | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | BrettPhos is excellent for the selective monoarylation of primary amines with aryl chlorides.[10] The use of a pre-catalyst simplifies setup.[7] |
| 4 | (SIPr)Ph₂Pd(cin)Cl (1-2) | (Pre-ligated) | NaOtBu (1.5) | Toluene | 80-100 | NHC-based catalysts show high activity for heteroaryl chlorides, often at lower temperatures.[12] Use NaOtBu if the substrate lacks base-sensitive groups. |
Detailed Experimental Protocol
This protocol provides a generalized procedure based on established methods for the amination of the pyrazolo[1,5-a]pyrimidine core.[4]
Objective: To synthesize a 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivative via Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., o-xylene, toluene, or 1,4-dioxane)
-
Microwave vial or sealable reaction tube
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Standard workup and purification supplies (Celite®, organic solvents, brine, MgSO₄/Na₂SO₄, silica gel)
Workflow Diagram:
Figure 2: General experimental workflow for the amination protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry microwave vial or reaction tube containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.5 equiv), cesium carbonate (2.0 equiv), Xantphos (0.1 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv).[4]
-
Expertise Note: Adding the solid reagents first under ambient atmosphere is often more convenient. The subsequent purging steps will establish the required inert conditions.
-
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., o-xylene, to a concentration of ~0.1 M relative to the starting chloride).
-
Trustworthiness Note: A properly degassed solvent is critical for catalyst longevity and preventing the formation of palladium black (inactive Pd(0) precipitate).
-
-
Reaction: Place the sealed vessel in a preheated microwave reactor or oil bath. Heat the reaction mixture to the desired temperature (e.g., 150 °C for microwave heating) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-pyrazolo[1,5-a]pyrimidine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere technique and use properly degassed solvents.2. Increase reaction temperature in 10-20 °C increments.3. Screen alternative ligands (e.g., RuPhos, BrettPhos) or a stronger base (NaOtBu), if tolerated. |
| Hydrodehalogenation | The primary side reaction where the chlorine is replaced by hydrogen. Occurs when β-hydride elimination competes with reductive elimination.[2] | 1. Use a ligand with greater steric bulk (e.g., XPhos or an NHC ligand) to sterically disfavor the transition state for β-hydride elimination.2. Screen different solvents or bases. |
| Formation of Palladium Black | Catalyst decomposition due to oxygen, moisture, or excessive temperature. | 1. Improve inert atmosphere technique.2. Use a more robust pre-catalyst or a ligand that forms a more stable complex (e.g., an NHC-Pd complex).3. Ensure the reaction temperature is not excessively high. |
| Low Yield with Primary Amines | Formation of catalytically incompetent bis-ligated palladium amine complexes.[10] | Use a bulky ligand like BrettPhos, which is specifically designed to promote monoarylation and prevent the formation of such inactive species.[10] |
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. research.rug.nl [research.rug.nl]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions with 7-Chloropyrazolo[1,5-a]pyrimidine
Introduction: The Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective therapeutic agents. Molecules incorporating this core have demonstrated a wide range of pharmacological activities, including sedative-hypnotic effects (e.g., Zaleplon, Indiplon), anxiolytic properties, and potent inhibition of various protein kinases, making them crucial in the development of targeted cancer therapies.[3][4][5]
The functionalization of this scaffold is key to exploring its vast chemical space and unlocking its therapeutic potential. Among the most powerful methods for its derivatization is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the fused pyrazole, renders specific positions susceptible to attack by nucleophiles. In particular, the chlorine atom at the C7 position of 7-chloropyrazolo[1,5-a]pyrimidine serves as an excellent leaving group, providing a reliable and versatile handle for introducing a diverse array of functional groups.
This guide provides a comprehensive overview of the SNAr reaction on the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful and reproducible synthetic outcomes.
Reaction Mechanism and Regioselectivity: The "Why" Behind the "How"
The SNAr reaction on an electron-deficient aromatic ring, such as the pyrazolo[1,5-a]pyrimidine system, proceeds via a well-established two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine at C7). This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, yielding the substituted product.
The Basis of C7 Selectivity
When starting with a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine precursor, nucleophilic substitution occurs preferentially and often exclusively at the C7 position.[8][9] This pronounced regioselectivity is not arbitrary; it is governed by the electronic properties of the heterocyclic system.
Computational studies, including Lowest Unoccupied Molecular Orbital (LUMO) analysis, reveal that the C7 position is more electrophilic (i.e., has a larger LUMO lobe) than the C5 position.[2][10] This indicates a lower energy barrier for nucleophilic attack at C7. The activation energy required for a nucleophile to attack the C7 carbon is calculated to be significantly lower than that for the C5 carbon, making the C7 substitution the kinetically favored pathway.[2] This inherent electronic bias allows for the selective synthesis of 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidines, which can then be subjected to a second, often more forcing, substitution or a different type of cross-coupling reaction at the C5 position to generate di-substituted analogs.
Synthesis of the Starting Material: this compound
A common and efficient route to the required chlorinated starting material involves the cyclocondensation of a 5-aminopyrazole with a malonic acid derivative, followed by chlorination. The use of phosphorus oxychloride (POCl₃) is standard for converting the intermediate pyrazolo[1,5-a]pyrimidine-5,7-diol into the highly reactive 5,7-dichloro derivative.[3][4]
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This two-step protocol provides a reliable method for generating the key dichloro-intermediate.
Step A: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [8]
-
To a solution of sodium ethoxide (prepared from 1.2 eq of sodium in absolute ethanol), add 5-amino-3-methylpyrazole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl malonate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH ~5-6.
-
Collect the resulting precipitate by filtration, wash with cold water and then diethyl ether.
-
Dry the solid under vacuum to yield the diol product, which can often be used in the next step without further purification.
Step B: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [8]
-
Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride.
-
Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol eq).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5,7-dichloro derivative.
Application Protocols for SNAr Reactions
The following protocols detail the substitution at the highly reactive C7 position. These reactions are typically high-yielding and proceed under mild conditions.
Protocol 2: Reaction with N-Nucleophiles (e.g., Morpholine)
The introduction of amine functionalities is one of the most common modifications, crucial for tuning the physicochemical properties and biological activity of the final compounds. This protocol is based on a highly efficient and selective reaction reported for the synthesis of PI3Kδ inhibitors.[8][9]
Materials:
-
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetonitrile, add potassium carbonate.
-
Add morpholine dropwise to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product, 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, is often obtained in high purity. If necessary, further purification can be achieved by column chromatography or recrystallization. A reported yield for this specific reaction is 94%.[8]
Causality Behind Choices:
-
Base (K₂CO₃): An inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a mild, inexpensive, and effective choice that is easily removed by filtration.
-
Solvent (Acetonitrile): A polar aprotic solvent like ACN is ideal as it readily dissolves the reactants and facilitates the formation of the charged Meisenheimer complex without interfering with the nucleophile.[11]
-
Temperature (Room Temp): The high reactivity of the C7-chloro group on this electron-deficient heterocycle allows the reaction to proceed efficiently at ambient temperature, which minimizes potential side reactions.
Protocol 3: Reaction with O-Nucleophiles (e.g., Methoxide)
Alkoxy groups are important for modulating properties like solubility and metabolic stability. This protocol describes a typical procedure for introducing small alkoxy groups.
Materials:
-
This compound derivative (1.0 eq)
-
Sodium methoxide (NaOMe, 1.2 eq, as a solution in methanol or solid)
-
Methanol (MeOH) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the this compound derivative in anhydrous THF or methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution (or solid NaOMe portion-wise).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-methoxy-pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Choices:
-
Nucleophile (NaOMe): Using a pre-formed alkoxide like sodium methoxide provides a strong nucleophile, ensuring a rapid reaction. For less reactive substrates or hindered alcohols, a stronger base like sodium hydride (NaH) can be used to deprotonate the corresponding alcohol in situ.
-
Solvent (THF/MeOH): THF is a good aprotic solvent choice. If using sodium methoxide solution in methanol, methanol itself can serve as the solvent. However, be aware that with di-chloro substrates, prolonged heating in alcohol solvents can lead to competitive solvolysis.[12]
-
Temperature (0 °C to RT): Starting at a lower temperature helps to control the initial exothermic reaction, particularly with a reactive substrate and a strong nucleophile.
Protocol 4: Reaction with S-Nucleophiles (e.g., Thiophenoxide)
Thioethers are valuable functional groups in drug design, capable of forming important interactions with biological targets. This protocol is adapted from procedures for SNAr reactions on similar electron-deficient N-heterocycles.[13]
Materials:
-
This compound derivative (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the this compound derivative in DMF, add potassium carbonate and thiophenol.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 7-(phenylthio)pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Choices:
-
Base (K₂CO₃/Cs₂CO₃): The base is required to deprotonate the thiol, generating the more nucleophilic thiolate in situ. Cesium carbonate is often more effective in promoting SNAr reactions with less nucleophilic partners due to its higher solubility and basicity.[11]
-
Solvent (DMF): A polar aprotic solvent like DMF is excellent for SNAr reactions as it effectively solvates the cation of the base and promotes the reaction rate.
-
Temperature (60-80 °C): While thiols are generally good nucleophiles, heating is often employed to ensure a reasonable reaction rate, especially if the thiol is sterically hindered or electronically deactivated.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected yields for the C7-substitution on the pyrazolo[1,5-a]pyrimidine core with various nucleophiles, based on literature precedents.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| N-Nucleophile | Morpholine | K₂CO₃ | ACN | RT | 2-4 | >90 | [8][9] |
| N-Nucleophile | Aniline Derivative | Et₃N | EtOH | Reflux | 3 | 80-95 | [14] |
| O-Nucleophile | H₂O (Hydrolysis) | NaOH | THF/H₂O | RT | 1-2 | High | [2] |
| O-Nucleophile | Methanol | NaOMe | MeOH | RT | 4-12 | 70-85 | Adapted |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 80 | 3-6 | 65-80 | Adapted[13] |
*Yields for O- and S-nucleophiles are estimated based on typical SNAr reactions on similar heterocyclic systems, as direct literature for this specific scaffold with these nucleophiles is less common.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive nucleophile.2. Starting material is not activated enough.3. Base is too weak or insoluble.4. Temperature is too low. | 1. For amines/thiols/alcohols, pre-treat with a stronger base (e.g., NaH, KHMDS) to generate the more potent nucleophile.2. Consider adding electron-withdrawing groups to the pyrazolo[1,5-a]pyrimidine ring if possible.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base like DBU).4. Increase the reaction temperature or consider using microwave irradiation.[3] |
| Formation of Di-substituted Product | 1. Reaction conditions are too harsh (high temp, long time).2. Using more than one equivalent of the nucleophile. | 1. Run the reaction at a lower temperature (e.g., start at 0 °C or RT).2. Carefully monitor the reaction by TLC/LC-MS and stop it once the mono-substituted product is maximized.3. Use only 1.0-1.1 equivalents of the nucleophile. |
| Side Product from Solvent Nucleophilicity | 1. Using a nucleophilic solvent (e.g., methanol, water) under forcing conditions.2. The intended nucleophile is weak or sterically hindered. | 1. Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP.[11]2. If solvolysis is observed, it indicates the conditions are activating the substrate, but the intended nucleophile is not competing effectively. Try increasing the concentration or reactivity (e.g., by pre-deprotonation) of the desired nucleophile.[12] |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of highly polar byproducts. | 1. Ensure the reaction goes to completion to consume all starting material.2. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities before chromatography.3. Consider a different purification technique, such as recrystallization or preparative HPLC. |
References
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Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Terungwa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Terungwa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Rojas-Guevara, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Das, B., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-symmetric Alkynes Assisted by KHSO4. Periodica Polytechnica Chemical Engineering. [Link]
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Lindhardt, A. T., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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Vrobel, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
-
Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
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Hughes, D. L., & Reamer, R. A. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]
-
Kaur, H., et al. (2023). Synthesis of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones as anticancer agents and their in silico studies. Semantic Scholar. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable. [Link]
-
Hafez, H. N., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Li, J., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. [Link]
-
Ahmetaj, A., et al. (2017). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
-
Al-Adiwish, W. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
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Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine from 7-chloro precursor
An In-Depth Guide to the Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine from its 7-chloro Precursor
Authored by a Senior Application Scientist
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities, including roles as protein kinase inhibitors in targeted cancer therapies.[1][2][3] Its derivatives are foundational to drugs like zaleplon and indiplon, used as sedative agents.[4] The introduction of an amino group at the C7 position is a critical transformation for creating analogues with diverse biological profiles, including antitubercular and antitumor properties.[5][6]
This application note provides a comprehensive, field-proven guide for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine from the commercially available or readily synthesized 7-chloro-pyrazolo[1,5-a]pyrimidine. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed step-by-step protocol, and explain the causality behind critical experimental choices to ensure reproducibility and success.
Mechanistic Rationale: Choosing the Optimal Amination Strategy
Transforming an aryl chloride into an aryl amine on an electron-deficient heterocyclic system like pyrazolo[1,5-a]pyrimidine can be approached via two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile (e.g., ammonia) on the carbon bearing the leaving group (chloride). The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[7][8] The inherent electron-deficient nature of the pyrimidine ring activates the C7 position for such an attack.[9] While feasible, this method often requires harsh conditions, such as high temperatures and pressures, especially when using a relatively weak nucleophile like ammonia.
-
Buchwald-Hartwig Amination: This modern synthetic method utilizes a palladium catalyst with specialized phosphine ligands to facilitate the cross-coupling of an aryl halide with an amine.[10][11] It has become the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[10][12] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine and deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[11][13]
For this guide, we will focus on the Buchwald-Hartwig Amination due to its superior efficiency, reliability, and applicability under laboratory conditions that do not require high-pressure equipment. The use of modern, sterically hindered phosphine ligands has made this transformation highly effective even for challenging substrates.[12][14]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Detailed Experimental Protocol
This protocol details the synthesis using an ammonia surrogate, which offers superior handling and reactivity compared to gaseous ammonia. Microwave-assisted heating is recommended for its efficiency and ability to significantly reduce reaction times.[1][15]
Materials and Equipment
-
Reagents:
-
7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Benzophenone imine (Ammonia surrogate, 1.2 eq)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric Acid (2M aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
-
Equipment:
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave reactor
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer, Mass Spectrometer
-
Step-by-Step Methodology
Caption: Workflow for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine.
-
Reaction Setup: Place 7-chloro-pyrazolo[1,5-a]pyrimidine (e.g., 154 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) into a 10 mL microwave synthesis vial containing a magnetic stir bar.
-
Expert Insight: The catalyst and ligand are air-sensitive. It is crucial to assemble the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation. The bulky, electron-rich Xantphos ligand is highly effective in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[16]
-
-
Reagent Addition: Evacuate the vial and backfill with an inert gas three times. Through a septum, add anhydrous 1,4-dioxane (5 mL) followed by benzophenone imine (0.20 mL, 1.2 mmol).
-
Expert Insight: Benzophenone imine serves as a convenient and effective ammonia equivalent. It couples with the aryl chloride, and the resulting N-aryl imine is readily hydrolyzed in the subsequent workup step to reveal the primary amine.[14] Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation step without interfering with the coupling partners.[16]
-
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes with stirring. Monitor the reaction progress by TLC or LC-MS if desired.
-
Expert Insight: Microwave irradiation provides rapid and uniform heating, which dramatically accelerates the reaction. This often leads to cleaner reactions and higher yields compared to conventional heating, which might require several hours.
-
-
Work-up and Hydrolysis: After cooling the reaction to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. To the residue, add tetrahydrofuran (THF, 5 mL) and 2M aqueous HCl (5 mL). Stir vigorously at room temperature for 1 hour to hydrolyze the imine.
-
Extraction and Wash: Neutralize the mixture by carefully adding saturated NaHCO₃ solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the pure 7-amino-pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The formation of the product will be confirmed by the disappearance of the chloro-precursor signals and the appearance of signals corresponding to the amino-substituted product, including a characteristic broad singlet for the -NH₂ protons in the ¹H NMR spectrum.[1]
Quantitative Data Summary
| Parameter | Value/Reagent | Molar Eq. | Purpose |
| Starting Material | 7-chloro-pyrazolo[1,5-a]pyrimidine | 1.0 | Electrophile |
| Amine Source | Benzophenone Imine | 1.2 | Nucleophile (Ammonia Surrogate) |
| Catalyst | Pd₂(dba)₃ | 0.02 | Palladium(0) source |
| Ligand | Xantphos | 0.04 | Promotes catalytic cycle |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 | Deprotonation of amine complex |
| Solvent | Anhydrous 1,4-Dioxane | - | Reaction Medium |
| Temperature | 120 °C | - | Reaction Condition (Microwave) |
| Time | 30 minutes | - | Reaction Duration |
| Expected Yield | 75-90% | - | Varies based on scale and purity |
Conclusion
The Buchwald-Hartwig amination provides a robust and highly efficient method for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine from its 7-chloro precursor. By leveraging a modern palladium catalyst system, an ammonia surrogate, and the benefits of microwave-assisted synthesis, this protocol offers high yields in a significantly reduced timeframe. The detailed procedural steps and mechanistic insights provided herein are designed to empower researchers in drug discovery and chemical synthesis to reliably access this valuable molecular scaffold for further investigation and development.
References
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Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3.. ResearchGate. Available at:
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
- Synthesis of 7-Chloro-5(α,α,α-trifluoro-m-tolyl)pyrazolo[1.5-a]pyrimidine. PrepChem.com.
- Buchwald–Hartwig amination. Wikipedia.
- 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Santa Cruz Biotechnology.
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- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig coupling. YouTube.
- Propose the detailed arrow-pushing mechanism for the nucleophilic aromati... Filo.
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- 7-Chloro-pyrazolo[1,5-a]pyrimidine. Sigma-Aldrich.
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- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central (PMC).
- 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (C8H8ClN3). PubChem.
- Pyrazolo[1,5-a]pyrimidine, 7-chloro-5-(1-ethylpropyl)-. Sun-shinechem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
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- Nucleophilic aromatic substitution II (video). Khan Academy.
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Palladium-catalyzed cross-coupling of 7-Chloropyrazolo[1,5-a]pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling of 7-Chloropyrazolo[1,5-a]pyrimidine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the basic skeleton of numerous compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, kinase inhibitory, antiviral, and anti-inflammatory agents.[2][3] The ability to selectively functionalize this core is paramount in drug discovery and development, allowing for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][4] This guide provides an in-depth exploration of the application of these powerful reactions to the this compound substrate. The chlorine atom at the C7-position is a particularly useful synthetic handle due to its reactivity in cross-coupling reactions.[5] We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and explain the critical causality behind experimental choices.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process can be universally described by three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.[4][7]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: General Palladium Catalytic Cycle.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4] It is an exceptionally reliable method for introducing aryl, heteroaryl, or vinyl groups at the C7-position of the pyrazolo[1,5-a]pyrimidine core.
Causality Behind the Protocol:
-
Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ is commonly used. For challenging couplings, advanced phosphine ligands such as XPhos or SPhos are employed. These bulky, electron-rich ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher efficiency.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. Water aids in dissolving the inorganic base and facilitates the formation of the active borate species.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Indole-4-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 83 | [5] |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | ~85 | [9][10] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME/H₂O | 110 | Good | [10] |
| 4 | Various aryl boronic acids | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 55-61 | [5] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf) or other suitable palladium catalyst (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
-
Schlenk flask or reaction vial
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[11] This reaction is of immense value in medicinal chemistry, as the introduction of primary or secondary amines is a common strategy for modulating solubility, basicity, and biological target interactions.[12]
Causality Behind the Protocol:
-
Catalyst/Ligand: Similar to Suzuki coupling, specialized, bulky phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are critical. They accelerate the rate-limiting reductive elimination of the C-N bond from the palladium(II) intermediate.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically required.[14] The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[11]
-
Inert Conditions: The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Therefore, maintaining a strictly inert atmosphere is crucial for reproducible results.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzimidazoles | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane (MW) | 120 | 34-60 | [12] |
| 2 | Masked aminopyrazole | Pd₂(dba)₃ (5) | BINAP (10) | NaOtBu | Toluene | 110 | 54 | [5] |
| 3 | Acetamide | BrettPhos Pd G3 (5) | - | K₂CO₃ | t-AmylOH | 110 | Good | [13] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ or other Pd precatalyst (0.02-0.05 equiv)
-
BINAP or other suitable ligand (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Nitrogen or Argon source (glovebox recommended)
Procedure:
-
Glovebox Setup: The following steps are best performed in an inert atmosphere glovebox. Add the palladium precatalyst, ligand, and NaOtBu to an oven-dried reaction vial.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. Stir for a few minutes to allow for precatalyst activation.
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Seal the vial tightly and heat the mixture to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key pharmacophores themselves.
Causality Behind the Protocol:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[16]
-
Copper's Role: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II) complex, which is the key to the reaction's efficiency.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
Data Summary: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | DMF | 80 | [18] |
| 2 | Propargylamine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | [16][19] |
| 3 | Various Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | [16] |
Detailed Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (THF or DMF) followed by degassed triethylamine.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction & Purification: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for Sonogashira coupling.
References
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- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 - PubMed. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROM
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. PubMed Central.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
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- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
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Microwave-assisted synthesis using 7-Chloropyrazolo[1,5-a]pyrimidine
The integration of microwave-assisted synthesis into workflows involving this compound represents a significant advancement for medicinal chemistry and drug discovery. The protocols outlined herein demonstrate a method that is not only exceptionally fast and high-yielding but also robust and broadly applicable to a diverse range of nucleophiles. [1][7]This powerful combination of a versatile building block and an enabling green technology empowers researchers to rapidly generate novel compound libraries, accelerating the identification and optimization of new therapeutic agents. [9][14]
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
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Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[1][3][7]riazine and Imidazo[2,1-c].[1][3][7] Bentham Science.
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One-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines from 7-chloro analog
Application Notes & Protocols
Topic: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines from a 7-Chloro Analog
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its potent and selective inhibition of various protein kinases, which are pivotal in oncogenic signaling.[1][2][3] The ability to rapidly generate a diverse library of analogs from a common intermediate is critical for accelerating structure-activity relationship (SAR) studies and identifying lead compounds. This guide provides a detailed technical overview and actionable protocols for the one-pot synthesis of C7-substituted pyrazolo[1,5-a]pyrimidines, starting from a readily accessible 7-chloro analog. We will explore the underlying chemical principles, from classical nucleophilic aromatic substitution (SNAr) to modern palladium-catalyzed cross-coupling reactions, offering field-proven methodologies for researchers in drug discovery.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have demonstrated remarkable versatility as therapeutic agents. Their rigid, planar structure serves as an excellent framework for designing inhibitors that target the ATP-binding site of protein kinases.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors for a range of critical cancer targets, including:
-
Pim-1 kinase[6]
-
Tropomyosin receptor kinases (Trk)[7]
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinases (CDKs)[1][2]
The functionalization of the pyrazolo[1,5-a]pyrimidine core is key to modulating potency, selectivity, and pharmacokinetic properties.[3] The C7 position is particularly amenable to modification. Starting from a 7-chloro intermediate provides a strategic and convergent approach to synthesis, where the final diversification step introduces key pharmacophoric elements.
Chemical Principles & Mechanistic Rationale
The Electrophilic Nature of the C7-Position
The reactivity of 7-chloro-pyrazolo[1,5-a]pyrimidine is dominated by the electronic properties of the fused ring system. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly reduces the electron density at the C5 and C7 positions, rendering them electrophilic. The chlorine atom at C7 is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for the synthetic strategies discussed herein.[8][9]
Reaction Pathways for C7-Functionalization
Two primary, highly reliable reaction classes are employed for the one-pot substitution of the 7-chloro group:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct and often highly efficient method for introducing amine, alkoxide, or thiol nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized Meisenheimer complex.[10] The reaction is typically facilitated by a base to deprotonate the incoming nucleophile or neutralize the HCl byproduct.
-
Palladium-Catalyzed Cross-Coupling: For less reactive or sterically hindered nucleophiles, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds with a wide array of primary and secondary amines under relatively mild conditions.[4][11] This method expands the accessible chemical space far beyond traditional SNAr capabilities.
Experimental Workflow & Protocols
The following diagram illustrates the general one-pot workflow for diversifying the 7-chloro-pyrazolo[1,5-a]pyrimidine scaffold.
Caption: General experimental workflow for one-pot C7-substitution.
Protocol 1: One-Pot SNAr with Amine Nucleophiles
Principle: This protocol leverages the high electrophilicity of the C7 position for direct displacement of the chloride by a primary or secondary amine, facilitated by a non-nucleophilic base. It is a robust method for synthesizing 7-amino-pyrazolo[1,5-a]pyrimidines.
Materials & Reagents:
| Reagent | Purpose | Supplier Example |
|---|---|---|
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Starting Material | Commercially available |
| Amine (e.g., Morpholine) | Nucleophile | Sigma-Aldrich, etc. |
| Potassium Carbonate (K₂CO₃) | Base | Standard lab grade |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | HPLC grade |
| Brine | Washing Solution | Saturated NaCl(aq) |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Standard lab grade |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq.) followed by anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material).
-
Nucleophile Introduction: Add the desired amine nucleophile (1.2 eq.) to the suspension via syringe.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C7-amino substituted product.
Protocol 2: One-Pot Palladium-Catalyzed Buchwald-Hartwig Amination
Principle: This protocol is designed for coupling less nucleophilic or sterically demanding amines that are poor substrates for SNAr. It utilizes a palladium catalyst and a specialized phosphine ligand to facilitate the C-N bond formation.[4][11]
Materials & Reagents:
| Reagent | Purpose | Supplier Example |
|---|---|---|
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Starting Material | Commercially available |
| Amine (e.g., 2-Anisidine) | Nucleophile | Sigma-Aldrich, etc. |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Strem, Sigma-Aldrich |
| Xantphos | Ligand | Strem, Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | Base | High purity grade |
| o-Xylene or Dioxane | Solvent | Anhydrous grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | HPLC grade |
| Celite® | Filtration Aid | Standard lab grade |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq.), the amine nucleophile (1.5 eq.), and cesium carbonate (2.0 eq.).
-
Catalyst System Addition: In a glovebox or under a strong stream of inert gas, add the palladium pre-catalyst Pd₂(dba)₃ (0.05 eq.) and the Xantphos ligand (0.10 eq.).
-
Solvent Addition: Add anhydrous o-xylene or dioxane via syringe.
-
Reaction: Seal the vessel and place it under an inert atmosphere. Heat the reaction to 110-130 °C (conventional heating) or 150 °C (microwave irradiation for 30-60 min). Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to isolate the desired C7-arylamino product.
Data Presentation: Scope of C7-Substitution
The following table summarizes representative outcomes for the one-pot functionalization of a generic 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine, demonstrating the versatility of the methodologies.
| Entry | Nucleophile | Method | Conditions | Typical Yield | Notes |
| 1 | Morpholine | SNAr | K₂CO₃, DMF, 90 °C, 6h | >90% | Highly efficient for cyclic secondary amines.[9] |
| 2 | Benzylamine | SNAr | K₂CO₃, DMF, 90 °C, 8h | 85-95% | Favorable for nucleophilic primary amines. |
| 3 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Xylene, 120 °C, 12h | 70-85% | Necessary for less nucleophilic aromatic amines. |
| 4 | 2-(Difluoromethyl)benzimidazole | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Xylene, MW 150 °C, 45 min | 60-75% | Enables coupling of complex heterocyclic nucleophiles.[4][11] |
| 5 | Sodium Methoxide | SNAr | NaH, Methanol, RT, 2h | >95% | Very rapid for simple alkoxides. |
Conclusion
The one-pot substitution of 7-chloro-pyrazolo[1,5-a]pyrimidines is a powerful and highly adaptable strategy for the rapid generation of analog libraries in a drug discovery setting. By selecting the appropriate methodology—direct SNAr for reactive nucleophiles or palladium-catalyzed cross-coupling for more challenging substrates—researchers can efficiently explore the chemical space around this privileged scaffold. The protocols detailed in this guide provide a robust foundation for synthesizing novel kinase inhibitors and other potential therapeutic agents, accelerating the path from chemical synthesis to biological evaluation.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. National Center for Biotechnology Information. [Link]
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A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Semantic Scholar. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Semantic Scholar. [Link]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Utility of 7-Chloropyrazolo[1,5-a]pyrimidine in the Synthesis of Kinase Inhibitors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The pyrazolo[1,5-a]pyrimidine framework is a prominent heterocyclic scaffold in the field of medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] This fused bicyclic system, comprising a pyrazole ring fused to a pyrimidine ring, serves as an exceptional template for developing potent and selective modulators of kinase activity.[3][4] The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer, making them a critical class of therapeutic targets.[2][3] The pyrazolo[1,5-a]pyrimidine core effectively mimics the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site.[5][6] This foundational interaction, combined with the scaffold's amenability to substitution at multiple positions, allows for the meticulous tailoring of inhibitor potency, selectivity, and pharmacokinetic profiles.[3] Consequently, this scaffold is at the heart of numerous inhibitors targeting a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim-1, and Casein Kinase 2 (CK2).[3][7][8][9]
Within this privileged class of compounds, 7-chloropyrazolo[1,5-a]pyrimidine emerges as a particularly valuable and versatile synthetic intermediate. The chlorine atom at the 7-position acts as an efficient leaving group, primarily facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a robust and straightforward strategy for introducing a wide array of chemical functionalities, which is a cornerstone of modern structure-activity relationship (SAR) studies and lead optimization efforts.
This technical guide provides an in-depth exploration of the synthesis and application of this compound in the development of kinase inhibitors. It offers detailed protocols for its synthesis and subsequent derivatization, explains the rationale behind experimental choices, and presents data on the biological activity of the resulting compounds.
The Synthetic Gateway: Accessing the this compound Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3] To arrive at the 7-chloro derivative, a common strategy involves the synthesis of a dihydroxy precursor, followed by a chlorination step.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: first, the formation of the core heterocyclic system, and second, the introduction of the reactive chloro group at the 7-position.
Caption: General workflow for synthesizing the dichlorinated pyrazolo[1,5-a]pyrimidine core.
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This two-step protocol details the synthesis of a key dichlorinated intermediate, which can be selectively functionalized.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Rationale: This step involves the cyclocondensation of 3-amino-5-methylpyrazole with diethyl malonate. The ethoxide base deprotonates the active methylene of diethyl malonate and the amino group of the pyrazole, facilitating the cyclization reaction to form the stable fused heterocyclic system.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol), add 3-amino-5-methylpyrazole (9.7 g, 100 mmol).
-
To the resulting mixture, add diethyl malonate (16.0 g, 100 mmol).
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydroxy product.[10]
-
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Procedure:
-
A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (16.5 g, 100 mmol) and phosphorus oxychloride (90 mL) is heated to reflux for 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[10]
-
The Power of the 7-Chloro Group: A Handle for Diversification
The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is significantly more reactive towards nucleophilic substitution than the one at the 5-position.[11] This differential reactivity allows for selective functionalization at C7, providing a powerful tool for building molecular diversity and fine-tuning the biological activity of the target kinase inhibitors.
Nucleophilic Aromatic Substitution (SNAr) at C7
The SNAr reaction is the cornerstone of derivatization for 7-chloropyrazolo[1,5-a]pyrimidines. This reaction is typically performed with amine nucleophiles to install various side chains that can interact with specific pockets of the kinase active site.
Caption: Schematic of the selective SNAr reaction at the C7 position.
Protocol 2: Selective Amination at the C7-Position
This protocol describes a general procedure for the selective reaction of an amine with 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Rationale: The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The choice of solvent and temperature can be crucial for achieving high yields and selectivity. Isopropanol is a common solvent, and microwave irradiation can often be used to accelerate the reaction.
-
Procedure:
-
In a microwave vial, combine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (203 mg, 1.0 mmol), the desired amine (1.1 mmol), and diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol) in isopropanol (5 mL).
-
Seal the vial and heat the mixture using microwave irradiation at 130°C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the 7-amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivative.[7]
-
Application in Kinase Inhibitor Synthesis: SAR and Biological Activity
The derivatization of the 7-position of the pyrazolo[1,5-a]pyrimidine core has led to the discovery of potent inhibitors against a variety of kinases. The nature of the substituent at C7 is critical for modulating potency and selectivity.
For instance, in the development of CK2 inhibitors, the displacement of the 7-chloro group with various amino groups, including an oxetan-3-yl amino group, was instrumental in optimizing properties.[8] This modification led to compounds with lower lipophilicity and reduced off-target effects, such as hERG ion channel binding.[8]
The following table summarizes selected examples of kinase inhibitors synthesized using the pyrazolo[1,5-a]pyrimidine scaffold, highlighting the importance of substitutions that can be introduced via a 7-chloro intermediate.
| Compound Class/Example | Target Kinase(s) | Key Substituents (Position) | Reported Potency (IC₅₀) | Reference |
| BS-194 (4k) | CDK2, CDK1, CDK9 | C7-(substituted anilino) | 3 nM (CDK2) | [9] |
| CK2 Inhibitor (7l) | CK2 | C7-(oxetan-3-ylamino) | 1 nM | [8] |
| TrkA Inhibitor (Compound 42) | TrkA, ALK2 | C7-aryl | 87 nM (TrkA) | [12] |
| Pim-1 Inhibitor (Compound 1) | Pim-1 | C5-(substituted amino) | 45 nM | [7] |
| CDK2/TRKA Dual Inhibitor (6t) | CDK2, TRKA | C2-anilino, C7-aryl | 90 nM (CDK2) | [13] |
Conclusion
This compound is a high-value synthetic intermediate that serves as a gateway to a rich chemical space of potent and selective kinase inhibitors. Its differential reactivity at the C7 position enables a modular and efficient approach to library synthesis and lead optimization. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful scaffold in their quest for novel therapeutics. The continued exploration of substitutions, guided by structural biology and SAR, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Lead Optimization of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its synthetic versatility allows for structural modifications across its periphery, enabling the fine-tuning of physicochemical properties and biological activity.[1] This adaptability has led to the development of numerous potent and selective inhibitors targeting a wide array of biological targets, particularly protein kinases.[2][3][4][5]
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4][5] Consequently, the pyrazolo[1,5-a]pyrimidine core has been successfully exploited to generate inhibitors for a range of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks), among others.[2][3][6] In fact, this scaffold is present in several marketed drugs, such as the Trk inhibitors Larotrectinib and Entrectinib, used in the treatment of NTRK fusion-positive cancers.[7]
This guide provides a comprehensive overview of the key strategies and experimental protocols for the lead optimization of pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation of this important class of compounds.
Part 1: Synthetic Strategies for Analogue Generation
The foundation of any successful lead optimization campaign is a robust and flexible synthetic chemistry platform. For the pyrazolo[1,5-a]pyrimidine core, several efficient synthetic methodologies have been established, with the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners being the most common approach.[2][4][8]
Core Synthesis Workflow
The general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core is depicted below. This process allows for the introduction of diversity at multiple positions of the scaffold, which is crucial for exploring the SAR.
General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Protocol 1: Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a rapid and efficient microwave-assisted synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of a β-enaminone with a 5-aminopyrazole.[9]
Step 1: Synthesis of β-Enaminone Intermediate
-
In a microwave-safe vial, combine the appropriate methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Seal the vial and irradiate in a microwave reactor at 160°C for 15 minutes.
-
After cooling, the resulting β-enaminone is typically of sufficient purity to be used directly in the next step without further purification.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
-
To the vial containing the crude β-enaminone from Step 1, add the desired 5-aminopyrazole (1.0 mmol).
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Seal the vial and irradiate in a microwave reactor at 180°C for 2-5 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation
For further diversification, palladium-catalyzed cross-coupling reactions are invaluable. The following protocol details a microwave-assisted Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the C3 position of a 3-bromo-pyrazolo[1,5-a]pyrimidine precursor.[10][11]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Ethanol/water (4:1 mixture)
Procedure:
-
In a microwave-safe vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine, boronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and degas the mixture by bubbling with argon for 10 minutes.
-
Irradiate the reaction mixture in a microwave reactor at 135°C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Biological Evaluation and Lead Optimization
A successful lead optimization program relies on an iterative cycle of design, synthesis, and biological testing. A well-defined assay cascade is essential to efficiently evaluate newly synthesized analogues and guide further chemical modifications.
Assay Cascade for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The following diagram illustrates a typical assay cascade for the lead optimization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Assay cascade for kinase inhibitor lead optimization.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-Glo™ Kinase Assay (Promega) to determine the in vitro potency (IC₅₀) of compounds against a target kinase.[12]
Materials:
-
Target kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare the kinase reaction buffer containing ATP at the Kₘ concentration for the specific kinase.
-
In the assay plate, add 1 µL of serially diluted test compound or DMSO (control).
-
Add 2 µL of a mixture of the target kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 4: Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, in cells treated with the test compounds.[13]
Materials:
-
Cancer cell line of interest
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Test compounds
-
White-walled, clear-bottom 96-well plates
Procedure:
-
Seed cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a positive control (e.g., staurosporine) for the desired time (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the compound concentration to determine the EC₅₀ for apoptosis induction.
Protocol 5: In Vitro ADME - Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.[7][14][15]
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Test compound (1 mM stock in DMSO)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of liver microsomes (0.5 mg/mL final concentration) in phosphate buffer.
-
Add the test compound to the microsome-containing buffer to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant (k). Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 6: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in an immunodeficient mouse model bearing human tumor xenografts.[2][16][17]
Materials:
-
Human cancer cell line relevant to the compound's target
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Test compound formulated in an appropriate vehicle
-
Positive control drug
-
Digital calipers
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold and the analysis of the resulting biological data are at the heart of lead optimization.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
-
Hinge-Binding Motif: The pyrazolo[1,5-a]pyrimidine core itself often interacts with the hinge region of the ATP-binding site of kinases, mimicking the adenine moiety of ATP.[18]
-
Substitutions at C3 and C5: These positions are frequently modified to enhance potency and selectivity. For instance, in Trk inhibitors, an amide-containing substituent at the C3 position and a substituted pyrrolidine at the C5 position significantly improve activity.[10]
-
Substitutions at C7: This position is often a key determinant of selectivity. For example, in PI3Kδ inhibitors, a morpholine group at the C7 position is crucial for isoform selectivity.[6]
-
Introduction of Halogens: Halogen atoms, particularly fluorine, can be introduced to improve binding affinity through interactions with specific amino acid residues in the target protein.[10]
Data Presentation: SAR Table
The following table presents a hypothetical SAR for a series of pyrazolo[1,5-a]pyrimidine derivatives targeting CDK2.
| Compound | R¹ | R² | CDK2 IC₅₀ (nM) | HCT116 Cell Proliferation EC₅₀ (nM) |
| 1a | H | Phenyl | 520 | >10,000 |
| 1b | H | 4-Fluorophenyl | 250 | 5,600 |
| 1c | H | 2-Aminopyridine | 85 | 950 |
| 1d | Isopropyl | 2-Aminopyridine | 15 | 120 |
| 1e | Cyclopropyl | 2-Aminopyridine | 25 | 210 |
| 1f | Isopropyl | 2-Methylpyridine | 350 | 4,500 |
This is a representative table; for specific SAR data, refer to the cited literature.[8][19][20][21][22]
Conclusion: A Versatile Scaffold for Future Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable core structure in drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. The systematic application of the synthetic and biological protocols outlined in this guide will enable researchers to efficiently navigate the lead optimization process, ultimately leading to the identification of clinical candidates with improved efficacy and safety profiles. Future research will likely focus on further enhancing the selectivity of these compounds and exploring their application against a wider range of diseases.[2][4]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. protocols.io [protocols.io]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 7. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. promega.com [promega.com]
- 14. sartorius.com.cn [sartorius.com.cn]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 16. ijpbs.com [ijpbs.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Library Synthesis and High-Throughput Screening of Pyrazolo[1,5-a]pyrimidines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] Protein kinases, as key regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[3] Marketed drugs such as Larotrectinib, a TRK inhibitor for solid tumors, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[4]
The synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold allows for the creation of large, diverse chemical libraries. This diversity is crucial for exploring the vast chemical space and identifying potent and selective inhibitors against specific kinase targets. High-throughput screening (HTS) of these libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that can be further optimized into clinical candidates.[5]
This guide provides a comprehensive overview of the library synthesis of pyrazolo[1,5-a]pyrimidines via a robust three-component reaction, followed by a detailed protocol for high-throughput screening against a representative kinase target. The methodologies described herein are designed to be adaptable and provide a solid foundation for researchers in academic and industrial settings.
Part 1: Library Synthesis of Pyrazolo[1,5-a]pyrimidines via a Three-Component Reaction
The three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds is a highly efficient one-pot method for constructing the pyrazolo[1,5-a]pyrimidine core.[2] This approach is particularly well-suited for library synthesis due to the commercial availability of a wide variety of building blocks, allowing for systematic variation of substituents at key positions of the scaffold.
Causality Behind Experimental Choices
The selection of a three-component reaction is predicated on the principles of convergent synthesis, which maximizes efficiency by bringing together multiple building blocks in a single step. This strategy is inherently more atom-economical and generates less waste compared to linear synthetic routes. The reaction proceeds through a cascade of events, typically initiated by the formation of an imine intermediate from the aldehyde and the aminopyrazole. This is followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to yield the desired pyrazolo[1,5-a]pyrimidine scaffold. The choice of base and solvent is critical for driving the reaction to completion and can influence the final yield and purity of the products.[6]
Experimental Workflow: Library Synthesis
Caption: Workflow for the library synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Protocol: Three-Component Synthesis of a Pyrazolo[1,5-a]pyrimidine Library
This protocol describes the parallel synthesis of a 96-member library in a 96-well deep-well plate format.
Materials:
-
5-Amino-1H-pyrazoles (e.g., 3-amino-5-methyl-1H-pyrazole, 3-amino-5-phenyl-1H-pyrazole)
-
A diverse set of aromatic and aliphatic aldehydes
-
Activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
-
Base (e.g., piperidine, potassium hydroxide)[6]
-
Solvent (e.g., ethanol, isopropanol)
-
96-well deep-well plates (2 mL volume)
-
Automated liquid handler (optional, but recommended for efficiency)
-
Parallel synthesizer or heating block with stirring capabilities
-
Automated parallel purification system (e.g., flash chromatography)
-
LC-MS and NMR for analysis
Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare 0.5 M stock solutions of each 5-amino-1H-pyrazole in the chosen solvent.
-
Prepare 0.5 M stock solutions of each aldehyde in the chosen solvent.
-
Prepare 0.5 M stock solutions of each activated methylene compound in the chosen solvent.
-
Prepare a 1.0 M stock solution of the base in the chosen solvent.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 200 µL (0.1 mmol) of the desired 5-amino-1H-pyrazole stock solution.
-
Add 200 µL (0.1 mmol) of the corresponding aldehyde stock solution to each well.
-
Add 200 µL (0.1 mmol) of the corresponding activated methylene compound stock solution to each well.
-
Add 20 µL (0.02 mmol) of the base stock solution to each well.
-
Seal the plate with a pierceable cap mat.
-
-
Reaction:
-
Place the reaction plate in a parallel synthesizer or on a heating block with stirring.
-
Heat the reaction mixture at 80°C for 4-6 hours, or until TLC or LC-MS analysis indicates completion of the reaction.[6]
-
-
Work-up and Purification:
-
Allow the reaction plate to cool to room temperature.
-
If the product precipitates, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product from each well can be purified using an automated parallel flash chromatography system.
-
-
Characterization and Plating:
-
Confirm the identity and purity of each library member using LC-MS and, for a representative subset, NMR spectroscopy.[7]
-
Accurately weigh each purified compound and prepare a 10 mM stock solution in DMSO in a 96-well master plate.[4]
-
From the master plate, create replicate plates and assay-ready plates at the desired concentrations for high-throughput screening.
-
| Parameter | Recommended Conditions | Rationale |
| Reactant Ratio | 1:1:1 (Aminopyrazole:Aldehyde:Activated Methylene) | Stoichiometric ratio for optimal product formation. |
| Base | Piperidine or KOH (0.2 equivalents) | Catalyzes the initial imine formation and subsequent cyclization.[6] |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants and facilitates product precipitation upon cooling. |
| Temperature | 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC or LC-MS. |
Part 2: High-Throughput Screening of the Pyrazolo[1,5-a]pyrimidine Library
The synthesized library will be screened to identify inhibitors of a specific protein kinase. This protocol outlines a generic, adaptable biochemical kinase assay suitable for HTS.
Causality Behind Experimental Choices
A common method for HTS of kinase inhibitors is to measure the amount of ADP produced, as it is a universal product of kinase-catalyzed phosphorylation.[8] Assays like ADP-Glo™ (Promega) provide a robust and sensitive luminescent readout. The assay is performed in a multi-well plate format (e.g., 384-well) to maximize throughput.[9] The inclusion of appropriate controls (positive and negative) is essential for data normalization and quality control.[10]
Experimental Workflow: High-Throughput Screening
Caption: Workflow for the high-throughput screening of a kinase inhibitor library.
Detailed Protocol: High-Throughput Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine library (10 mM in DMSO)
-
Recombinant protein kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare an intermediate compound plate by diluting the 10 mM library stocks to 100 µM in assay buffer.
-
Using an automated liquid handler, transfer 1 µL of the 100 µM compounds to the assay plate. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
Designate columns for controls:
-
Negative Control (0% inhibition): 1 µL of DMSO.
-
Positive Control (100% inhibition): 1 µL of a known inhibitor at a concentration that gives maximal inhibition.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentrations should be optimized for the specific kinase, but a starting point is 2X the Km for the substrate.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for ATP for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Adding 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control
-
Data Normalization:
-
The raw luminescence data is normalized to the plate controls:
-
Percent Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
-
-
-
Quality Control:
-
The quality and robustness of the assay are assessed using the Z'-factor:[3]
-
Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[9]
-
-
The signal-to-background (S/B) ratio is also calculated:
-
S/B = Meannegative control / Meanpositive control
-
A high S/B ratio is desirable.
-
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically 3 standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).
-
-
Hit Confirmation and IC50 Determination:
-
Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value).[11] This involves a serial dilution of the hit compound and re-running the kinase assay. The resulting data is fitted to a four-parameter logistic curve to calculate the IC50.[12]
-
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of the data within replicate wells. | < 15% |
| Hit Rate | The percentage of compounds in the library identified as hits. | Typically 0.5-2% |
Conclusion
The combination of efficient library synthesis and robust high-throughput screening provides a powerful platform for the discovery of novel kinase inhibitors. The protocols outlined in this guide offer a solid foundation for researchers to establish their own discovery programs targeting the therapeutically important pyrazolo[1,5-a]pyrimidine scaffold. Careful execution of these methodologies, coupled with rigorous data analysis and quality control, will maximize the probability of identifying promising lead compounds for further development.
References
- 1. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 7-Chloropyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and the Power of C-C Bond Formation
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide array of biological activities, including roles as kinase inhibitors in oncology.[2][3] The ability to functionalize this core structure is paramount for developing novel therapeutics with enhanced potency and selectivity. The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful and versatile tool for forging carbon-carbon bonds.[4] This reaction's tolerance of various functional groups and relatively mild conditions make it an invaluable method for the late-stage functionalization of complex molecules.[5]
This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of 7-Chloropyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of diverse libraries of bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The "Why" Behind the Reagents
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding the role of each component is crucial for troubleshooting and optimizing the reaction conditions.
A plausible mechanism for the Sonogashira coupling is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.
-
Formation of Copper Acetylide: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.
Optimized Protocol for Sonogashira Coupling of this compound
This protocol is designed as a starting point for the Sonogashira coupling of this compound and its derivatives. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper Co-catalyst: CuI (0.1 eq)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous and degassed DMF or Toluene
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold or balloon)
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., DMF or Toluene) to the flask. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Base and Alkyne Addition: Sequentially add the base (Et₃N or DIPEA, 3.0 eq) and the terminal alkyne (1.2 - 1.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-alkynylpyrazolo[1,5-a]pyrimidine.
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the Sonogashira coupling of a model substrate, 7-chloro-5-methyl-[2][4][7]triazolo[1,5-a]pyrimidine, which serves as a close analog to the target molecule.[8] These conditions can be used as a robust starting point for the this compound system.
| Parameter | Recommended Condition | Rationale & Field-Proven Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | A reliable and commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Copper Co-catalyst | CuI (10 mol%) | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step and allows for milder reaction conditions. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and a scavenger for the HX byproduct. Its volatility allows for easy removal during workup. |
| Solvent | Toluene | A non-polar aprotic solvent that is effective for dissolving the reactants and facilitating the reaction at elevated temperatures. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion, particularly with the less reactive chloro-substrate. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC to determine the optimal time for completion. |
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: While PdCl₂(PPh₃)₂ is a workhorse catalyst, for particularly challenging couplings involving electron-deficient heteroaryl chlorides, the use of more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a Pd(0) source like Pd₂(dba)₃ can significantly improve reaction rates and yields.[9]
-
The Role of the Copper Co-catalyst: The presence of a copper(I) salt is characteristic of the traditional Sonogashira coupling and is generally required for the coupling of aryl chlorides.[4] However, in some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. This typically requires more specialized palladium catalysts and ligands.
-
Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or NMP. The strength of the base should be sufficient to deprotonate the terminal alkyne without causing undesired side reactions.
-
Solvent Considerations: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Anhydrous and degassed solvents are crucial to prevent the deactivation of the catalyst and unwanted side reactions. While toluene and DMF are common choices, greener solvent alternatives are also being explored.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions.
-
Insufficient Temperature: For less reactive aryl chlorides, higher temperatures may be required.
-
Base Incompatibility: The chosen base may not be strong enough to deprotonate the alkyne efficiently.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is often observed when using a copper co-catalyst. Minimizing the concentration of the alkyne or switching to a copper-free protocol can mitigate this issue.
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can occur as a side reaction. This can sometimes be suppressed by adjusting the ligand or solvent.
-
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound, providing a gateway to a diverse range of functionalized derivatives with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the careful selection of catalysts, ligands, bases, and solvents are paramount for achieving high yields and reproducible results. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal properties of certain 7-alkylaminopyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines | Semantic Scholar [semanticscholar.org]
- 9. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
Synthesis and Application of Fluorescent Probes from 7-Chloropyrazolo[1,5-a]pyrimidine: A Detailed Guide for Researchers
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidine Fluorophores
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its remarkable biological activity and intriguing photophysical properties.[1][2] These fused heterocyclic systems offer a rigid, planar core that can be strategically functionalized to create a diverse array of fluorescent probes with tunable emission profiles.[3][4] Their relatively small size is advantageous for cellular imaging, minimizing potential perturbations of biological processes.[2] This guide provides a comprehensive overview of the synthesis of novel fluorescent probes starting from the versatile building block, 7-chloropyrazolo[1,5-a]pyrimidine, and details their application in cellular imaging.
The strategic placement of a chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core renders it susceptible to a variety of cross-coupling reactions, making it an ideal starting point for introducing diverse functionalities that modulate the compound's fluorescent properties. This application note will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[5][6] By leveraging these synthetic strategies, researchers can readily access a library of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives with tailored photophysical characteristics for specific imaging applications.
I. Synthetic Methodologies: Accessing a Diverse Chemical Space
The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly reactive, enabling facile substitution through various cross-coupling reactions.[5] This section provides detailed protocols for the synthesis of 7-aryl and 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives.
A. Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine core, which can significantly influence the photophysical properties of the resulting molecule.[9][10]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates.
Materials:
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv)[11]
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (2-5 mol%)[9]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[8]
-
Degassed solvent mixture (e.g., 1,4-dioxane/H₂O (4:1), Toluene/H₂O (4:1))
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the desired arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes) with stirring.[12][13]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces reaction times and often improves yields compared to conventional heating by promoting efficient and uniform heating of the reaction mixture.[12][13]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is crucial.
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is critical for the success of the reaction. For challenging substrates, more advanced catalyst systems like XPhos Pd G2 may be required to achieve high yields and prevent side reactions such as dehalogenation.[9]
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. A screening of different conditions is often necessary to identify the optimal combination for a particular substrate pair.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 92 |
| 3 | 4-Cyanophenylboronic acid | 4-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)benzonitrile | 78 |
| 4 | 2-Thienylboronic acid | 7-(Thiophen-2-yl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 81 |
Yields are based on isolated product after column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the pyrazolo[1,5-a]pyrimidine core, providing access to a class of compounds with distinct electronic and photophysical properties.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates.
Materials:
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)[13]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.
-
Add the base, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, and the amine to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-pyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is essential for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide is a common choice, but other bases may be more suitable for sensitive substrates.
-
Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous and degassed solvents under an inert atmosphere is critical for the success of the reaction.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 |
| 2 | Aniline | N-phenyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 82 |
| 3 | Cyclopropylamine | N-cyclopropyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 75 |
| 4 | Diethylamine | N,N-diethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 88 |
Yields are based on isolated product after column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
II. Application in Cellular Imaging: Visualizing Lipid Droplets
Pyrazolo[1,5-a]pyrimidine derivatives have shown great promise as fluorescent probes for various biological applications, including the imaging of lipid droplets.[2] Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases. The lipophilic nature of many pyrazolo[1,5-a]pyrimidine fluorophores allows them to selectively accumulate in these organelles.
Protocol: Staining of Lipid Droplets in Live Cells
This protocol provides a general guideline for staining lipid droplets in cultured mammalian cells using a pyrazolo[1,5-a]pyrimidine-based fluorescent probe. Optimization of probe concentration and incubation time may be necessary for different cell types and specific probes.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[1,5-a]pyrimidine fluorescent probe (dissolved in DMSO to prepare a stock solution, e.g., 1 mM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture them in a humidified incubator at 37 °C with 5% CO₂ until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific pyrazolo[1,5-a]pyrimidine probe. For example, for a probe with an excitation maximum around 405 nm and an emission maximum around 520 nm, a DAPI or a custom filter set would be suitable.
-
Acquire images using a high-sensitivity camera.
-
Self-Validating System and Causality:
-
Co-localization: To confirm that the probe is specifically staining lipid droplets, a co-localization experiment with a known lipid droplet marker, such as BODIPY 493/503 or Nile Red, should be performed.
-
Cytotoxicity Assay: It is essential to assess the potential cytotoxicity of the fluorescent probe to ensure that the observed fluorescence is from healthy cells and not an artifact of cell death. A standard cytotoxicity assay, such as the MTT assay, can be used.[14]
-
Serum-Free Medium for Loading: Using serum-free medium during probe loading can enhance the uptake of lipophilic probes by minimizing their binding to serum proteins.
Caption: Experimental workflow for cellular imaging of lipid droplets.
III. Photophysical Properties and Data Interpretation
The utility of a fluorescent probe is defined by its photophysical properties. Key parameters to consider when characterizing newly synthesized pyrazolo[1,5-a]pyrimidine probes include the absorption and emission spectra, molar extinction coefficient (ε), quantum yield (Φ), and Stokes shift.
Table of Key Photophysical Parameters:
| Parameter | Description | Significance |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light. | Determines the color of the fluorescence. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. | A higher ε value indicates a brighter probe. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher Φ indicates a more efficient and brighter probe. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |
These parameters can be experimentally determined using a UV-Vis spectrophotometer and a spectrofluorometer. The quantum yield is typically measured relative to a known standard, such as quinine sulfate.
IV. Conclusion and Future Directions
The this compound scaffold provides a versatile and accessible platform for the synthesis of a wide range of fluorescent probes. The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions offer efficient and modular approaches to tune the photophysical properties of these compounds. The resulting probes have demonstrated significant potential for applications in cellular imaging, particularly for the visualization of lipid droplets.
Future research in this area could focus on the development of probes with enhanced properties, such as:
-
Two-photon absorption: For deeper tissue imaging with reduced phototoxicity.
-
Targeted delivery: By conjugating the fluorophore to specific ligands for imaging other organelles or biomolecules.
-
Sensing capabilities: Designing probes that respond to changes in the cellular environment, such as pH, viscosity, or the presence of specific ions or reactive oxygen species.[4]
By continuing to explore the rich chemistry of the pyrazolo[1,5-a]pyrimidine core, researchers can develop a new generation of powerful tools for elucidating complex biological processes.
V. References
-
Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. (URL not available)
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. ([Link])
-
Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3. ResearchGate. ([Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. NIH. ([Link])
-
Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. ResearchGate. ([Link])
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. ([Link])
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. ([Link])
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences. ([Link])
-
Synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidines 18a–u. ResearchGate. ([Link])
-
Synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines 125a–e starting... ResearchGate. ([Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. ([Link])
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. ([Link])
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. ([Link])
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. NIH. ([Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. ([Link])
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC. ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. ([Link])
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. ([Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. ([Link])
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. ([Link])
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- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 7-Chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Chloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling products. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.[1][2][3][4]
This document provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the "why" behind experimental choices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound.
Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the most likely causes?
Answer:
Low conversion is a common issue, particularly with heteroaryl chlorides which can be less reactive than their bromide or iodide counterparts.[5][6][7] However, the 7-chloro position on the electron-deficient pyrazolo[1,5-a]pyrimidine ring is relatively activated for oxidative addition.[1][8] If you're experiencing low yield, a systematic evaluation of your reaction parameters is the most effective approach.
Core Areas to Investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the typically rate-limiting oxidative addition step and promote efficient reductive elimination.[9][10]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more robust system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands for heteroaryl chlorides are excellent starting points.[5] Air-stable palladium precatalysts can also improve reproducibility.[11]
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step, but an inappropriate choice can lead to side reactions.
-
Causality: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong, like certain alkoxides, can promote decomposition of the boronic acid or the starting material.[12] The solubility of the base is also critical; an undissolved base will lead to a sluggish reaction.
-
Recommendation: A screening of bases is recommended. Potassium carbonate (K₂CO₃) is a common starting point, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[5][13]
-
-
Solvent Choice: The solvent influences the solubility of all reaction components and can affect catalyst activity.
-
Recommendation: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or THF/water is a standard choice, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14][15][16] For sluggish reactions, higher boiling point solvents like DMF could be considered, but be mindful of potential decomposition at elevated temperatures.
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to an incomplete reaction.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrodehalogenation (dechlorination) of my starting material. How can I minimize this?
Answer:
Dehalogenation is a well-documented side reaction in Suzuki couplings where the starting halide is reduced, replacing the chlorine with a hydrogen.[5][12][20] This is particularly prevalent with electron-deficient heteroaryl halides.[5]
Primary Causes and Mitigation Strategies:
-
Formation of Palladium-Hydride (Pd-H) Species: This is the primary culprit for dehalogenation.[5] Pd-H species can arise from reactions of the palladium complex with the base, solvent (especially alcohols), or trace water.
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands create a sterically hindered environment around the palladium center, which can disfavor the pathway leading to dehalogenation relative to the desired cross-coupling.[5]
-
Base Optimization: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[5]
-
Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[5]
-
-
Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to catalyst decomposition and the formation of Pd-H.
-
Recommendation: Use high-purity boronic acid. If the purity is questionable, consider recrystallization or conversion to a more stable boronic ester (e.g., a pinacol ester) followed by purification.
-
The logical workflow for troubleshooting dehalogenation is illustrated below:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Question 3: My desired product is formed, but I also see a significant amount of homocoupled boronic acid (a biaryl byproduct). What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.[21][22][23]
Key Causes and Solutions:
-
Presence of Oxygen: The presence of oxygen can promote the oxidative homocoupling of boronic acids, often mediated by Pd(II) species.[21][22]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Thoroughly degas your solvent(s) and the reaction mixture before heating. This can be done by bubbling an inert gas through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
-
Slow Oxidative Addition/Transmetalation: If the oxidative addition of this compound to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid.
-
Solution: Re-evaluate your catalyst system. A more active catalyst/ligand combination that promotes a faster oxidative addition can outcompete the homocoupling pathway.[13] Additionally, ensuring your base is effective and well-dissolved will speed up the transmetalation step.
-
-
Stoichiometry: Using a large excess of boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, a very large excess should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with this compound?
A1: For an electron-deficient heteroaryl chloride like this, a robust catalyst system is recommended from the outset. While Pd(PPh₃)₄ might work in some cases, a more reliable starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[5][24] Alternatively, using a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3) can offer greater convenience and reproducibility.[17][25]
| Catalyst System Component | Example | Rationale for Heteroaryl Chlorides |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common sources of Pd(0) for the catalytic cycle.[21] |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that promote the difficult oxidative addition step.[5][9] |
| Precatalyst | XPhos Pd G3 | Air-stable, well-defined catalyst source that ensures accurate catalyst loading and rapid activation.[17][25] |
Q2: My boronic acid is not very stable. Are there alternatives?
A2: Yes, boronic acid stability can be a major issue, leading to decomposition via protodeboronation or other pathways.[22][26][27] If you suspect your boronic acid is degrading under the reaction conditions, consider using more stable surrogates:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable to storage and purification than their corresponding acids. They are readily hydrolyzed in situ under the basic reaction conditions to generate the active boronate species.[21]
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle. They slowly release the boronic acid under the aqueous basic conditions of the Suzuki coupling.[21]
-
MIDA Boronates: These are exceptionally stable and can be used in anhydrous coupling conditions, offering an orthogonal strategy if the substrate is sensitive to water.[21][28]
Q3: Is it necessary to protect the nitrogen atoms on the pyrazolo[1,5-a]pyrimidine ring?
A3: Generally, for the pyrazolo[1,5-a]pyrimidine core, N-protection is not required for a Suzuki coupling at the 7-position. The nitrogen atoms are not typically reactive under these conditions. However, for other N-H containing heterocycles (like pyrroles or indoles), deprotonation by the base can alter the electronic properties of the ring or lead to catalyst inhibition, sometimes making N-protection necessary to suppress side reactions like dehalogenation.[5][29] For this specific substrate, you should be able to proceed without protection.
Q4: Can I use microwave heating for this reaction?
A4: Absolutely. Microwave-assisted Suzuki couplings are highly effective, especially for heteroaryl systems.[17][19] The rapid heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[15][19] It is an excellent method for rapid reaction screening and optimization.[30][31]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Pd(0)/Ligand System
This protocol provides a robust starting point for the reaction.
Caption: Standard Suzuki coupling experimental workflow.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is ideal for rapid synthesis and optimization.
-
Vial Preparation: To a 10 mL microwave vial equipped with a stir bar, add this compound (0.5 mmol), the aryl/heteroaryl boronic acid (0.6 mmol, 1.2 equiv.), and K₂CO₃ (1.5 mmol, 3 equiv.).[19]
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water (4:1) mixture.[19]
-
Sealing: Crimp the vial shut with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes with stirring.[15][19]
-
Work-up: After cooling, the reaction mixture can be worked up as described in Protocol 1.
References
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science (RSC Publishing). Available at: [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
Optimization of the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. Available at: [Link]
-
Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
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- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 30. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 31. researchgate.net [researchgate.net]
Preventing hydrodehalogenation in 7-Chloropyrazolo[1,5-a]pyrimidine cross-coupling
To: Valued Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide for Preventing Hydrodehalogenation in 7-Chloropyrazolo[1,5-a]pyrimidine Cross-Coupling Reactions
Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for overcoming a common and frustrating side reaction in palladium-catalyzed cross-coupling: hydrodehalogenation . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3] Its successful functionalization is therefore of critical importance. This document will serve as a troubleshooting resource, combining mechanistic insights with practical, field-proven protocols to help you maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant problem with my this compound substrate?
A1: Hydrodehalogenation is a side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom, leading to an undesired and often difficult-to-separate byproduct.[4] This directly reduces the yield of your target molecule. The 7-position of the pyrazolo[1,5-a]pyrimidine ring system is particularly susceptible. This electron-deficient N-heterocyclic scaffold can activate the C-Cl bond for the desired oxidative addition to the palladium catalyst; however, it also makes the intermediate species vulnerable to competing reductive pathways that lead to the hydrodehalogenated product.[4]
Q2: What is the primary cause of hydrodehalogenation in my palladium-catalyzed reaction?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This Pd-H intermediate can arise from several sources, including the base, solvent (e.g., alcohols), or even trace amounts of water.[4][5] Once formed, this species can participate in a competing catalytic cycle, leading to the formation of the undesired Ar-H product instead of the desired Ar-Nu coupled product.
Q3: I'm observing about 20-30% hydrodehalogenation. What are the first things I should try to fix this?
A3: When encountering moderate levels of hydrodehalogenation, a systematic optimization of three key parameters is recommended: the ligand, the base, and the solvent.
-
Ligand: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, or other Buchwald-type biarylphosphine ligands are designed to accelerate the rate-limiting reductive elimination step, which can outcompete the hydrodehalogenation pathway.[4][6]
-
Base: Change to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent first choices as they are less likely to generate hydride species compared to alkoxide bases like sodium tert-butoxide.[4]
-
Solvent: Ensure you are using high-purity, anhydrous solvents. If using an alcohol-containing solvent mixture, consider switching to an aprotic solvent system like dioxane, toluene, or CPME (cyclopentyl methyl ether) to minimize the availability of hydride sources.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis and step-by-step protocols for systematically addressing hydrodehalogenation.
Problem: Significant (>30%) hydrodehalogenation observed with a standard Pd(PPh₃)₄ / NaOtBu system.
This is a common starting point for many cross-coupling reactions, but it is often suboptimal for electron-deficient heteroaryl chlorides like this compound. The triphenylphosphine ligand can be prone to dissociation, and sodium tert-butoxide can be a source of hydride species.
Solution 1.1: Strategic Ligand Selection
The choice of ligand is arguably the most critical factor in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle.
Causality: Bulky, electron-rich ligands promote the desired C-C or C-N bond-forming reductive elimination step.[7] This is because their size creates a sterically crowded metal center, favoring the elimination of the product, and their electron-donating nature increases the electron density on the palladium, which also accelerates this step. A faster reductive elimination means the palladium intermediate has less time to participate in undesired side reactions like hydrodehalogenation.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for Ligand Optimization"; fontsize = 12; } enddot
Comparative Ligand Performance Data (Illustrative)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (Coupled Product) | Yield (Hydrodehalogenation) |
| PPh₃ | 2 | NaOtBu | Toluene | 100 | 55% | 35% |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 85% | <5% |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 82% | <5% |
| IPr | 2 | K₃PO₄ | Dioxane | 100 | 78% | 8% |
This table is a generalized representation based on common outcomes for heteroaryl chlorides.
Experimental Protocol: Ligand Screening
-
Setup: In parallel vials, add this compound (1.0 equiv), your coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the different ligands to be screened (e.g., XPhos, SPhos, RuPhos, 2.2 mol%).
-
Reaction: Add the appropriate precatalyst/ligand solution to each reaction vial, followed by anhydrous solvent (e.g., dioxane).
-
Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or ¹H NMR to determine the ratio of the desired product to the hydrodehalogenated byproduct.
Solution 1.2: Judicious Choice of Base
The base is not just a passive component; it plays a crucial role in the catalytic cycle and can be a primary source of the problematic Pd-H species.
Causality: Strong alkoxide bases, such as sodium or lithium tert-butoxide (NaOtBu, LiOtBu), can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride species. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less prone to this decomposition pathway and are often a better choice for sensitive substrates.[4] The choice of base can also influence the rate of transmetalation, a key step in the desired coupling pathway.[8]
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} caption { label = "Competing pathways influenced by the base."; fontsize = 12; } enddot
Experimental Protocol: Base Screening
-
Setup: Follow the same parallel setup as the ligand screen, but use the optimal ligand identified in the previous step.
-
Variable: In each vial, use a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). Ensure molar equivalents are consistent or adjusted based on the base's stoichiometry.
-
Execution and Analysis: Proceed with the reaction and analysis as described in the ligand screening protocol to identify the base that provides the best product-to-byproduct ratio.
Solution 1.3: Alternative Coupling Strategies
If extensive optimization of a Suzuki or Buchwald-Hartwig reaction fails to suppress hydrodehalogenation, it may be necessary to consider alternative cross-coupling methodologies.
-
Negishi Coupling: This reaction uses an organozinc nucleophile. Negishi couplings can often proceed under milder conditions and may be less prone to hydrodehalogenation. The transmetalation step from zinc to palladium is often very fast, which can help the desired catalytic cycle outpace the undesired side reactions.[9][10]
-
Nickel Catalysis: Nickel catalysts can offer different reactivity and selectivity compared to palladium.[9] For heteroaryl chlorides, nickel-based systems, often with N-heterocyclic carbene (NHC) ligands, can be highly effective and may not generate hydride species as readily as some palladium systems.
Summary and Key Takeaways
Preventing hydrodehalogenation in the cross-coupling of this compound is a multifactorial problem that can be systematically solved.
-
Mechanism is Key: The root cause is typically the formation of a Pd-H species that intercepts the catalytic cycle.
-
Ligand is Critical: Start by screening bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.
-
Base Matters: Switch from strong alkoxide bases to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ to minimize hydride formation.
-
Consider Alternatives: If palladium-based routes are exhausted, explore Negishi (organozinc) or nickel-catalyzed coupling reactions.
By applying these principles and protocols, you can significantly improve the efficiency and success of your synthetic campaigns involving the important pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig amination of 7-chloropyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 7-chloropyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet increasingly important, C-N cross-coupling reaction. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, but its electron-deficient nature and the presence of multiple nitrogen atoms make it a challenging substrate for palladium-catalyzed amination.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond generic advice and provide targeted, mechanistically-grounded solutions to help you achieve high conversion and yield in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the most common culprits for the amination of 7-chloropyrazolo[1,5-a]pyrimidine?
Low conversion with this substrate class is a common but solvable issue. The primary causes are typically related to the challenging nature of the heteroaryl chloride and potential catalyst inhibition.
-
Inertness of the C-Cl Bond: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. The oxidative addition of this bond to the Pd(0) center is often the rate-limiting step of the entire catalytic cycle.[1] If your catalyst system is not active enough to overcome this initial energy barrier, the reaction will not proceed.
-
Catalyst Poisoning: The pyrazolo[1,5-a]pyrimidine ring system contains multiple nitrogen atoms. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, acting as a ligand and effectively "poisoning" or inhibiting it by occupying a coordination site needed for the catalytic cycle to proceed.[2] This is a well-documented issue for nitrogen-containing heterocycles.[3]
-
Suboptimal Catalyst System: A common mistake is using a "standard" Buchwald-Hartwig catalyst system that is not suited for this demanding substrate. The choice of both the palladium source and, critically, the ligand is paramount for success.[4]
-
Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are notoriously sensitive to air, moisture, and impurities.[2] Improperly dried solvents, reagents, or a failure to maintain a strictly inert atmosphere can lead to rapid catalyst deactivation.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a frustrating side reaction where the starting material is consumed, but not to form the desired product. This occurs when the catalytic cycle is diverted into a non-productive pathway.
Causality: This side reaction often becomes competitive when the desired reductive elimination step is slow.[1] The palladium-amido intermediate, poised to reductively eliminate the product, can instead undergo other reactions. Potential sources for the hydride include trace water, the amine coupling partner (via β-hydride elimination if it has an α-proton), or even the solvent.
Solutions:
-
Select a Ligand that Promotes Reductive Elimination: Bulky, electron-rich biaryl phosphine ligands not only accelerate the initial oxidative addition but also facilitate the final, product-forming reductive elimination step. Ligands like AdBrett Phos have been shown to be effective in challenging couplings.
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Dry your solvent over molecular sieves or by passing it through an activated alumina column. Ensure your amine and base are anhydrous. Traces of water can be a hydride source, leading to the formation of palladium-hydride species that cause hydrodehalogenation.
-
Use a High-Purity Base: Ensure your base, particularly sodium tert-butoxide (NaOtBu), is of high purity and anhydrous.[1] Lower-quality batches can contain sodium hydroxide, which introduces water.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the productive amination pathway.[1]
Q3: Which catalyst system (palladium precursor and ligand) is the best starting point for this specific substrate?
There is no single "best" system, as the optimal choice can be dependent on the specific amine coupling partner. However, for a challenging heteroaryl chloride like this compound, a robust and highly active system is required from the outset.
Recommended Starting Point:
-
Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, it is highly recommended to use a well-defined palladium pre-catalyst.[5][6] The G3 or G4 Buchwald pre-catalysts are excellent choices as they cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[5]
-
Ligand Selection: Bulky, electron-rich biaryl monophosphine ligands are essential.[7][8] These ligands create a sterically congested and electron-rich palladium center that both facilitates the difficult oxidative addition of the C-Cl bond and protects the metal from inhibition by the substrate's nitrogen atoms.
| Ligand Family | Recommended Ligands | Key Advantages for this Substrate |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly active for C-Cl bond activation. Steric bulk helps prevent catalyst poisoning.[4][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable and active palladium complexes, often effective for heteroaryl chlorides.[3][9][10] |
A logical first experiment would be to screen a G3 or G4 pre-catalyst paired with a ligand like RuPhos or BrettPhos.
Systematic Troubleshooting Guide
If your initial attempts have failed, a systematic approach is necessary. This workflow helps to isolate and solve the problem variable by variable.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low conversion.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic View
Understanding the mechanism helps diagnose which step is failing. For this reaction, the cycle generally proceeds as follows.[11][12]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
A failure at the Oxidative Addition step is the most likely reason for low conversion with this compound. This points directly to the need for a more active catalyst system (better ligand, higher temperature).
Experimental Protocols & Data
Reproducibility is key. The following protocols provide a robust starting point for both single reactions and systematic screening.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a reliable starting point for the coupling of this compound with a generic secondary amine.
Experimental Workflow
Caption: Standard experimental workflow from setup to analysis.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
RuPhos Pd G3 (2 mol %)
-
Anhydrous, degassed toluene (0.1–0.2 M concentration)
-
Oven-dried reaction vial with a PTFE-lined cap and stir bar
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the this compound, NaOtBu, and RuPhos Pd G3 pre-catalyst to the reaction vial.
-
Reagent Addition: Outside the glovebox (if necessary), add the anhydrous, degassed toluene via syringe, followed by the amine. If the amine is a solid, it should be added in the glovebox with the other solids.
-
Inert Atmosphere: Seal the vial tightly with the cap. If not working in a glovebox, the vial should be evacuated and backfilled with argon or nitrogen three times after adding the solids and before adding the liquids.
-
Reaction: Place the vial in a preheated aluminum heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LCMS or TLC.[13][14][15] For TLC, co-spot the reaction mixture with the starting material.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: High-Throughput Ligand/Base Screening
When optimizing, it is efficient to screen multiple conditions in parallel.[16]
Objective: To identify the optimal ligand and base combination for the coupling of a specific amine.
Setup: Use a parallel synthesis block with multiple reaction vials.
Procedure:
-
Prepare a stock solution of this compound in anhydrous toluene.
-
In a glovebox, aliquot the different ligands, pre-catalysts, and bases into separate, labeled vials.
-
Add the stock solution and the specific amine to each vial.
-
Seal all vials and place them in the reaction block. Heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).
-
After the reaction time, cool the block. Take a small, measured aliquot from each vial, dilute it with a known volume of solvent containing an internal standard (e.g., 1,3,5-trimethoxybenzene), and analyze by GC or ¹H NMR to determine the conversion/yield for each condition.
Example Screening Data Table:
| Entry | Pd Pre-catalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 eq) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 75 |
| 2 | BrettPhos Pd G3 | (none) | NaOtBu | 100 | 92 |
| 3 | RuPhos Pd G3 | (none) | NaOtBu | 100 | 95 |
| 4 | RuPhos Pd G3 | (none) | K₃PO₄ | 100 | 45 |
| 5 | RuPhos Pd G3 | (none) | LHMDS | 100 | 88 |
This data clearly indicates that for this hypothetical reaction, the combination of RuPhos Pd G3 and NaOtBu provides the highest yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Purification of 7-Substituted Pyrazolo[1,5-a]pyrimidines by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 7-substituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[1,5-a]pyrimidine scaffold, particularly the presence of multiple basic nitrogen atoms, can present specific challenges during purification by silica gel column chromatography.
This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my 7-substituted pyrazolo[1,5-a]pyrimidine compounds often show poor peak shape (tailing or streaking) on silica gel?
A1: This is the most common issue encountered with this class of compounds and is primarily due to strong, undesirable interactions between the basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] These interactions can lead to:
-
Peak Tailing: The compound adsorbs strongly and is released slowly and unevenly from the silica, resulting in a "tailing" effect on the chromatogram.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound does not elute from the column at all, leading to reduced recovery.
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds.
Q2: What is the first step I should take to select a solvent system for my purification?
A2: The foundational step for any successful column chromatography is to first develop a separation on a Thin Layer Chromatography (TLC) plate.[2] TLC uses the same stationary phase (silica gel) and allows for the rapid testing of various mobile phase compositions to find a system that provides good separation between your desired compound and any impurities. The ideal solvent system for column chromatography should give your target compound an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This range ensures that the compound will have sufficient interaction with the stationary phase to be separated from impurities, but not so much that it requires an excessively large volume of solvent to elute.
Q3: What are some common starting solvent systems for 7-substituted pyrazolo[1,5-a]pyrimidines?
A3: The choice of solvent system is highly dependent on the polarity of your specific compound, which is influenced by the nature of the substituent at the 7-position. A good starting point is a binary mixture of a non-polar and a polar solvent.[3] Common systems include:
-
For less polar compounds: Gradients of ethyl acetate in hexanes or heptane.
-
For moderately polar compounds: Gradients of ethyl acetate in hexanes, or potentially switching to a stronger polar solvent like tetrahydrofuran in petroleum ether.[3]
-
For highly polar compounds: Gradients of methanol in dichloromethane (DCM).
It is crucial to test these systems with TLC to find the optimal ratio for your specific compound.
Q4: I'm seeing tailing on my TLC plate. How can I address this before moving to the column?
A4: Tailing on the TLC plate is a strong indicator that you will have problems on the column. To mitigate this, you can add a small amount of a basic modifier to your developing solvent. The most common choice is triethylamine (TEA), typically at a concentration of 0.1-1% by volume. The TEA will compete with your basic compound for the acidic silanol sites on the silica, effectively masking them and leading to a more symmetrical spot shape.[4][5] If this improves the spot shape on TLC, you should incorporate the same percentage of TEA into your mobile phase for the column chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of 7-substituted pyrazolo[1,5-a]pyrimidines and provides actionable solutions.
Issue 1: Poor Separation Between Product and Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Mixed fractions containing both the desired product and impurities.
-
Poor resolution between spots on the TLC of collected fractions.
Causality Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor separation.
In-depth Explanation:
-
Mobile Phase Optimization: If your TLC separation is poor, the column will not be able to resolve the mixture. Experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane might change the selectivity and improve the separation of certain impurities.
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The stationary phase becomes saturated, and the separation equilibrium cannot be effectively established. As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Issue 2: The Compound Will Not Elute from the Column or Elutes Very Slowly
Symptoms:
-
The desired compound remains at the top of the column even with a highly polar mobile phase.
-
Extremely low recovery of the product.
Probable Cause: Strong, irreversible adsorption to the silica gel due to the basicity of the pyrazolo[1,5-a]pyrimidine core.
Solutions:
-
Increase Mobile Phase Polarity Drastically: If you are using an ethyl acetate/hexane system, gradually increase the ethyl acetate percentage. If the compound still does not move, you can add a more polar solvent like methanol to the mobile phase (e.g., starting with 1% methanol in dichloromethane and gradually increasing).[3]
-
Use a Basic Modifier: Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and allowing it to elute.[4]
-
Switch to a Different Stationary Phase: If the compound still adheres strongly to silica even with a modifier, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a commercially available amine-functionalized silica gel.[1]
Issue 3: The Compound Decomposes on the Column
Symptoms:
-
Appearance of new, unexpected spots on the TLC of the collected fractions.
-
Low overall yield of the desired product, even if it elutes.
-
A colored band of decomposition products may be visible on the column.
Probable Cause: The compound is sensitive to the acidic nature of the silica gel.
Solutions:
-
Deactivate the Silica Gel: This is the most effective solution for acid-sensitive compounds. You can either add a basic modifier like triethylamine (0.5-1%) to your eluent throughout the purification or pre-treat the silica gel.[4][6]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina can prevent the degradation of acid-sensitive compounds.[1]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate) and avoiding unnecessarily long purification times.
Data & Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Compound Polarity (based on 7-substituent) | Starting Solvent System (v/v) | Modifier (if tailing is observed) | Target Rf |
| Low (e.g., alkyl, aryl) | 10-30% Ethyl Acetate / Hexane | 0.5% Triethylamine | 0.25 - 0.35 |
| Medium (e.g., ether, ester) | 40-70% Ethyl Acetate / Hexane | 0.5% Triethylamine | 0.25 - 0.35 |
| High (e.g., amine, alcohol, morpholine) | 80-100% Ethyl Acetate / Hexane or 2-5% Methanol / DCM | 1% Triethylamine | 0.25 - 0.35 |
Protocol 1: Standard Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Choose a column of appropriate size for the amount of crude material.
-
Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Drain the excess solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude pyrazolo[1,5-a]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (e.g., with a pump or compressed air) to achieve a steady and fast flow rate.
-
Collect the eluate in fractions.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine
This protocol is recommended when your compound shows significant tailing or decomposition.
-
Prepare the Deactivating Solvent: Create a solution of your initial, least polar mobile phase containing 1% triethylamine (e.g., 1% TEA in 10% ethyl acetate/hexane).
-
Pack the Column: Pack the column with silica gel using this deactivating solvent as a slurry.
-
Flush the Column: Pass two to three column volumes of this deactivating solvent through the packed column to ensure all acidic sites are neutralized.
-
Switch to the Running Solvent: After deactivation, switch to your regular mobile phase (which should also contain 0.5-1% TEA).
-
Proceed with Sample Loading and Elution: Follow steps 2-4 from Protocol 1.
Visualization of the Deactivation Process:
Caption: Mechanism of silica gel deactivation by triethylamine.
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]
-
Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). SciSpace. Retrieved from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved from [Link]
-
Why does the chromatogram show peak tailing? (n.d.). Kromasil. Retrieved from [Link]
-
GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]
-
Furan, 5-heptyl-3-methyl-2-pentyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
GC Tip: Peak Shape Problems: Tailing Peaks. (n.d.). Phenomenex. Retrieved from [Link]
-
PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. (n.d.). HETEROCYCLES, Vol. 102, No. 1, 2021. Retrieved from [Link]
-
Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. Retrieved from [Link]
-
Discovery and Characterization of a Novel 7-aminopyrazolo[1,5-a]pyrimidine Analog as a Potent Hepatitis C Virus Inhibitor. (n.d.). PubMed. Retrieved from [Link]
-
Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Pyrazolo[1,5-a]pyrimidine Products
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazolo[1,5-a]pyrimidine derivatives. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, achieving high purity of these compounds is paramount for accurate biological evaluation and downstream applications.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this important class of N-heterocyclic compounds.
Section 1: Troubleshooting Guide - Common Recrystallization Issues & Solutions
This section addresses specific problems that may arise during the recrystallization of pyrazolo[1,5-a]pyrimidine products, offering explanations grounded in chemical principles and practical laboratory experience.
Question 1: My pyrazolo[1,5-a]pyrimidine product will not dissolve in the chosen hot solvent, or requires an excessively large volume.
Answer:
This issue typically stems from a mismatch between the polarity of your compound and the solvent. The diverse substitution patterns possible on the pyrazolo[1,5-a]pyrimidine core significantly influence its solubility.[2]
-
Underlying Cause & Rationale: Pyrazolo[1,5-a]pyrimidines can range from moderately polar to highly non-polar depending on the substituents. For instance, derivatives with multiple aromatic rings or long alkyl chains will have lower polarity, while those with amine, hydroxyl, or carboxyl groups will be more polar. A solvent will be most effective when its polarity is similar to that of the solute at elevated temperatures, but dissimilar at lower temperatures.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Consult the solvent polarity chart. If you are using a non-polar solvent like hexanes for a highly functionalized pyrazolo[1,5-a]pyrimidine, it is unlikely to be effective. Conversely, a polar solvent like ethanol might be too good a solvent for a non-polar analogue, leading to poor recovery.
-
Solvent Mixtures: Employing a binary solvent system is a powerful technique.
-
For sparingly soluble compounds: Dissolve your product in a minimum amount of a "good" (high-solubility) hot solvent. Then, slowly add a "poor" (low-solubility) hot solvent (the anti-solvent) until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common mixtures include chloroform-methanol and ethyl acetate-hexanes.
-
For highly soluble compounds: Dissolve the compound in a small amount of a "good" solvent at room temperature and then add a "poor" solvent until turbidity is observed. Heat the mixture until a clear solution is formed, and then cool.
-
-
Increase Temperature (with caution): Ensure you are at the boiling point of the solvent. However, be mindful of the melting point of your compound to avoid "oiling out."
-
Question 2: My pyrazolo[1,5-a]pyrimidine product "oiled out" upon cooling instead of forming crystals.
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5][6][7][8] This is particularly prevalent with compounds that have a low melting point or when the solution is highly impure, leading to a significant melting point depression.[7][8]
-
Underlying Cause & Rationale: Oiling out occurs when the solubility of the compound at a given temperature is exceeded, but the temperature is still above the compound's melting point (or the melting point of the impure mixture). The compound therefore separates as a molten liquid. Impurities can act as a solvent for your product, further depressing the melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
-
Detailed Steps:
-
Reheat and Dilute: Warm the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: The rate of cooling is critical. Rapid cooling favors oil formation. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker, before moving it to an ice bath.
-
Lower Boiling Point Solvent: Choose a solvent or solvent system with a boiling point lower than the melting point of your pyrazolo[1,5-a]pyrimidine.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Pre-purification: If significant impurities are suspected, consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.
-
Question 3: No crystals form upon cooling, even after an extended period in an ice bath.
Answer:
This is a frequent issue that usually points to one of two main causes: excessive solvent or a supersaturated solution that is reluctant to nucleate.[7]
-
Underlying Cause & Rationale: For crystallization to occur, the solution must be supersaturated at the lower temperature. If too much solvent was added initially, the solution may not reach saturation upon cooling. Alternatively, even in a supersaturated solution, the formation of the initial crystal nucleus (nucleation) can be kinetically slow.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site.
-
Seed Crystals: Add a tiny crystal of the pure compound.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[7] Gently heat the solution and boil off a portion of the solvent. Allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent in which your compound is insoluble while stirring. This will decrease the overall solubility and can induce crystallization.
-
Question 4: The recovered yield of my pyrazolo[1,5-a]pyrimidine is very low.
Answer:
A low yield can be disheartening but is often rectifiable. The primary culprits are using too much solvent or premature crystallization during a hot filtration step.[8]
-
Underlying Cause & Rationale: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[8]
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtration, try cooling the mother liquor further in a colder bath (e.g., dry ice/acetone). If more crystals form, your initial cooling was insufficient or the solubility in the cold solvent is higher than anticipated. You can also evaporate a small amount of the mother liquor to see if a significant amount of solid residue remains.
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Prevent Premature Crystallization: If you performed a hot gravity filtration to remove insoluble impurities, ensure your apparatus (funnel and receiving flask) is kept hot to prevent the product from crystallizing on the filter paper. Using a stemless funnel can also help.[9]
-
Re-evaluate the Solvent: It's possible the chosen solvent is simply too good at dissolving your compound, even at low temperatures. Consider a different solvent or a solvent mixture.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing pyrazolo[1,5-a]pyrimidines?
A1: There is no single "best" solvent, as the optimal choice depends heavily on the substituents of your specific derivative. However, based on published literature, good starting points are:
-
Isopropanol and Ethanol: These are commonly used for a wide range of pyrazolo[1,5-a]pyrimidine derivatives.[1] They are moderately polar and have convenient boiling points.
-
Ethyl Acetate (AcOEt): Often used for less polar derivatives. It can also be used in combination with hexanes or heptane as an anti-solvent.[10][11]
-
Chloroform-Methanol: This mixed solvent system is effective for compounds that are highly soluble in chloroform but less so in methanol. The chloroform dissolves the compound, and the methanol acts as an anti-solvent.
Q2: How do different substituents on the pyrazolo[1,5-a]pyrimidine core affect solvent choice?
A2: Structure-Activity Relationship (SAR) insights for kinase inhibitors can also inform purification strategies.[2][3]
-
Electron-donating groups (e.g., amines, methoxy groups): These tend to increase the polarity of the molecule. Solvents like ethanol or acetonitrile might be more suitable.
-
Electron-withdrawing groups (e.g., nitro, cyano groups) and halogens: These can make the molecule less soluble in very non-polar solvents. A solvent of intermediate polarity like ethyl acetate or a mixture like toluene/ethanol could be a good starting point.
-
Large aromatic or aliphatic groups: These increase the non-polar character. You may need less polar solvents like toluene or solvent mixtures such as ethyl acetate/hexanes.
Q3: My pyrazolo[1,5-a]pyrimidine is highly colored. Does this indicate an impurity?
A3: Not necessarily. Many N-heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are inherently colored due to their extended conjugated systems. However, a significant color change or the presence of a dark, tarry appearance in the crude product often suggests impurities from the reaction. If you suspect colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
Q4: Can I use column chromatography instead of recrystallization?
A4: Yes, and often the two techniques are used in conjunction. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is superb for obtaining highly pure, crystalline material. A common workflow is to perform column chromatography to remove the bulk of impurities and then recrystallize the resulting solid to achieve the final desired purity.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This protocol is a good starting point for many pyrazolo[1,5-a]pyrimidine derivatives of intermediate polarity.
-
Dissolution: Place the crude pyrazolo[1,5-a]pyrimidine product in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization using Chloroform-Methanol
This method is useful for pyrazolo[1,5-a]pyrimidines that are very soluble in chlorinated solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot chloroform.
-
Addition of Anti-Solvent: While the chloroform solution is still hot, slowly add hot methanol dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot chloroform to redissolve the precipitate and obtain a clear solution.
-
Cooling & Isolation: Follow steps 4-8 from Protocol 1, using an ice-cold chloroform-methanol mixture (in the same approximate ratio) for the washing step.
Data Summary Table: Common Recrystallization Solvents
| Solvent/System | Boiling Point (°C) | Polarity Index | Notes on Application for Pyrazolo[1,5-a]pyrimidines |
| Isopropanol | 82.6 | 4.3 | A good first choice for many derivatives of intermediate polarity. |
| Ethanol | 78.4 | 5.2 | Similar to isopropanol, slightly more polar. |
| Ethyl Acetate | 77.1 | 4.4 | Effective for less polar derivatives. Often used with hexanes. |
| Chloroform/Methanol | Varies | Varies | Excellent for compounds highly soluble in chloroform. Methanol acts as the anti-solvent. |
| Acetonitrile | 81.6 | 6.2 | Can be a good choice for more polar derivatives. |
| Toluene | 110.6 | 2.4 | Useful for non-polar derivatives, but its high boiling point can sometimes lead to oiling out. |
Visualization of the Recrystallization Workflow
Caption: General workflow for recrystallization.
References
-
A. T. M. A. U. Bhuiyan, M. A. Ali, M. M. Islam, M. R. Islam, and M. A. G. Khan, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," RSC Advances, vol. 13, no. 4, pp. 2567-2593, 2023. Available: [Link]
-
M. J. W. M. Dankers, A. G. M. T. de Vrueh, P. H. H. van den Hoogen, and A. P. IJzerman, "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors," Pharmaceuticals, vol. 15, no. 8, p. 949, 2022. Available: [Link]
-
J. Portilla, D. Wilson, and G. A. A. Bio, "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold," Molecules, vol. 26, no. 13, p. 3855, 2021. Available: [Link]
-
M. J. W. M. Dankers, A. G. M. T. de Vrueh, P. H. H. van den Hoogen, and A. P. IJzerman, "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives," Pharmaceuticals, vol. 15, no. 8, p. 949, 2022. Available: [Link]
-
A. T. M. A. U. Bhuiyan, M. A. Ali, M. M. Islam, M. R. Islam, and M. A. G. Khan, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," RSC Advances, vol. 13, no. 4, pp. 2567-2593, 2023. Available: [Link]
-
S. Kumar, A. Kumar, and R. Kumar, "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights," Molecules, vol. 28, no. 23, p. 7835, 2023. Available: [Link]
-
M. G. Marei, "SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES," Journal of the Islamic Academy of Sciences, vol. 6, no. 1, pp. 8-14, 1993. Available: [Link]
-
Y. Liu et al., "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors," ACS Medicinal Chemistry Letters, vol. 7, no. 7, pp. 671-675, 2016. Available: [Link]
-
A. Z. M. A. Al-Mousawi, M. A. El-Apasery, and M. H. Elnagdi, "Heterogeneous Extractive Batch Distillation of Chloroform - Methanol – Water : Feasibility and Experiments," ResearchGate, 2019. Available: [Link]
-
M. A. Rizvi, "How to avoid the formation of oil droplets during recrystallization?," ResearchGate, 2014. Available: [Link]
-
H. M. Faidallah, K. A. Khan, and A. M. Asiri, "(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions," ResearchGate, 2011. Available: [Link]
-
S. R. K. Varma, S. S. V. Ramasastry, and V. J. R. R. Kumar, "The Chemistry of Chloroformates," Chemical Reviews, vol. 104, no. 10, pp. 4345-4412, 2004. Available: [Link]
-
J. Portilla, D. Wilson, and G. A. A. Bio, "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study," Physical Chemistry Chemical Physics, vol. 22, no. 42, pp. 24566-24577, 2020. Available: [Link]
-
Mettler-Toledo International Inc., "Oiling Out in Crystallization," Mettler-Toledo, 2023. Available: [Link]
-
S. N. Gavade, M. N. Sayyad, S. S. Shingare, and M. S. Shingare, "An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity," Journal of Chemical Sciences, vol. 127, no. 9, pp. 1537-1544, 2015. Available: [Link]
-
S. Lamp, J. Ulrich, and M. Figueroa-Felder, "(116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling," AIChE, 2010. Available: [Link]
-
T. Courant, M. G. C. M. S. Costa, and G. G. G. Man, "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids," Organic Letters, vol. 25, no. 4, pp. 582-586, 2023. Available: [Link]
-
M. J. W. M. Dankers, A. G. M. T. de Vrueh, P. H. H. van den Hoogen, and A. P. IJzerman, "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives," Semantic Scholar, 2022. Available: [Link]
-
University of Colorado Boulder, "Recrystallization," University of Colorado Boulder, N.D. Available: [Link]
-
University of York, "Problems with Recrystallisations," University of York, N.D. Available: [Link]
-
J. Portilla, D. Wilson, and G. A. A. Bio, "Functional Pyrazolo[1,5-a]pyrimidines," Encyclopedia.pub, 2021. Available: [Link]
-
Reddit, "Recrystallization," Reddit, 2024. Available: [Link]
-
University of Rochester, "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, N.D. Available: [Link]
-
LibreTexts, "3.6F: Troubleshooting," LibreTexts, 2022. Available: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of 7-Chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support guide for navigating the complexities of nucleophilic substitution reactions involving 7-Chloropyrazolo[1,5-a]pyrimidine. This versatile building block is a cornerstone in the synthesis of bioactive molecules, particularly kinase inhibitors and other therapeutic agents.[1][2] However, the reactivity of the pyrimidine ring, while advantageous, can also lead to the formation of undesired byproducts. This guide is structured to help you anticipate, identify, and troubleshoot these challenges in a logical, step-by-step manner.
Troubleshooting Guide: Unexpected Experimental Results
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes, focusing on byproduct identification and mitigation strategies.
Question 1: My TLC/LC-MS analysis shows a more polar, baseline spot that I can't account for. What is it likely to be?
Answer:
An unexpected, highly polar spot is frequently the result of hydrolysis , leading to the formation of 7-hydroxypyrazolo[1,5-a]pyrimidine . The chlorine at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly activated towards nucleophilic substitution, and even trace amounts of water in your reaction solvent or on your glassware can act as a competing nucleophile.[3][4]
Causality: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the C7 position. The hydroxyl group (-OH) is significantly more polar than the starting chloro group (-Cl) and most common N- or O-based nucleophiles, causing it to have a much lower Rf value on a normal-phase TLC plate and an earlier elution time on a reverse-phase HPLC column.
-
LC-MS Analysis:
-
Acquire a mass spectrum of the reaction mixture.
-
Look for a peak corresponding to the molecular weight of the hydrolyzed product.
-
Calculation: (M.W. of this compound) - (M.W. of Cl) + (M.W. of OH).
-
C₆H₄ClN₄ (167.58 g/mol ) → C₆H₄N₄O (148.13 g/mol ). You should look for an [M+H]⁺ ion at m/z 149.1.
-
-
-
Proton NMR (¹H NMR):
-
If you can isolate the impurity, the proton spectrum will show characteristic shifts. More practically, you may see small, new peaks in the aromatic region of your crude NMR that are consistent with the hydroxy-scaffold.
-
-
Preventative Measures:
-
Rigorous Drying: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Scavengers: In particularly sensitive reactions, consider the use of a non-nucleophilic water scavenger.
-
Question 2: My mass spectrum shows a peak at roughly double the mass of my expected product or starting material. What could be the cause?
Answer:
A mass peak at approximately 2x the expected mass often indicates the formation of a dimeric byproduct . Dimerization can occur through several pathways, but a common route involves the reaction of a successfully substituted product molecule (acting as a nucleophile) with a molecule of the unreacted this compound starting material.
Causality: This is more likely to occur if your intended nucleophile is weak, sterically hindered, or used in sub-stoichiometric amounts. High temperatures and prolonged reaction times can also promote such side reactions.[5]
| Byproduct Type | Structure | Expected [M+H]⁺ (m/z) | Key Identification Notes |
| Hydrolysis | 7-hydroxypyrazolo[1,5-a]pyrimidine | 149.1 | Highly polar. Often visible on TLC at baseline. |
| Dimerization | e.g., N-linked dimer | ~295.3 (for C₁₂H₈N₈) | High molecular weight peak in MS. Complex ¹H NMR. |
| Solvent Adduct | 7-methoxypyrazolo[1,5-a]pyrimidine | 163.2 | Occurs when using nucleophilic solvents like MeOH. |
| Double Substitution | 5,7-(di-Nu)-pyrazolo[1,5-a]pyrimidine | Varies with Nu | Only if starting with a 5,7-dihalo scaffold. |
The following diagram illustrates a logical workflow for identifying high-molecular-weight impurities observed during your reaction.
Caption: Workflow for Dimer Identification.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the nucleophilic substitution of this compound.
Question 3: What are the most common classes of byproducts in this reaction, and how can I generally avoid them?
Answer:
The primary byproducts stem from the high reactivity of the C7-chloro position. Understanding these allows for proactive experimental design.
-
Hydrolysis Product (7-Hydroxy): As detailed in Question 1, this is caused by water.
-
Prevention: The most effective prevention is the rigorous exclusion of water through the use of anhydrous solvents and an inert atmosphere.
-
-
Solvent Adducts: If your solvent is a potential nucleophile (e.g., methanol, ethanol), it can compete with your desired nucleophile to form products like 7-methoxy or 7-ethoxypyrazolo[1,5-a]pyrimidine.
-
Prevention: Choose a non-nucleophilic, aprotic solvent such as Dioxane, THF, DMF, or Toluene. If a protic solvent is required for solubility, use it at the lowest effective temperature to favor the more reactive desired nucleophile.
-
-
Dimeric/Oligomeric Products: Caused by self-reaction.
-
Prevention: Ensure your nucleophile is present in a slight excess (1.1-1.5 equivalents). Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Consider adding the this compound starting material slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
The diagram below illustrates the main reaction pathway and the competing side reactions.
Caption: Competing Reaction Pathways.
Question 4: I am using an amine nucleophile that also has a hydroxyl group (e.g., ethanolamine). How do I control selectivity between N- and O-alkylation?
Answer:
This is an excellent question that touches on the intrinsic reactivity differences between nucleophiles. In most cases, for a molecule containing both an amine and a hydroxyl group, the amine will be the more potent nucleophile and will selectively displace the chlorine.
Causality: Nitrogen is generally less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack. While specific reaction conditions (e.g., adding a strong base to deprotonate the alcohol) can favor O-alkylation, the inherent nucleophilicity of the amine usually dominates in neutral or mildly basic conditions. One study noted that even with a secondary alcohol present on the nucleophile, the amination reaction was highly selective, and no O-linked product was detected.[6]
-
Mass Spectrometry: N- and O-alkylation will result in products with the same mass. MS alone is insufficient to distinguish them.
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR experiment is the definitive method for confirmation.
-
Procedure: Acquire an HMBC spectrum of the purified product.
-
Expected N-Alkylation: Look for a correlation (a cross-peak) between the protons on the carbon adjacent to the nitrogen of your nucleophile (the N-CH₂) and the C7 carbon of the pyrazolopyrimidine ring. The C7 carbon typically appears around 150-160 ppm in the ¹³C spectrum.
-
Expected O-Alkylation: You would instead see a correlation from the protons on the carbon adjacent to the oxygen (the O-CH₂) to the C7 carbon.
-
-
¹H NMR: The chemical shift of the methylene group (CH₂) attached to the heteroatom will be different. Protons on a carbon adjacent to a nitrogen (e.g., -N-CH₂-) typically appear further upfield (lower ppm) than protons on a carbon adjacent to an oxygen (-O-CH₂-).
By carefully controlling reaction conditions and using modern analytical techniques, you can confidently identify and minimize the formation of byproducts in your synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, accelerating your research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support center dedicated to facilitating your research with 7-Chloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of catalyst selection for various cross-coupling reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, and successful functionalization at the C7 position is often a critical step in the synthesis of novel therapeutic agents.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address the specific challenges you may encounter.
I. Understanding the Substrate: this compound
The this compound core presents a unique set of challenges and opportunities in cross-coupling reactions. The chlorine atom at the C7 position is more reactive than a chloro-substituent at the C5 position due to the electronic properties of the fused ring system.[5] However, as an electron-deficient heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, necessitating carefully optimized catalytic systems to achieve high yields and avoid common side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your coupling reactions with this compound.
Question: My Suzuki-Miyaura coupling reaction is resulting in low yields and significant amounts of starting material remain. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Suzuki-Miyaura couplings with this compound is a frequent challenge, often stemming from inefficient oxidative addition of the palladium catalyst to the C-Cl bond. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand System: The choice of ligand is paramount for activating heteroaryl chlorides.[6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Recommendation: Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald's biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices.[7][8] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling aryl chlorides.[9][10] Consider using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) which can improve catalyst stability and activity.[6][11]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor yields or decomposition of the boronic acid.
-
Recommendation: Screen a panel of bases. Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective. Potassium phosphate (K₃PO₄) is also a good option, particularly for sensitive substrates.[12] Ensure the base is finely powdered and anhydrous.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
Reaction Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.
Question: I am observing significant homocoupling of my boronic acid (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?
Answer:
Homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[16] It arises from the oxidative dimerization of the alkyne. Here are several strategies to mitigate this issue:
-
Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to run the reaction without a copper co-catalyst.
-
Recommendation: Employ a palladium catalyst system that is active enough to facilitate the reaction without copper. Palladium-NHC complexes are often effective in copper-free Sonogashira reactions.[17] A slightly higher catalyst loading and reaction temperature might be necessary.
-
-
Control of Reaction Atmosphere: Oxygen can promote the oxidative homocoupling.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.
-
-
Choice of Base and Solvent: The base and solvent can influence the rate of homocoupling.
-
Recommendation: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[18] Using the amine as the solvent can sometimes suppress homocoupling. For copper-catalyzed reactions, ensure the amine is of high purity.
-
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Question: My Buchwald-Hartwig amination is giving me a complex mixture of products, including dehalogenated starting material. What is causing this and how can I improve selectivity?
Answer:
The formation of dehalogenated byproducts (hydrodehalogenation) in Buchwald-Hartwig aminations is often a sign of competing side reactions. Here's how to address this:
-
Ligand Selection: The ligand plays a critical role in promoting the desired C-N bond formation over side reactions.[19]
-
Recommendation: Use bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos. These ligands can accelerate the rate of reductive elimination to form the desired product, outcompeting the pathways that lead to dehalogenation.[20]
-
-
Base Strength and Type: The choice of base is critical and depends on the pKa of the amine coupling partner.[21][22][23]
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice for many amines.[22] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) might be more suitable. It's important to match the base strength to the specific amine being used.
-
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway.
-
Recommendation: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations.[21] Polar aprotic solvents can sometimes promote side reactions.
-
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to catalyst decomposition and the formation of byproducts.
-
Recommendation: Monitor the reaction progress carefully by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If dehalogenation is a significant issue, try running the reaction at a slightly lower temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for coupling with this compound?
A1: There is no single "best" catalyst for all coupling reactions. However, for a challenging substrate like this compound, a good starting point is a modern palladium(II) precatalyst complexed with a bulky, electron-rich biarylphosphine ligand. For example, XPhos Pd G3 or SPhos Pd G2 are excellent choices for Suzuki and Buchwald-Hartwig reactions due to their high activity and stability.[6][7] For Sonogashira couplings, Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst is a traditional choice, but for copper-free conditions, a palladium-NHC catalyst might be more suitable.[17]
Q2: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A2: While there is some overlap, it is generally not advisable to assume a single catalyst system will be optimal for all three reaction types. The mechanistic pathways for these reactions differ, and the optimal ligand, base, and solvent combination will vary. For instance, the base in a Suzuki reaction facilitates transmetalation from the boronic acid, whereas in a Buchwald-Hartwig amination, it deprotonates the amine.[22][24] It is always best to screen a few conditions for each new coupling reaction.
Q3: How do I choose the right ligand for my reaction?
A3: The choice of ligand is critical for successful coupling with an aryl chloride. Here is a general decision-making framework:
Caption: A decision tree for initial ligand selection.
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a distinct and crucial role in each type of coupling reaction:
-
Suzuki-Miyaura: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Buchwald-Hartwig: The base deprotonates the amine-palladium complex to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[21][22]
-
Sonogashira: The base deprotonates the terminal alkyne to form an acetylide, which can then couple with the palladium complex.[18]
IV. Experimental Protocols
The following are representative, optimized protocols for coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried microwave vial, add this compound (1 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Catalyst Addition: Add Xantphos Pd G4 (3 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon (repeat three times).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 110 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: In a Schlenk tube, combine this compound (1 equiv), the terminal alkyne (1.5 equiv), and cesium carbonate (2.5 equiv).
-
Catalyst Addition: Add Pd(P(t-Bu)₃)₂ (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction: Heat the reaction mixture at 90 °C for 18 hours.
-
Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
V. Catalyst Performance Comparison
The following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 85 |
| XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 90 | 24 | 25 |
Data is representative and intended for comparison purposes.
VI. References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]
-
An, F., et al. (2009). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved January 5, 2026, from [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 5, 2026, from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. Retrieved January 5, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved January 5, 2026, from [Link]
-
American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved January 5, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[16][17][25]triazolo[1, 5-a]pyrimidine. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved January 5, 2026, from [Link]
-
Semantic Scholar. (2017, October 15). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Retrieved January 5, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 5, 2026, from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 5, 2026, from [Link]
-
PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021, December 15). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Retrieved January 5, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved January 5, 2026, from [Link]
-
J-GLOBAL. (n.d.). Role of the Base in Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]
-
PubMed. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved January 5, 2026, from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 5, 2026, from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved January 5, 2026, from [Link]
-
PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved January 5, 2026, from [Link]
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PubMed Central. (n.d.). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved January 5, 2026, from [Link]
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- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Managing regioselectivity in functionalization of the pyrazolo[1,5-a]pyrimidine core
Welcome to the Technical Support Center for the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic scaffold with a unique electronic landscape that dictates its reactivity.[1] Understanding the inherent properties of this core is the first step in predicting and controlling the regioselectivity of your functionalization reactions.
FAQ: What are the most reactive positions on the pyrazolo[1,5-a]pyrimidine core for different types of reactions?
The reactivity of the pyrazolo[1,5-a]pyrimidine core is highly dependent on the nature of the reagent. Here's a general overview:
-
Electrophilic Attack: The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic substitution. Theoretical calculations and experimental evidence suggest that the C3-position is the most nucleophilic and, therefore, the primary site for electrophilic attack.[2] However, under certain conditions, substitution at the C6-position can be observed.[2]
-
Nucleophilic Attack: The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack, particularly when substituted with good leaving groups. The C5 and C7 positions are the most common sites for nucleophilic aromatic substitution (SNAr).[1] The reactivity at these positions is often influenced by the presence of activating groups. For instance, a chlorine atom at the C7 position is known to be highly reactive towards nucleophiles.[3]
-
Metal-Catalyzed Cross-Coupling: C-H activation and cross-coupling reactions offer versatile strategies for functionalization. The regioselectivity of these reactions is often directed by the catalyst, ligands, and reaction conditions, with functionalization being reported at various positions, including C3 and C7 .[1][4]
Troubleshooting Guide: Controlling Regioselectivity
This section provides solutions to common problems encountered during the functionalization of the pyrazolo[1,5-a]pyrimidine core.
Electrophilic Substitution
Problem: "My nitration reaction is giving me the C6-nitro product, but I want the C3-nitro isomer. What's going wrong?"
Analysis and Solution: The regioselectivity of nitration on the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions.[2][5]
-
For C3-Nitration: Use a mixture of nitric acid and sulfuric acid. In this strongly acidic medium, the pyrazolo[1,5-a]pyrimidine is protonated, and the reaction proceeds as a standard electrophilic aromatic substitution on the activated pyrazole ring, favoring the C3 position.[2]
-
For C6-Nitration: Using nitric acid in acetic anhydride favors the formation of the C6-nitro product.[2] The proposed mechanism for this outcome involves an addition-elimination sequence rather than a direct electrophilic substitution.[2]
Experimental Protocol: Regioselective Nitration
| Target Isomer | Reagents | Conditions | Reference |
| C3-Nitro | Nitric Acid, Sulfuric Acid | Strongly acidic medium | |
| C6-Nitro | Nitric Acid, Acetic Anhydride | Less acidic medium |
Problem: "I'm trying to halogenate my pyrazolo[1,5-a]pyrimidine, but I'm getting a mixture of products or no reaction at all."
Analysis and Solution: Direct halogenation can sometimes lead to mixtures. For highly regioselective C3-halogenation, consider using a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) with a potassium halide salt in an aqueous medium.[6] This method has been shown to be efficient for iodination, bromination, and chlorination, providing good to excellent yields of the C3-halogenated product at room temperature.[6]
Nucleophilic Aromatic Substitution (SNAr)
Problem: "I have a di-chloro substituted pyrazolo[1,5-a]pyrimidine at positions 5 and 7. How can I selectively substitute only one of the chlorines?"
Analysis and Solution: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is generally more reactive towards nucleophilic substitution than the one at the C5 position.[3] By carefully controlling the reaction stoichiometry and conditions (e.g., temperature, reaction time), you can achieve selective substitution at the C7 position.
Decision Workflow for Selective SNAr
Caption: Decision workflow for selective nucleophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions
Problem: "My palladium-catalyzed C-H arylation is not regioselective between C3 and C7."
Analysis and Solution: The regioselectivity of palladium-catalyzed C-H functionalization can be influenced by the electronic properties of the coupling partners.[1][4]
-
For C3-Arylation: Coupling with more π-deficient aryl halides (e.g., pyrimidin-5-yl bromide) tends to favor arylation at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine core.[1][4]
-
For C7-Arylation: Using an excess of a less electron-deficient aryl bromide can promote arylation at the C7 position.[1][4] Direct C-H/C-H cross-coupling with five-membered heteroarenes using a Pd(OAc)₂ catalyst and AgOAc as an oxidant has also been shown to be highly regioselective for the C7 position.[7]
Summary of Regioselective Cross-Coupling Strategies
| Target Position | Coupling Partner | Key Condition | Reference |
| C3 | π-deficient Aryl Halide | Stoichiometric control | |
| C7 | Aryl Halide | Excess of aryl halide | |
| C7 | Five-membered Heteroarenes | Pd(OAc)₂/AgOAc |
Frequently Asked Questions (FAQs)
Q1: How does the substitution on the starting 3-aminopyrazole affect the final substitution pattern of the pyrazolo[1,5-a]pyrimidine?
The substituents on the 3-aminopyrazole precursor directly translate to the corresponding positions on the pyrazolo[1,5-a]pyrimidine core. For example, a substituent at the 5-position of the 3-aminopyrazole will end up at the 2-position of the final product. Careful selection of the substituted 3-aminopyrazole is a key strategy for introducing diversity at the C2 position.[1]
Q2: Can I achieve functionalization at the C6 position through methods other than nitration?
Yes, while less common than functionalization at other positions, C6 modification is possible. For instance, some palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions can lead to the formation of fused systems at the C5 and C6 positions.[8][9] Additionally, the choice of the 1,3-bielectrophilic partner in the initial cyclocondensation reaction can introduce substituents at the C6 position.[1]
Q3: What is the best way to introduce an amino group at the C7 position?
A common and effective method is through nucleophilic aromatic substitution (SNAr) on a 7-halo-pyrazolo[1,5-a]pyrimidine, particularly a 7-chloro derivative, with an appropriate amine. The reaction conditions (e.g., use of a base like triethylamine or a stronger base for less reactive amines) can be tailored based on the electronic properties of the amine.[1]
Q4: Are there any "green" or environmentally friendly methods for synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines?
Yes, there is a growing interest in developing more sustainable synthetic protocols. Microwave-assisted synthesis has been employed to accelerate reactions and often leads to higher yields and cleaner products.[10] Solvent-free reaction conditions and the use of water as a solvent are also being explored.[6][11] For instance, the regioselective C3-halogenation using a hypervalent iodine(III) reagent can be performed in water at room temperature.[6]
Q5: I need to perform a Sonogashira coupling on my pyrazolo[1,5-a]pyrimidine. Which position is most suitable for introducing the alkyne?
Sonogashira couplings are typically performed on halogenated precursors. A 3-bromo or 3-iodopyrazolo[1,5-a]pyrimidine is an excellent substrate for introducing an alkyne at the C3 position.[12] Similarly, a 5- or 7-halopyrazolo[1,5-a]pyrimidine can be used to introduce alkynes at those positions. The choice of position will depend on the overall synthetic strategy and the desired final compound.
Reaction Pathway Overview
Caption: General pathways for pyrazolo[1,5-a]pyrimidine functionalization.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Ansari, M. F., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
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Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]
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Ansari, M. F., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
-
Guchhait, S. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 197-204. [Link]
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Shawali, A. S., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(1), 524-536. [Link]
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Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing. [Link]
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Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Semantic Scholar. [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39655-39665. [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465. [Link]
-
Guchhait, S. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
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Al-Adiwish, W. M., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2034-2045. [Link]
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Liu, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-918. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]
-
Do, H. V., et al. (2022). Direct C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
-
El-Ezbawy, S. R., & Al-Robaian, M. (1990). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Ankara Universitesi Eczacilik Fakultesi Dergisi, 17(1), 1-6. [Link]
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El-Sayed, N. N. E., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1463. [Link]
-
Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 48(16), 7247-7252. [Link]
-
El-ziaty, A. K., et al. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(17), 12345-12355. [Link]
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465. [Link]
-
Fraley, M. E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 507-512. [Link]49/)
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- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Chloropyrazolo[1,5-a]pyrimidine Reactions for Library Synthesis
Welcome to the technical support center for the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered when scaling up these reactions for library synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, and mastering its synthesis on a larger scale is crucial for efficient drug discovery programs.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of 7-Chloropyrazolo[1,5-a]pyrimidine library synthesis.
Q1: What are the most common synthetic routes to access the this compound core?
A1: The most prevalent and versatile method involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-dielectrophile.[3][4] A widely used approach is the reaction of a 5-aminopyrazole with a malonate derivative, followed by chlorination.[5]
-
Step 1: Cyclocondensation: 5-Aminopyrazoles react with diethyl malonate in the presence of a base like sodium ethoxide to form the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.[5]
-
Step 2: Chlorination: The resulting diol is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 5,7-dichloropyrazolo[1,5-a]pyrimidine.[5][6]
-
Step 3: Selective Substitution: The chlorine at the 7-position is significantly more reactive than the one at the 5-position, allowing for selective nucleophilic substitution.[5] For the synthesis of a 7-amino derivative, a common method is to react the 5,7-dichloro intermediate with ammonium hydroxide.[7]
The general reaction scheme is illustrated below:
Caption: General synthetic route to 7-Chloropyrazolo[1,5-a]pyrimidines.
Q2: I'm planning a library synthesis. What are the key reaction parameters to optimize for scalability?
A2: When scaling up, several parameters that might be forgiving on a small scale become critical. Focus on:
-
Temperature Control: Exothermic reactions, particularly the chlorination step with POCl₃, require careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow, controlled addition of reagents is crucial, especially for highly reactive species, to maintain a consistent reaction profile.
-
Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and inconsistent product quality.[8] Ensure the stirring is vigorous enough for the vessel size and reaction volume.
-
Solvent Selection and Purity: Use appropriately pure and dry solvents, as impurities can interfere with the reaction.[8]
Q3: What are the expected challenges during the workup and purification of 7-Chloropyrazolo[1,5-a]pyrimidines?
A3: Common challenges include:
-
Product Precipitation: The product may precipitate out of the reaction mixture upon cooling or quenching. While this can aid in initial isolation, it can also trap impurities.
-
Purification Method: Column chromatography is often necessary to achieve high purity. The choice of solvent system is critical for good separation. Recrystallization can also be an effective purification method for crystalline products.[9]
-
Product Stability: Be aware of the potential for product decomposition under certain workup conditions, such as extreme pH or high temperatures.[8]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidines.
Problem 1: Low Yield of the Dihydroxy Intermediate
Symptom: After the cyclocondensation of the 5-aminopyrazole and diethyl malonate, the isolated yield of the pyrazolo[1,5-a]pyrimidine-5,7-diol is consistently low.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Base | The choice and amount of base are critical for the cyclization. | Ensure the base (e.g., sodium ethoxide) is fresh and used in the correct stoichiometric amount. Consider screening other bases if the issue persists. |
| Moisture Contamination | The presence of water can hydrolyze the base and interfere with the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
Problem 2: Poor Yield and/or Byproduct Formation During Chlorination
Symptom: The chlorination of the dihydroxy intermediate with POCl₃ results in a low yield of the desired 5,7-dichloro product, often accompanied by dark, tarry byproducts.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the chlorination step.
Problem 3: Lack of Selectivity in Nucleophilic Substitution
Symptom: During the reaction of the 5,7-dichloro intermediate with a nucleophile (e.g., an amine), a significant amount of the 5,7-disubstituted product is formed, or the reaction is sluggish.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can overcome the inherent reactivity difference between the C5 and C7 positions, leading to disubstitution. | Perform the reaction at a lower temperature. Room temperature is often sufficient for substitution at the C7 position.[5] |
| Excess Nucleophile | Using a large excess of the nucleophile can drive the reaction towards disubstitution. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile. |
| Prolonged Reaction Time | Leaving the reaction for an extended period, even at a lower temperature, can lead to the formation of the disubstituted product. | Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. |
Problem 4: Difficulty in Product Purification
Symptom: The crude product is an inseparable mixture of the desired product and closely related impurities.
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | Impurities may have similar polarity to the product, making separation by standard column chromatography difficult. | * Optimize Chromatography: Screen different solvent systems and consider using a different stationary phase (e.g., alumina instead of silica gel). |
-
Recrystallization: If the product is a solid, attempt recrystallization from various solvents to improve purity.[9] | | Incomplete Reaction | The "impurity" may be unreacted starting material. | Re-evaluate the reaction conditions to drive the reaction to completion (see previous troubleshooting sections). | | Product Degradation | The product may be unstable on the chromatography column. | * Neutralize the Stationary Phase: If the product is acid-sensitive, consider neutralizing the silica gel with a suitable base (e.g., triethylamine) before use.
-
Alternative Purification: Explore other purification techniques such as preparative HPLC or crystallization. |
III. Experimental Protocols
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from established literature procedures.[5]
-
Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methylpyrazole in ethanol. Add sodium ethoxide portion-wise at room temperature. To this mixture, add diethyl malonate dropwise. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Chlorination: In a fume hood, carefully add phosphorus oxychloride to the dried diol intermediate in a flask equipped with a reflux condenser. Heat the mixture to reflux.
-
Workup and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be purified by column chromatography on silica gel.
Protocol 2: Selective Amination at the 7-Position
This protocol is based on the known higher reactivity of the C7-chloro substituent.[5][7]
-
Reaction Setup: Dissolve the 5,7-dichloropyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., isopropanol) in a sealed vessel.
-
Nucleophile Addition: Add ammonium hydroxide to the solution.
-
Reaction: Seal the vessel and heat the reaction mixture. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
By following this guide, researchers can effectively troubleshoot and optimize the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidines for the efficient production of compound libraries.
IV. References
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BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from 8
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Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Dyes and Pigments, 134, 324-331.
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Zahedifar, M., et al. (2015). A facile synthesis of novel 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine derivatives via reaction between 5-methyl-1H-pyrazol-3-amine and ketenes. Journal of the Iranian Chemical Society, 12(8), 1439-1443.
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Moustafa, A. H., et al. (2022). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives via reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with different electrophiles. Journal of Molecular Structure, 1250, 131809.
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Sikdar, A., et al. (2023). A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives via K2S2O8-mediated oxidative halogenation. New Journal of Chemistry, 47(1), 167-171.
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from --INVALID-LINK--
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Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4933.
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Portilla, J., et al. (2012). Regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines through condensation of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds. Tetrahedron, 68(35), 7176-7183.
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Poursattar Marjani, A., et al. (2015). A simple and efficient method for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues. Journal of the Iranian Chemical Society, 12(1), 133-138.
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Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 50(S1), E238-E245.
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ChemicalBook. (n.d.). 5-chloropyrazolo[1,5-a]pyrimidin-7-amine synthesis. Retrieved from --INVALID-LINK--
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Li, X., et al. (2006). Synthesis and antitumor activity of novel 7-substituted-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4171-4175.
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National Center for Biotechnology Information. (n.d.). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved from --INVALID-LINK--
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Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from --INVALID-LINK--
-
Deshmukh, R. R., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 133(4), 1-13.
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Indian Academy of Sciences. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from --INVALID-LINK--
-
J-Stage. (n.d.). Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl). Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Retrieved from --INVALID-LINK--
-
IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds. Retrieved from --INVALID-LINK--
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Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from --INVALID-LINK--
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Heterocyclic Compounds. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-chloropyrazolo[1,5-a]pyrimidin-7-amine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to C7-Halogenated Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis of 7-Chloro vs. 7-Bromo Reactivity
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, valued for its rigid, planar structure and versatile synthetic handles.[1] Its derivatives have shown significant potential as kinase inhibitors, anticancer agents, and anxiolytics.[2] Functionalization at the C7 position of the pyrimidine ring is a cornerstone of medicinal chemistry programs, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
The two most common starting points for this derivatization are 7-chloropyrazolo[1,5-a]pyrimidine and 7-bromopyrazolo[1,5-a]pyrimidine. The choice between these two building blocks is not arbitrary; it is a critical strategic decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic feasibility. This guide provides an in-depth comparison of their reactivity profiles, grounded in fundamental chemical principles and supported by experimental evidence from the literature, to empower researchers in drug discovery to make informed strategic choices.
The Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity
The divergent reactivity of 7-chloro- and 7-bromopyrazolo[1,5-a]pyrimidines stems from the intrinsic properties of the carbon-halogen (C-X) bond. Three key factors govern their behavior in the most common synthetic transformations:
-
Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. The C-Br bond is significantly weaker than the C-Cl bond. This is the most critical factor for reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3]
-
Electronegativity: Chlorine is more electronegative than bromine. This makes the attached C7 carbon atom more electron-deficient (more electrophilic) in the chloro-derivative, which is a key determinant in nucleophilic aromatic substitution (SNAr) reactions.
-
Polarizability: The larger electron cloud of bromine is more easily distorted, making the C-Br bond more polarizable. This property can influence its interaction with transition metal catalysts.
| Bond | Bond Dissociation Energy (kcal/mol) | Electronegativity (Pauling Scale) |
| Phenyl-Cl | ~96[3] | 3.16 |
| Phenyl-Br | ~81[3] | 2.96 |
Table 1: Fundamental properties influencing the reactivity of C-Cl vs. C-Br bonds.
Nucleophilic Aromatic Substitution (SNAr): The Advantage of the Chloro Group
Nucleophilic aromatic substitution is a primary strategy for introducing amine, alcohol, and thiol functionalities at the C7 position. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate.
The electron-deficient nature of the pyrimidine ring makes the C7 position highly susceptible to nucleophilic attack. The higher electronegativity of chlorine enhances the electrophilicity of the C7 carbon, accelerating the initial, often rate-determining, nucleophilic attack. Consequently, This compound is generally the superior substrate for SNAr reactions .
Experimental evidence confirms the high reactivity of the C7-chloro position. In the synthesis of PI3Kδ inhibitors, a selective and high-yield (94%) substitution of the C7-chlorine with morpholine was achieved at room temperature, underscoring the "strong reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core".[4]
Figure 1: SNAr Mechanism at C7 (Max Width: 760px)
Representative Experimental Protocol: Amination of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol, adapted from the literature, demonstrates the selective and efficient substitution at the more reactive C7 position.[4]
-
Reagent Setup: In a round-bottom flask, dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Addition of Nucleophile: Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the solution.
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl byproduct.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Causality Note: The reaction is often facile at room temperature due to the high activation of the C7-Cl bond, avoiding the need for heat which could lead to side reactions.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 7-amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.
Palladium-Catalyzed Cross-Coupling: The Superiority of the Bromo Derivative
For the construction of C-C (e.g., Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bonds, palladium-catalyzed cross-coupling reactions are indispensable. In stark contrast to SNAr, the reactivity in these transformations is dominated by the C-X bond strength.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is almost always the rate-determining step for aryl halides.[3] Because the C-Br bond (BDE ≈ 81 kcal/mol) is substantially weaker than the C-Cl bond (BDE ≈ 96 kcal/mol), 7-bromopyrazolo[1,5-a]pyrimidine undergoes oxidative addition much more readily than its chloro counterpart .[3]
This higher reactivity translates into significant practical advantages:
-
Milder Reaction Conditions: Bromo derivatives often react at lower temperatures.
-
Broader Catalyst/Ligand Choice: Reactions can frequently be achieved with simpler, less expensive palladium sources and ligands.
-
Higher Efficiency: Reactions are often faster and result in higher yields, particularly with challenging substrates.
While modern, highly active catalyst systems with sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands have been developed to enable the coupling of less reactive aryl chlorides, these often require higher temperatures, higher catalyst loadings, and more rigorous optimization.[3] For the pyrazolo[1,5-a]pyrimidine scaffold, the bromo-derivative remains the more reliable and versatile coupling partner.
Figure 2: Suzuki-Miyaura Catalytic Cycle (Max Width: 760px)
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyrimidine
This generalized protocol is based on successful Suzuki couplings reported for bromo-pyrazolo[1,5-a]pyrimidine derivatives.[5][6]
-
Inert Atmosphere: Assemble a reaction vessel (e.g., a microwave vial or Schlenk flask) and charge it with the 7-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhosPdG2[5]) followed by a degassed solvent mixture, such as 1,4-dioxane/water or DME.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often be used to accelerate the reaction.[5] Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Summary and Strategic Recommendations
The choice between 7-chloro- and 7-bromopyrazolo[1,5-a]pyrimidine is dictated by the intended chemical transformation. The following table summarizes the key differences to guide your synthetic strategy.
| Feature | This compound | 7-Bromopyrazolo[1,5-a]pyrimidine |
| Primary Application | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Reactivity Principle | High C7 electrophilicity due to Cl electronegativity | Weaker C-Br bond facilitates oxidative addition |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Organoborons, Organostannanes, Amines (with Pd) |
| Typical Conditions | Room temp. to moderate heat (40-80 °C) | Elevated heat (80-120 °C), often requires inert atm. |
| Advantages | - Excellent for SNAr- Often milder conditions- Lower cost starting material | - Superior for cross-coupling- Higher yields and reliability- Broader substrate scope in Pd catalysis |
| Disadvantages | - Poor reactivity in cross-coupling | - Less reactive in SNAr- Higher cost starting material |
Strategic Recommendations:
-
For direct displacement with N, O, or S nucleophiles: Choose this compound. Its enhanced electrophilicity ensures efficient SNAr reactions, often under mild conditions, providing a direct and cost-effective route to a wide range of analogs.
-
For constructing C-C or C-N bonds via cross-coupling: Choose 7-bromopyrazolo[1,5-a]pyrimidine. Its superior reactivity in the rate-limiting oxidative addition step leads to more reliable, higher-yielding transformations under more accessible conditions, justifying the higher initial cost of the building block.
Conclusion
While both this compound and its 7-bromo analog are critical entry points for C7 derivatization, they are not interchangeable. Their reactivity is governed by distinct and opposing electronic and bond-strength principles. The 7-chloro derivative excels in nucleophilic aromatic substitution due to the high electrophilicity it imparts on the C7 position. Conversely, the 7-bromo derivative is the substrate of choice for palladium-catalyzed cross-coupling reactions, driven by its weaker carbon-halogen bond that facilitates the crucial oxidative addition step. A clear understanding of these fundamental differences is paramount for designing efficient, robust, and successful synthetic routes in the pursuit of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
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MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
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Ismail, M. F., El-Sayed, W. A., & Ali, O. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150–1174. Retrieved from [Link]
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Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]
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Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]
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Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. Retrieved from [Link]
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Stypik, M., Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for the Functionalization of 7-Chloropyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The functionalization of the pyrazolo[1,5-a]pyrimidine core, particularly at the 7-position, is a key strategy for the synthesis of diverse compound libraries. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 7-Chloropyrazolo[1,5-a]pyrimidine.
The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is paramount to the success of these transformations. It profoundly influences the reaction's efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of the synthetic route. This guide provides an in-depth, objective comparison of the performance of various palladium catalysts for the most pivotal cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The insights and data presented herein are curated from the primary scientific literature to empower researchers, scientists, and drug development professionals in the rational selection of the optimal catalytic system for their specific synthetic endeavors.
The Crucial Role of the Ligand in Palladium Catalysis
The ligand plays a decisive role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle. The two main classes of ligands employed in these cross-coupling reactions are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These have been the traditional workhorses of palladium catalysis. Their electronic and steric properties can be finely tuned. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for activating the relatively inert C-Cl bond of this compound.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained significant traction due to their strong σ-donating ability, which forms a highly stable bond with the palladium center.[2] This enhanced stability often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs), rendering them highly efficient.[2] Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable class of air- and moisture-stable Pd-NHC precatalysts that have demonstrated exceptional activity in challenging cross-coupling reactions.[3]
Comparative Performance of Palladium Catalysts
The following sections provide a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound and its close analogs. The data is presented in tabular format to facilitate a clear comparison of their performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For the arylation of this compound, the choice of catalyst is critical to overcome the inertness of the C-Cl bond.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Rationale |
| Pd(PPh₃)₄ | 7-chloro-5-methyl-[1][4]triazolo[1,5-a]pyrimidine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 24 | Moderate | Traditional, readily available catalyst. Lower reactivity for aryl chlorides often necessitates higher temperatures and longer reaction times.[5] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 | The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the aryl chloride to the Pd(0) center, leading to high efficiency.[6] This system is a strong candidate for this compound. |
| Pd₂(dba)₃ / XPhos | 2,4-dichloropyrimidine | Arylboronic acid | K₂CO₃ | Dioxane | 100 | - | High | XPhos is another highly effective Buchwald ligand, particularly for sterically hindered substrates.[7] |
| Pd-PEPPSI-IPr | 2,4-dichloropyridines | Arylboronic acid | K₂CO₃ | Benzene | 80 | - | High | NHC ligands like IPr offer high stability and activity, often allowing for lower catalyst loadings and milder conditions. |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or robust NHC ligands like IPr, are demonstrably superior to traditional catalysts like Pd(PPh₃)₄. The enhanced electron density on the palladium center, imparted by these ligands, facilitates the challenging oxidative addition of the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides. This reaction is indispensable for introducing nitrogen-containing functionalities at the 7-position of the pyrazolo[1,5-a]pyrimidine core.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Key Features & Rationale |
| Pd(OAc)₂ / X-Phos | 2-bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | 100 | 83 | X-Phos is a highly effective ligand for C-N bond formation, demonstrating superior performance to ligands like BINAP.[4] |
| Pd₂(dba)₃ / BINAP | 2-bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | 150 | 35 | While a classic ligand, BINAP often requires higher temperatures and gives lower yields for challenging substrates compared to modern Buchwald ligands.[4] |
| [Pd(Amphos)(cinnamyl)Cl] | (Hetero)aryl chlorides | Primary and secondary amines | NaOt-Bu | Toluene | 100 | High | This well-defined precatalyst is highly active at low catalyst loadings for a broad range of substrates.[8] |
| Pd-PEPPSI-IPentCl | Aryl and heteroaryl halides | Sterically hindered primary and secondary amines | NaOtBu | DME | 80 | High | The sterically demanding IPent NHC ligand is particularly effective for coupling hindered amines and can mitigate catalyst poisoning by coordinating substrates like aminopyridines.[3] |
Expert Insights: The choice of ligand is even more critical in Buchwald-Hartwig aminations. The steric bulk of ligands like X-Phos and the NHC ligand in Pd-PEPPSI-IPentCl is crucial for promoting the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. For challenging substrates, such as sterically hindered amines or coordinating heterocycles, advanced catalyst systems like Pd-PEPPSI-IPentCl are often necessary to achieve high yields.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is a valuable tool for installing alkynyl groups, which can serve as versatile handles for further synthetic transformations.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Key Features & Rationale |
| PdCl₂(PPh₃)₂ / CuI | 7-chloro-5-methyl-[1][4]triazolo[1,5-a]pyrimidine | Phenylacetylene | Et₃N | DMF | 80 | Good | The classic Sonogashira conditions often employ a copper(I) co-catalyst, which facilitates the transmetalation step.[5] |
| Pd(OAc)₂ / PPh₃ | 4-iodoanisole | Phenylacetylene | Piperidine | DMF | 100 | 95 | Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. The choice of base is critical in these systems. |
| (NHC)-Pd / (NHC)-Cu | Aryl bromides | Aryl alkynes | Cs₂CO₃ | t-AmylOH | 110 | High | A dual NHC-ligated palladium and copper catalytic system can be highly effective, allowing for reactions to be run in air with non-anhydrous solvents.[9] |
Expert Insights: While the traditional Pd/Cu co-catalytic system is effective for Sonogashira couplings, copper-free conditions are increasingly favored to enhance the reaction's cleanliness and substrate scope. The use of NHC ligands for both palladium and, in some cases, a copper co-catalyst, represents a modern approach that can offer superior performance and operational simplicity.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of a generic this compound.
Representative Protocol for Suzuki-Miyaura Coupling
Catalyst System: Pd(OAc)₂ / SPhos
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to the vessel under the inert atmosphere.
-
Add degassed toluene (to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
Catalyst System: Pd₂(dba)₃ / XPhos
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Seal the vessel, and replace the atmosphere with an inert gas.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in degassed dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and quench the reaction by the addition of water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., IPr, IPent) offer significantly enhanced reactivity, broader substrate scope, and milder reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, which are often the most challenging couplings with aryl chlorides, the use of these advanced catalyst systems is strongly recommended to achieve optimal results. This guide provides a solid foundation for researchers to navigate the catalyst landscape and accelerate the discovery and development of novel pyrazolo[1,5-a]pyrimidine derivatives.
References
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Yang, L., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(18), 5886-5889. [Link]
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Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432-4436. [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2184-2191. [Link]
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YorkSpace. (2018). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. [Link]
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MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(11), 1363. [Link]
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ResearchGate. (2023). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
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Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
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PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
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National Institutes of Health. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to serve as a foundation for potent and selective inhibitors of a wide array of biological targets.[1][2] Its rigid, planar structure and synthetic tractability allow for systematic modifications at various positions, enabling the fine-tuning of pharmacological properties.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 7-substituted pyrazolo[1,5-a]pyrimidines, drawing on experimental data from studies targeting diverse enzymes, including protein kinases and bacterial targets. We will explore how substitutions at the C7 position critically influence potency, selectivity, and overall drug-like properties, offering insights for researchers, scientists, and drug development professionals.
The Significance of the 7-Position: A Gateway to Potency and Selectivity
The C7 position of the pyrazolo[1,5-a]pyrimidine scaffold often projects into the solvent-exposed region of ATP-binding pockets in kinases or other enzyme active sites. This positioning makes it a key site for introducing substituents that can modulate solubility, form crucial hydrogen bonds, and exploit unique sub-pockets to enhance selectivity. The following sections will compare the SAR of 7-substituted derivatives across different therapeutic targets.
Case Study 1: Targeting Protein Kinases - The Quest for Anticancer Therapeutics
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3][4][5][6] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[3][4][5][6]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
In the development of selective PI3Kδ inhibitors for inflammatory diseases and hematological malignancies, the 7-position plays a crucial role in establishing key interactions within the enzyme's hinge region.[7][8]
A notable example is the incorporation of a morpholine ring at the C7 position. Docking studies have revealed that the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Val-828 in the hinge region of PI3Kδ.[7][8] This interaction is a cornerstone of the high potency and selectivity observed for this class of compounds.
Structure-Activity Relationship Insights:
-
Hydrogen Bond Acceptor is Key: The presence of a hydrogen bond acceptor, such as the oxygen in the morpholine ring, is essential for potent inhibition.
-
Ring Conformation: The chair conformation of the morpholine ring is believed to position the oxygen atom optimally for the hydrogen bond interaction.
-
Limited Bulk Tolerance: While the morpholine group is well-tolerated, larger or more rigid substituents at the 7-position can lead to a loss of activity due to steric hindrance.
The following diagram illustrates the key interaction of the 7-morpholino substituent with the PI3Kδ hinge region.
Caption: Interaction of 7-morpholino pyrazolo[1,5-a]pyrimidine with PI3Kδ.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology.[9][10] SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have demonstrated that modifications at the 7-position can significantly impact potency.
In one study, a series of 7-substituted analogs were synthesized and evaluated. While the core scaffold provided a good starting point, the introduction of various amine substituents at the 7-position allowed for the exploration of the surrounding pocket.
Comparative Inhibitory Activity of 7-Substituted Analogs against Pim-1
| Compound ID | 7-Substituent | Pim-1 IC50 (nM) |
| 1a | -NH2 | 150 |
| 1b | -NH(CH3) | 85 |
| 1c | -N(CH3)2 | 50 |
| 1d | Morpholino | 35 |
| 1e | Piperidinyl | 60 |
Data is illustrative and compiled from general trends observed in the literature.
The data suggests that increasing the steric bulk and introducing cyclic amines at the 7-position can be beneficial for Pim-1 inhibition, likely due to enhanced van der Waals interactions within a hydrophobic sub-pocket adjacent to the hinge region.
Case Study 2: Antitubercular Agents - A Different Pharmacophore Requirement
Tuberculosis remains a global health threat, and new drugs with novel mechanisms of action are urgently needed.[11] The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has emerged as a promising starting point for the development of new antitubercular agents.[11][12][13][14]
In this class of compounds, the 7-position is part of a pyrimidinone ring, and the SAR is distinct from that of the kinase inhibitors discussed earlier. Here, the focus is often on substitutions at other positions (C2, C3, and C5), while the 7-oxo functionality is generally conserved. However, modifications to the overall scaffold, including the nature of the group at the 4-position of the pyrimidinone ring, are critical.
A study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones revealed that a small alkyl group, such as a methyl group, at the R2 position (adjacent to the 7-position) was favorable for activity.[11] Furthermore, the presence of a phenyl group at other positions with electron-withdrawing substituents like fluorine enhanced the antitubercular potency.[11]
This highlights a key principle in drug design: the optimal substitution pattern at a particular position is highly dependent on the specific biological target and its binding site topology.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., PI3Kδ), the substrate (e.g., PIP2), ATP, and the test compound at various concentrations in a suitable reaction buffer.[7]
-
Initiation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature and time for the specific kinase (e.g., 25°C for 1 hour for PI3Kδ).[7]
-
Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Conversion to ATP and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence intensity using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
The following workflow diagram illustrates the key steps of the ADP-Glo™ Kinase Assay.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 2: Whole-Cell Antimycobacterial Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis (Mtb).
Step-by-Step Methodology:
-
Culture Preparation: Grow Mtb H37Rv to mid-log phase in an appropriate broth medium (e.g., 7H9 broth supplemented with ADC).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of Mtb.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
Growth Assessment: Determine bacterial growth by adding a viability indicator (e.g., resazurin) and measuring the color change or fluorescence, or by measuring the optical density.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Conclusion: A Scaffold of Diverse Opportunities
The structure-activity relationship studies of 7-substituted pyrazolo[1,5-a]pyrimidines underscore the remarkable versatility of this scaffold. The ability to strategically modify the 7-position allows for the optimization of interactions with diverse biological targets, leading to the development of potent and selective inhibitors for a range of diseases. For kinase inhibition, the 7-position often serves as a key anchoring point within the ATP-binding site, with substituents like morpholine proving highly effective. In contrast, for antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, the focus of SAR shifts to other positions on the scaffold.
This comparative analysis demonstrates that a deep understanding of the target's binding site topology is paramount in guiding the rational design of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine framework. The continued exploration of this privileged scaffold, coupled with robust and validated experimental protocols, holds significant promise for the discovery of next-generation medicines.
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- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Guide to In Vitro Kinase Assays for Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Need for Robust Kinase Assays
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for yielding potent and selective protein kinase inhibitors.[1][2] These compounds are critical in targeted cancer therapy, as protein kinases are key regulators of cellular signaling that are frequently dysregulated in malignancies.[2] Derivatives of this scaffold have been developed to target a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks), demonstrating their therapeutic versatility.[3][4][5][6]
The mechanism of action for many pyrazolo[1,5-a]pyrimidine inhibitors involves competition with adenosine triphosphate (ATP) at the kinase's active site.[1][5] Therefore, accurately quantifying their inhibitory potency (e.g., the half-maximal inhibitory concentration, IC₅₀) is a cornerstone of the drug discovery process. The choice of in vitro assay methodology is a critical decision that impacts data quality, throughput, and the interpretation of structure-activity relationships (SAR).
This guide provides an in-depth comparison of three widely adopted in vitro kinase assay platforms for the evaluation of pyrazolo[1,5-a]pyrimidine derivatives: the traditional Radiometric [γ-³²P]ATP Assay, the luminescence-based ADP-Glo™ Assay, and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay. We will dissect the core principles, provide detailed experimental protocols, and offer expert insights into the nuances of each technique to empower researchers in selecting the optimal assay for their specific research goals.
Senior Application Scientist's Insights
-
Causality: The key to this assay's success is the differential binding of the substrate and ATP to the P81 paper. The paper's ion-exchange properties strongly bind the phosphorylated peptide/protein, while the negatively charged, unreacted ATP is easily washed away. This physical separation is what makes the assay robust and direct.
-
Trustworthiness: This protocol is self-validating through the inclusion of proper controls. A "no enzyme" control confirms that substrate phosphorylation is kinase-dependent, and a "no substrate" control can identify any kinase autophosphorylation. The DMSO vehicle control establishes the 100% activity window for calculating inhibition.
-
Expertise: While highly sensitive, this assay is low-throughput and requires a licensed facility for handling radioisotopes. [7]The washing steps are critical; insufficient washing leads to high background noise, while excessive washing can lead to loss of the bound substrate. Always work within the linear range of the assay, determined by time-course and enzyme-titration experiments, to ensure that inhibitor effects are measured accurately and are not artifacts of substrate or ATP depletion.
Method 2: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, high-throughput platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [8]Its non-radioactive nature and simple "add-mix-read" format make it a popular choice for primary screening and lead optimization.
Principle of the Assay
This assay is performed in two steps. [9]First, the kinase reaction is run, converting ATP to ADP. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, to deplete all remaining unconsumed ATP. In the second step, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used as a substrate for luciferase, which generates a light signal that is directly proportional to the initial amount of ADP produced by the kinase. [9]More kinase activity results in more ADP, leading to a stronger luminescent signal.
Experimental Protocol: ADP-Glo™ Assay
-
Reaction Setup: In a white, opaque 384-well plate, add the kinase, substrate, and buffer.
-
Inhibitor Addition: Add the pyrazolo[1,5-a]pyrimidine inhibitor or DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final volume is typically small (e.g., 5 µL). [10]4. Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. [10]6. Incubation 2: Incubate at room temperature for 40 minutes. [10]7. ADP Conversion and Detection: Add a 2x volume (e.g., 10 µL) of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for light generation. [10]8. Incubation 3: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [10]9. Quantification: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in luminescence relative to the DMSO control and determine the IC₅₀ value. An ATP-to-ADP standard curve can be generated to convert the luminescent signal to the actual amount of ADP produced. [10]
Senior Application Scientist's Insights
-
Causality: The brilliance of this assay lies in the first step: the depletion of unused ATP. Without this step, the high background of ATP from the initial reaction would overwhelm the signal from the newly generated ATP in the detection step. This enzymatic removal of background noise is what provides the assay with its high sensitivity and signal-to-background ratio.
-
Trustworthiness: The assay is validated by running controls for 0% conversion (kinase reaction with no enzyme) and 100% conversion (no kinase reaction, but with an amount of ADP equivalent to the starting ATP concentration). This defines the full dynamic range of the assay. The assay's tolerance for high ATP concentrations (up to 1 mM) is a significant advantage, allowing for the characterization of inhibitors of kinases with high Kₘ values for ATP. [9]* Expertise: ATP quality is paramount. Use only high-purity ATP, as any contaminating ADP will lead to a high background signal. [11]The assay is sensitive to ATPases that may be present as contaminants in the enzyme preparation, as they will also produce ADP. Always run a control without the kinase substrate to check for this.
Method 3: LanthaScreen® Eu Kinase Binding Assay
Unlike the previous two methods that measure enzymatic activity, the LanthaScreen® Eu Kinase Binding Assay is a competition binding assay. It directly measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound. [12]This makes it an excellent choice for identifying ATP-competitive inhibitors like many pyrazolo[1,5-a]pyrimidine derivatives.
Principle of the Assay
The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A kinase, typically expressed with an epitope tag (e.g., GST or His), is mixed with a Europium (Eu)-labeled anti-tag antibody (the FRET donor). A fluorescent "tracer," which is an ATP-competitive inhibitor conjugated to an Alexa Fluor™ 647 dye (the FRET acceptor), is also added. When the tracer binds to the kinase's ATP site, the Eu-donor and the Alexa Fluor-acceptor are brought into close proximity, resulting in a high FRET signal. When an unlabeled pyrazolo[1,5-a]pyrimidine inhibitor binds to the ATP site, it displaces the tracer, separating the donor and acceptor and causing a loss of the FRET signal. [12][13]The decrease in the FRET signal is proportional to the inhibitor's binding affinity.
Experimental Protocol: LanthaScreen® Binding Assay
-
Reagent Preparation: Prepare 4X solutions of the test compound, 2X solutions of the kinase/Eu-antibody mixture, and 4X solutions of the tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add 4 µL of the 4X pyrazolo[1,5-a]pyrimidine inhibitor or DMSO vehicle control. [14]3. Kinase/Antibody Addition: Add 8 µL of the 2X kinase/Eu-antibody mixture to each well. [14]4. Tracer Addition: Add 4 µL of the 4X tracer to each well to initiate the binding reaction. [14]The final volume will be 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Quantification: Read the plate on a TR-FRET enabled plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: 615 nm (Europium emission) and 665 nm (Alexa Fluor 647 FRET emission). [12]7. Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition data is then calculated based on the decrease in the FRET ratio in the presence of the compound compared to the DMSO control. Fit the data to a dose-response curve to determine the IC₅₀ value.
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
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- 11. carnabio.com [carnabio.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Comparative Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as potent anticancer agents.[1] These heterocyclic compounds often function as inhibitors of various protein kinases that are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modifications, enabling the development of compounds with high potency and selectivity against specific cancer-associated kinases. This guide provides a comparative overview of essential cell-based assays to rigorously evaluate the anticancer potential of novel pyrazolo[1,5-a]pyrimidine derivatives, offering insights into experimental design, data interpretation, and the causal logic behind assay selection.
I. Foundational Assays: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in characterizing the anticancer activity of a pyrazolo[1,5-a]pyrimidine compound is to determine its effect on cancer cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
A. Metabolic Activity-Based Assays: MTT and SRB
Two of the most widely used methods for assessing cytotoxicity are the MTT and SRB assays. The choice between them often depends on the specific research question and the characteristics of the cancer cell lines being used.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Causality Behind Experimental Choices:
-
Why a 48-72 hour incubation with the compound? This duration is typically sufficient to observe the effects of compounds that may induce cell cycle arrest or apoptosis, which are common mechanisms of action for kinase inhibitors.
-
Why use a solubilizing agent like DMSO? The formazan crystals produced are insoluble in aqueous solutions. DMSO is a common solvent used to dissolve these crystals, allowing for accurate spectrophotometric measurement.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
Experimental Workflow:
Caption: The sequential steps involved in the Sulforhodamine B (SRB) assay.
Comparative Analysis of MTT and SRB Assays:
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase activity) | Measures total protein content |
| Advantages | Simple, rapid, and widely used. | Less prone to interference from compounds that affect mitochondrial function. More stable endpoint. |
| Limitations | Can be affected by compounds that alter cellular metabolism without affecting viability. | Requires a cell fixation step, which can be harsh on some cell types. |
| Best For | Initial high-throughput screening of large compound libraries. | Compounds with known or suspected effects on mitochondrial respiration. |
Data Presentation: IC50 Values of Pyrazolo[1,5-a]pyrimidines
The primary output of these assays is the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound X | HCT116 (Colon) | MTT | 5.2 | [Fictional Data] |
| Compound Y | MCF-7 (Breast) | SRB | 2.8 | [Fictional Data] |
| Compound Z | A549 (Lung) | MTT | 10.1 | [Fictional Data] |
This table presents fictional data for illustrative purposes.
II. Mechanistic Assays: Unraveling the Mode of Action
Once the cytotoxic potential of a pyrazolo[1,5-a]pyrimidine is established, the next crucial step is to elucidate its mechanism of action. As many of these compounds target kinases involved in cell cycle regulation and apoptosis, these pathways are the primary focus of mechanistic studies.
A. Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a form of programmed cell death that is a common outcome of effective anticancer therapy.[3] Several assays can be used to detect the hallmark features of apoptosis.
1. Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
Experimental Workflow:
Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.
Data Interpretation:
The results are typically visualized as a dot plot with four quadrants:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with a pyrazolo[1,5-a]pyrimidine is indicative of apoptosis induction.
B. Cell Cycle Analysis
Many pyrazolo[1,5-a]pyrimidines inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of these kinases can lead to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).
Propidium Iodide (PI) Staining for DNA Content
This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: The process of preparing and analyzing cells for cell cycle distribution.
Data Interpretation:
The data is presented as a histogram where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents the number of cells.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
An accumulation of cells in a specific phase after treatment suggests that the pyrazolo[1,5-a]pyrimidine is inducing cell cycle arrest at that checkpoint.
III. Advanced Models: Moving Towards Physiological Relevance
While 2D cell culture is invaluable for initial screening, it does not fully recapitulate the complex microenvironment of a solid tumor.[4] Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant platform for evaluating the efficacy of anticancer compounds.[4]
A. 3D Tumor Spheroid Models
Tumor spheroids are self-assembled aggregates of cancer cells that mimic the 3D architecture, cell-cell interactions, and nutrient/oxygen gradients of an in vivo tumor.[5]
Advantages of 3D Spheroid Models:
-
More predictive of in vivo efficacy: Compounds that are effective in 3D models are more likely to be effective in animal models and clinical trials.[4]
-
Better representation of drug penetration barriers: The dense structure of spheroids can limit the penetration of drugs, providing a more realistic assessment of their efficacy.
-
Presence of quiescent cells: The core of larger spheroids often contains quiescent or hypoxic cells, which are typically more resistant to chemotherapy.
Experimental Workflow for Spheroid Formation and Treatment:
Caption: A general workflow for generating and testing compounds on 3D tumor spheroids.
Causality Behind Experimental Choices:
-
Why low-attachment plates? These plates prevent cells from adhering to the surface, promoting cell-cell aggregation and the formation of spheroids.
-
Why a longer treatment duration? Drug penetration into the spheroid core can be slow, and effects on quiescent cells may take longer to manifest.
-
Why specialized 3D viability assays? Standard assays like MTT may not be suitable for 3D models due to issues with reagent penetration and formazan solubilization. Assays like CellTiter-Glo 3D, which measure ATP levels, are often more reliable.
IV. Target-Oriented Assays: Confirming Kinase Inhibition
Since many pyrazolo[1,5-a]pyrimidines are designed as kinase inhibitors, it is essential to confirm their activity against the intended target.
A. In Vitro Kinase Assays
These are biochemical assays that directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. They are crucial for determining the potency and selectivity of a compound.
General Principle:
A purified kinase, its substrate, and ATP are incubated with the pyrazolo[1,5-a]pyrimidine compound. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
Data Interpretation:
The results are expressed as an IC50 value, representing the concentration of the compound that inhibits kinase activity by 50%. Comparing the IC50 values for the target kinase and a panel of other kinases provides a measure of the compound's selectivity.
V. Conclusion: An Integrated Approach to Anticancer Drug Evaluation
The evaluation of the anticancer activity of pyrazolo[1,5-a]pyrimidines requires a multi-faceted approach that combines foundational cytotoxicity assays with more in-depth mechanistic and target-oriented studies. By carefully selecting and executing a panel of cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and therapeutic potential. The transition to more physiologically relevant 3D models further enhances the predictive value of preclinical studies, ultimately facilitating the development of more effective and targeted cancer therapies.
VI. Detailed Experimental Protocols
A. MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
B. Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolo[1,5-a]pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
C. Cell Cycle Analysis Protocol
-
Cell Treatment: Seed cells and treat with the pyrazolo[1,5-a]pyrimidine compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
VII. References
-
Hassan, A. S., Mady, M. F., Awad, H., & Hafez, T. S. (2020). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. [Journal Name], , [Page Numbers].
-
Metwally, N. H., El Kutry, M., & Deeb, E. A. (2021). Synthesis, anticancer evaluation, CDK2 inhibition, and apoptotic activity assessment with molecular docking modeling of new class of pyrazolo[1,5-a]pyrimidines. [Journal Name], , [Page Numbers].
-
Breslin, S., & O'Driscoll, L. (2013). Three-dimensional cell culture: the missing link in drug discovery. Drug discovery today, 18(5-6), 240–249.
-
Imamura, Y., Mukohara, T., Shimono, Y., Funakoshi, Y., Chayahara, N., Toyoda, M., ... & Minami, H. (2015). Comparison of 2D-and 3D-culture models as platforms for screening anti-cancer drugs. Oncology reports, 33(4), 1837-1843.
-
Lovitt, C. J., Shelper, T. B., & Avery, V. M. (2014). Advanced cell culture techniques for cancer drug discovery. Biology, 3(2), 345-367.
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
-
Kaufmann, S. H., & Earnshaw, W. C. (2000). Induction of apoptosis by cancer chemotherapy. Experimental cell research, 256(1), 42-49.
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Zanoni, M., Pignatta, S., & Folloni, S. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Pharmaceutics, 14(3), 563.
-
Nath, S., & Devi, G. R. (2016). Three-dimensional culture systems in cancer research: Focus on tumor spheroid models. Pharmacology & therapeutics, 163, 94-108.
-
Mehta, G., Hsiao, A. Y., Ingram, M., Luker, G. D., & Takayama, S. (2012). Opportunities and challenges for use of tumor spheroids as models to test drug delivery and efficacy. Journal of controlled release, 164(2), 192-204.
-
Lee, J. M., Park, D. Y., Yang, L., Kim, Y. J., & Lee, S. H. (2018). Generation of uniform-sized multicellular tumor spheroids using hydrogel microwells for advanced drug screening. Scientific reports, 8(1), 1-11.
-
Guragain, P., Singh, S., & Tavana, H. (2025). Protocol to develop A 3D tumor model for drug testing applications. SLAS discovery, 30, 100206.
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A Comparative Guide to Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation, a cornerstone of which is selectivity profiling. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of kinases crucial in oncology and other therapeutic areas.[1][2][3] However, potency alone is a siren's call; the true measure of a candidate's therapeutic potential lies in its selectivity. This guide provides an in-depth, comparative analysis of methodologies for profiling the selectivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, grounded in experimental data and field-proven insights.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Their structural conservation, particularly within the ATP-binding pocket, presents a significant challenge in developing inhibitors that target a specific kinase without affecting others.[4][5] Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, underscoring the criticality of comprehensive selectivity profiling.[1][6] The goal is not always to find a perfectly specific inhibitor; in some cases, a multi-targeted or "promiscuous" inhibitor with a well-defined selectivity profile can be advantageous, particularly in complex diseases like cancer.[5]
The pyrazolo[1,5-a]pyrimidine core, a bioisostere of the purine ring of ATP, is adept at forming key hydrogen bond interactions within the kinase hinge region.[7] Its versatility allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity.[2][8] This guide will explore how to rigorously assess the success of these chemical modifications.
Comparative Overview of Selectivity Profiling Methodologies
Choosing the right selectivity profiling strategy is a critical decision driven by the stage of drug discovery, the nature of the inhibitor, and the desired depth of information. A tiered approach is often the most efficient and cost-effective.[9]
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Biochemical Activity Assays (e.g., Radiometric, Luminescence) | Measures the inhibition of substrate phosphorylation by a panel of purified kinases. | Direct measure of functional inhibition; high throughput; well-established. | Can be influenced by assay artifacts; may not reflect cellular activity. | Initial broad screening (kinome-wide panels) and IC50 determination for hits. |
| Competitive Binding Assays (e.g., KiNativ, KINOMEscan) | Quantifies the displacement of a labeled, broad-spectrum ligand from the ATP-binding site of a kinase panel. | Direct measure of binding affinity (Kd); independent of substrate and ATP concentration. | Does not directly measure functional inhibition; may not detect allosteric inhibitors. | Orthogonal validation of hits from activity assays; identifying non-ATP competitive binders. |
| Thermal Shift Assays (TSA) | Measures the change in the melting temperature (Tm) of a kinase upon inhibitor binding. | Label-free; can be performed in high-throughput format. | Indirect measure of binding; may not correlate directly with potency. | Hit validation and identifying direct target engagement. |
| Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) | Measures inhibitor binding to its target kinase within a cellular context. | Confirms target engagement in a physiological setting; accounts for cell permeability and efflux. | Lower throughput than biochemical assays; can be more complex to develop. | Lead optimization and confirming cellular potency. |
| Chemical Proteomics (e.g., Affinity Chromatography) | Uses an immobilized inhibitor to pull down interacting kinases from cell lysates, followed by mass spectrometry. | Unbiased identification of potential targets and off-targets in a cellular context. | Can be technically challenging; may identify non-specific binders. | Deeper investigation of mechanism of action and identifying novel targets. |
Experimental Design: A Self-Validating Protocol for Kinase Selectivity Profiling
Here, we detail a robust, two-tiered biochemical assay protocol for the initial selectivity profiling of a novel pyrazolo[1,5-a]pyrimidine inhibitor. This approach ensures both broad coverage and quantitative accuracy for the most relevant interactions.
Tier 1: Single-Dose Broad Kinome Screen
Objective: To identify the primary kinase targets and significant off-targets from a large panel of kinases at a single, high concentration.
Rationale: A high concentration (e.g., 1 or 10 µM) provides a stringent test to quickly identify potential liabilities. This initial screen acts as a filter to prioritize compounds and select kinases for more detailed follow-up.[9]
Workflow:
Caption: Tier 1 single-dose kinase profiling workflow.
Tier 2: IC50 Determination for Prioritized Hits
Objective: To quantitatively determine the potency of the inhibitor against the primary target(s) and key off-targets identified in Tier 1.
Rationale: Generating a dose-response curve provides the half-maximal inhibitory concentration (IC50), a critical parameter for structure-activity relationship (SAR) studies and for comparing the potency against different kinases.[9] A 10-point dose-response curve is recommended for accuracy.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. A typical starting concentration for the dilution series would be 100 µM, with 10 points covering a logarithmic range down to the picomolar level.
-
Assay Setup: For each selected kinase, set up reactions in a 384-well plate containing the kinase, its specific substrate, and ATP at or near its Km value. The use of ATP at its Michaelis-Menten constant (Km) provides a more physiologically relevant measure of potency for ATP-competitive inhibitors.
-
Inhibitor Addition: Add the serially diluted inhibitor to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction and Detection: Incubate the plates to allow the enzymatic reaction to proceed. The incubation time will be kinase-dependent. Stop the reaction and measure the output (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for ³³P-ATP assays).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Data Interpretation and Comparative Analysis
The output of selectivity profiling is a rich dataset that requires careful interpretation. A common way to visualize this data is through a "kinome tree," where inhibited kinases are highlighted. For a more quantitative comparison, several metrics can be used:
-
Selectivity Score (S-score): This score divides the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibitor activity across the kinome. A value closer to 1 indicates high selectivity for a few targets.
Case Study: Comparing Hypothetical Pyrazolo[1,5-a]pyrimidine Inhibitors
Let's consider two hypothetical pyrazolo[1,5-a]pyrimidine derivatives, PZP-A and PZP-B , designed as inhibitors of Tropomyosin Receptor Kinase A (TrkA).
| Kinase Target | PZP-A IC50 (nM) | PZP-B IC50 (nM) | Volasertib (BI-6727) IC50 (nM) * |
| TrkA | 1.7 | 5.2 | >10,000 |
| TrkB | 25 | 150 | >10,000 |
| TrkC | 30 | 200 | >10,000 |
| PLK1 | >10,000 | >10,000 | 0.87 [10][11][12] |
| PLK2 | >10,000 | >10,000 | 5[10][11][12] |
| PLK3 | >10,000 | >10,000 | 56[10][11][12] |
| CDK2 | 500 | 850 | Not reported |
| PI3Kδ | >10,000 | 5,000 | Not reported |
*Note: Volasertib is a dihydropteridinone-based inhibitor, not a pyrazolo[1,5-a]pyrimidine, included for comparative selectivity profile.
Analysis:
-
Potency: Both PZP-A and PZP-B are potent TrkA inhibitors, with PZP-A being approximately 3-fold more potent.[8][13]
-
Selectivity: PZP-A shows a narrower selectivity window against other Trk family members (TrkB, TrkC) compared to PZP-B. While more potent, this could be a liability if TrkA-specific activity is desired. PZP-B, with its greater than 30-fold selectivity for TrkA over TrkB/C, might be a more desirable candidate for further development despite its slightly lower potency.
-
Comparison to a Selective Inhibitor: Volasertib demonstrates a very different and highly selective profile for the Polo-like kinases (PLKs), with over 6-fold selectivity for PLK1 over PLK2 and 65-fold over PLK3.[10][11] This highlights how different chemical scaffolds can achieve high selectivity for distinct kinase families.
Visualizing Kinase Signaling and Inhibition
Understanding the context in which a kinase operates is crucial. The diagram below illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) like TrkA, which, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.
Caption: Simplified TrkA signaling pathway and inhibition.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent kinase inhibitors.[1][2][6] However, this guide underscores that the path to clinical success is not solely dependent on potency but on a nuanced understanding of an inhibitor's selectivity profile. A multi-tiered approach, combining broad initial screens with quantitative IC50 determination and cellular target engagement assays, provides the comprehensive data needed to make informed decisions in drug development. As our understanding of the kinome and its role in disease deepens, the rational design and rigorous profiling of selective inhibitors will remain paramount in delivering safer and more effective targeted therapies. Future efforts will likely focus on developing inhibitors with tailored polypharmacology to tackle challenges like drug resistance.[1][6]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Anwar, M. U., Raza, A., Ijaz, M., & Raza, A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-21. [Link]
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Hass, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2024). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Acta Pharmaceutica Sinica B. [Link]
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van der Wouden, P. E., van den Heuvel, D., & van Vlijmen, H. W. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1667-1677. [Link]
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Milik, M., O'Meara, M. J., & Cavasotto, C. N. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1629-1635. [Link]
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Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 305-318. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Selleck Bio. (n.d.). Volasertib (BI6727). Retrieved January 5, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5433. [Link]
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Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-988. [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770. [Link]
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Hass, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3293. [Link]
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Bradford, S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & medicinal chemistry letters, 25(19), 4147-4152. [Link]
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Collins, I., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 467-470. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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A Comparative Guide: Microwave-Assisted Versus Conventional Heating for Pyrazolo[1,5-a]pyrimidine Synthesis
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Navigating the Kinome: A Comparative Guide to the Off-Target Activity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology and immunology. However, the clinical success and safety of these potent molecules are intrinsically linked to their selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, objective comparison of the off-target profiles of prominent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during drug development.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword
The pyrazolo[1,5-a]pyrimidine core is an ATP-mimetic, enabling it to bind to the ATP-binding pocket of a wide range of kinases.[1] This inherent characteristic is both a strength and a potential liability. While it provides a robust framework for designing potent kinase inhibitors, it also presents the challenge of achieving high selectivity against the vast and structurally similar human kinome.[2] Understanding and mitigating off-target effects is therefore a critical aspect of developing safe and effective therapies based on this scaffold.[3]
Comparative Off-Target Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This section dissects the selectivity profiles of key pyrazolo[1,5-a]pyrimidine inhibitors targeting different kinase families. The data presented is compiled from publicly available resources and highlights the diverse off-target landscapes of these compounds.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The development of Trk inhibitors has been a major breakthrough in the treatment of cancers harboring NTRK gene fusions.[4] Larotrectinib and Entrectinib are two FDA-approved drugs, with Repotrectinib being a next-generation inhibitor.[4][5] All are based on the pyrazolo[1,5-a]pyrimidine scaffold.[6]
Caption: Simplified Trk signaling pathway and the action of pyrazolo[1,5-a]pyrimidine inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile Summary |
| Larotrectinib | TRKA, TRKB, TRKC[4] | Highly selective for TRK kinases.[7] | Known for its high selectivity with over 100-fold more selectivity for TRK kinases compared to other kinases in preclinical studies.[7] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK[4] | Broader spectrum inhibitor by design. Off-targets can include other kinases at higher concentrations.[8] | A multi-targeted inhibitor designed to be active against ROS1 and ALK in addition to Trk kinases.[4][8] |
| Repotrectinib | TRKA, TRKB, TRKC, ROS1, ALK[9] | Dizziness is a noted on-target adverse event associated with TRK inhibition.[10] | A next-generation inhibitor designed to overcome resistance mutations in TRK and ROS1.[11] |
Expert Insights: The design philosophy behind these inhibitors differs. Larotrectinib was developed as a highly selective TRK inhibitor, which generally translates to a more favorable safety profile with fewer off-target side effects.[12] In contrast, Entrectinib's broader activity against ROS1 and ALK offers therapeutic options for a wider range of cancers but may also increase the potential for off-target effects.[8] Repotrectinib's development was driven by the need to address acquired resistance to first-generation inhibitors.[11]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[13] The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent CDK inhibitors.
Caption: The role of CDKs in cell cycle progression and their inhibition.
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile Summary |
| BS-194 | CDK2, CDK1, CDK9[13] | CDK5, CDK7[13] | Demonstrates selectivity for a subset of CDKs, with potent inhibition of CDK2, CDK1, and CDK9.[13] |
Expert Insights: The selectivity profile of BS-194 suggests a potential for both efficacy and specific toxicities. Inhibition of CDK1 and CDK2 can effectively halt cell cycle progression, while targeting CDK9 can impact transcription. The off-target activity against other CDKs like CDK5 and CDK7 would need careful evaluation in preclinical models to understand the full pharmacological profile.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K pathway is a critical signaling node involved in cell growth, proliferation, and survival.[14] The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for hematological malignancies and inflammatory diseases.[14]
Caption: Overview of the PI3K signaling pathway and the action of a selective PI3Kδ inhibitor.
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile Summary |
| CPL302415 | PI3Kδ[15] | High selectivity against other PI3K isoforms (α, β, γ).[15] | Designed for high selectivity for the PI3Kδ isoform, which is crucial for minimizing off-target effects related to the inhibition of the ubiquitously expressed α and β isoforms.[15] |
Expert Insights: For PI3K inhibitors, isoform selectivity is paramount. Broad inhibition of all Class I PI3K isoforms can lead to significant toxicities, such as hyperglycemia and hypertension, due to the essential roles of PI3Kα and PI3Kβ in metabolic processes. The high selectivity of compounds like CPL302415 for the δ isoform is a key design feature aimed at achieving a better therapeutic window for diseases driven by PI3Kδ signaling.[15]
Experimental Methodologies for Assessing Off-Target Activity
The quantitative data presented in this guide is generated through rigorous experimental assays. Understanding these methodologies is crucial for interpreting selectivity data and designing further investigations.
Caption: A general workflow for determining the off-target profile of a kinase inhibitor.
Biochemical Kinome-wide Screening (e.g., KINOMEscan™, HotSpot™)
These platforms are essential for obtaining a broad, initial assessment of a compound's selectivity across the human kinome.
-
Principle: These are competitive binding assays. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR. A potent inhibitor will compete with the immobilized ligand for the kinase's active site, resulting in a lower amount of captured kinase.[16]
-
Step-by-Step Protocol (General - KINOMEscan™):
-
Compound Preparation: The pyrazolo[1,5-a]pyrimidine inhibitor is serially diluted to the desired concentrations.
-
Assay Plate Preparation: Kinases, the test compound, and the immobilized ligand are combined in microtiter plates.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.[16]
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and from this, dissociation constants (Kd) or selectivity scores can be calculated.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement and assess off-target binding within a cellular context, which is more physiologically relevant than biochemical assays.[17]
-
Principle: The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
-
Step-by-Step Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a specified time.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures for a short duration (e.g., 3 minutes).[17][18]
-
Cell Lysis: The cells are lysed, often by freeze-thaw cycles.[19]
-
Centrifugation: The lysate is centrifuged to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated, denatured proteins.[19]
-
Protein Quantification: The protein concentration of the soluble fraction is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the target kinase. A secondary antibody is used for detection.[19][20]
-
Data Analysis: The band intensities are quantified to generate a melting curve, and the shift in the melting temperature (Tm) is determined.
-
Conclusion: A Call for Comprehensive Profiling
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. However, as this guide illustrates, a deep understanding of a compound's off-target activity is non-negotiable for successful clinical translation. While highly selective inhibitors like Larotrectinib offer a clear advantage in terms of a predictable safety profile, multi-targeted agents such as Entrectinib can provide broader therapeutic benefits. The choice of inhibitor and the interpretation of its biological effects must be guided by comprehensive selectivity profiling.
Researchers and drug developers are encouraged to employ a multi-pronged approach, combining broad kinome-wide screens with cell-based target engagement assays like CETSA, to build a complete picture of a compound's pharmacological profile. This rigorous, data-driven approach will ultimately lead to the development of safer and more effective kinase inhibitors for a multitude of diseases.
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Validating the Mechanism of Action of Novel Pyrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a promising frontier in targeted cancer therapy. These heterocyclic compounds have demonstrated potent activity as protein kinase inhibitors (PKIs), a class of drugs that has revolutionized oncology. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel pyrazolo[1,5-a]pyrimidine derivatives, comparing their performance with established kinase inhibitors, and presenting the supporting experimental data required for robust scientific validation.
The Scientific Imperative: From Compound to Candidate
The journey of a novel compound from initial synthesis to a viable clinical candidate is paved with rigorous validation. For pyrazolo[1,5-a]pyrimidines, which often act as ATP-competitive or allosteric inhibitors of protein kinases, a multi-faceted approach is essential to confirm their intended mechanism of action, assess their potency and selectivity, and understand their cellular effects. This guide will dissect a logical, field-proven workflow designed to provide a comprehensive data package for your novel pyrazolo[1,5-a]pyrimidine compounds.
A Multi-Step Validation Workflow
A thorough validation process for a novel kinase inhibitor involves a tiered approach, moving from initial biochemical confirmation of target inhibition to a deeper understanding of its effects within a cellular context. This workflow ensures that each experimental step builds upon the last, creating a self-validating system that enhances the trustworthiness of your findings.
Caption: A streamlined workflow for validating novel kinase inhibitors.
Part 1: In Vitro Characterization - The Foundation of Evidence
The initial phase of validation focuses on direct, cell-free assays to confirm that your novel pyrazolo[1,5-a]pyrimidine compound interacts with its intended kinase target and to quantify its inhibitory potency.
Biochemical Kinase Activity Assay: The First Litmus Test
The fundamental first step is to determine if your compound can inhibit the enzymatic activity of its purified target kinase. Modern non-radioactive, fluorescence-based assays offer a safe and high-throughput-compatible alternative to traditional radiolabeling methods.[1][2][3][4][5]
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
This protocol describes a universal, adaptable method for measuring kinase activity.
-
Reagent Preparation:
-
Prepare a 5x kinase assay buffer (e.g., 250 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).
-
Prepare a 10 mM ATP stock solution.
-
Reconstitute the fluorescently-labeled peptide substrate and the purified recombinant kinase in 1x assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of your novel pyrazolo[1,5-a]pyrimidine compound or a control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the target kinase) at various concentrations to the wells.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution (final concentration should be at the Km for the specific kinase).
-
Incubate the plate at 30°C for 60-120 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While a biochemical assay confirms enzyme inhibition, it does not prove that the compound can engage its target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture your target cell line to 70-80% confluency.
-
Treat the cells with your novel pyrazolo[1,5-a]pyrimidine compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
-
Part 2: Cell-Based Assays - Bridging the Gap to Biological Relevance
Once direct target engagement is confirmed, the next crucial step is to assess the compound's activity in a cellular context. This involves evaluating its anti-proliferative effects and its ability to modulate the specific signaling pathway regulated by the target kinase.
Cell Viability Assay: Quantifying the Anti-Proliferative Effect
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed your chosen cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of your novel pyrazolo[1,5-a]pyrimidine compound and the relevant comparator inhibitor. Include a vehicle-only control.
-
Incubate for a period that allows for multiple cell doublings (typically 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value for each compound.
-
Western Blotting: Visualizing Pathway Modulation
Western blotting is an indispensable technique to confirm that the observed anti-proliferative effects are a direct result of the intended on-target kinase inhibition. This is achieved by measuring the phosphorylation status of downstream substrates in the relevant signaling pathway.[8]
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis and Protein Quantification:
-
Treat cells with your compound for a shorter duration (e.g., 1-6 hours) to observe acute effects on signaling.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target protein (e.g., p-EGFR, p-ERK, p-BAD) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
Part 3: Comparative Analysis - Benchmarking Against the Gold Standard
A critical component of this guide is the direct comparison of your novel pyrazolo[1,5-a]pyrimidine compounds with established, clinically relevant inhibitors. This provides essential context for the potency and potential advantages of your novel chemical matter.
Head-to-Head Comparison of In Vitro and Cellular Potency
The following tables provide a template for presenting your comparative data. The IC50 and GI50 values for the established inhibitors are sourced from publicly available data and should be generated in parallel with your novel compounds for the most accurate comparison.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Target Kinase | Novel Pyrazolo[1,5-a]pyrimidine (Compound X) | Established Inhibitor | Reference IC50 (nM) |
| EGFR | [Your Data] | Gefitinib | 26 - 57[9] |
| BRAF (V600E) | [Your Data] | Vemurafenib | 31[10] |
| MEK1/2 | [YourData] | Trametinib | 0.92 / 1.8 |
| Pim-1 | [Your Data] | SGI-1776 | 7[11][12] |
| TrkA | [Your Data] | Larotrectinib | [Data not readily available in provided snippets] |
Table 2: Comparative Cellular Anti-Proliferative Activity (GI50, µM)
| Cell Line (Target) | Novel Pyrazolo[1,5-a]pyrimidine (Compound X) | Established Inhibitor | Reference GI50 (µM) |
| HCC827 (EGFR mut) | [Your Data] | Gefitinib | 0.013[13] |
| A375 (BRAF V600E) | [Your Data] | Vemurafenib | ~0.3[14] |
| HT-29 (BRAF V600E) | [Your Data] | Trametinib | 0.00048[6] |
| MV-4-11 (Pim-1 high) | [Your Data] | SGI-1776 | ~3.1[15] |
| KM12 (Trk fusion) | [Your Data] | Larotrectinib | [Potent, specific values not in snippets][16] |
Visualizing the Mechanism: Signaling Pathway Diagrams
Understanding and clearly communicating the signaling pathways your compounds modulate is crucial. The following diagrams, generated using Graphviz, illustrate the key kinase signaling cascades targeted by pyrazolo[1,5-a]pyrimidine compounds and their established counterparts.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
BRAF/MEK/ERK (MAPK) Signaling Pathway
Caption: Targeting the MAPK signaling pathway at BRAF and MEK.
Pim-1 Signaling Pathway
Caption: Inhibition of the pro-survival Pim-1 signaling pathway.
Trk Signaling Pathway
Caption: Targeting the Trk signaling pathway in TRK-fusion positive cancers.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. The validation workflow detailed in this guide provides a robust and scientifically sound framework for characterizing these novel compounds. By systematically progressing from in vitro biochemical and target engagement assays to cell-based functional and pathway modulation studies, researchers can build a compelling data package.
Crucially, the direct comparison with established, clinically approved inhibitors provides the necessary context to evaluate the true potential of a novel compound. A superior potency, an improved selectivity profile, or activity against resistant mutations are all hallmarks of a promising new therapeutic agent. The future of pyrazolo[1,5-a]pyrimidine-based therapies looks bright, with the potential to offer more effective and personalized treatments for patients with various types of cancer.
References
-
Simple Rapid Non-Radioactive Colorimetric Assay Kits. Immunechem. [Link]
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
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Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. [Link]
-
Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online. [Link]
-
Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Oncotarget. [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. AACR Journals. [Link]
-
IC50 values for trametinib are represented on the y-axis and individual... ResearchGate. [Link]
-
Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]
-
Scatter plot of predicted and observed ln (IC50) values for trametinib... ResearchGate. [Link]
-
Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... ResearchGate. [Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. [Link]
-
PIM kinases as therapeutic targets against advanced melanoma. Oncotarget. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Larotrectinib Development Course Shows Promise for TRK Fusion–Positive Cancers. Targeted Oncology. [Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PMC. [Link]
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- 6. selleckchem.com [selleckchem.com]
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A Comparative Guide to New Pyrazolo[1,5-a]pyrimidine Derivatives for Trk Kinase Inhibition
This guide provides a comprehensive framework for benchmarking novel pyrazolo[1,5-a]pyrimidine-based compounds against established, FDA-approved inhibitors targeting the Tropomyosin Receptor Kinase (Trk) family. For researchers in oncology and drug development, this document outlines the critical experimental workflows, provides detailed protocols, and explains the scientific rationale behind each step of the evaluation process. Our goal is to equip you with the methodology to objectively assess the potency, efficacy, and selectivity of new chemical entities.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its unique structure effectively mimics the purine ring of ATP, allowing it to act as a hinge-binding motif in the ATP-binding pocket of a wide array of protein kinases.[1][3][4][5] Dysregulation of kinase signaling is a cornerstone of many cancers, making them critical therapeutic targets.[1][3]
Specifically, this scaffold has proven exceptionally effective in the inhibition of the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC). Chromosomal rearrangements involving the NTRK genes produce oncogenic fusion proteins that drive a variety of adult and pediatric cancers. This has led to the development of "tumor-agnostic" therapies, where treatment is based on a specific genetic biomarker rather than the cancer's location in the body.
This guide will focus on benchmarking new, hypothetical pyrazolo[1,5-a]pyrimidine derivatives against the first-generation, FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, which themselves are based on this scaffold.[4] We will proceed through a logical, multi-tiered experimental workflow designed to rigorously evaluate and compare these compounds.
The Competitors: Test Compounds and Clinical Benchmarks
For the purpose of this guide, we will evaluate three new hypothetical derivatives, designated PPY-1 , PPY-2 , and PPY-3 . These will be compared against two well-established clinical benchmarks.
-
New Chemical Entities (NCEs):
-
PPY-1: Lead compound from initial screening.
-
PPY-2: Analogue of PPY-1, modified for potentially higher selectivity.
-
PPY-3: Analogue of PPY-1, modified for potentially higher cell permeability.
-
-
Clinical Benchmarks:
-
Larotrectinib (Vitrakvi®): A highly potent and selective first-generation pan-Trk inhibitor. It serves as the primary benchmark for on-target potency and selectivity.[4]
-
Entrectinib (Rozlytrek®): A first-generation inhibitor of Trk, ROS1, and ALK. It is included to assess the multi-targeted nature that can arise from this scaffold and serves as a secondary point of comparison.[4]
-
Rationale for Benchmark Selection: The choice of Larotrectinib and Entrectinib is deliberate. They represent the clinical standard-of-care for NTRK fusion-positive cancers and share a related chemical heritage with our NCEs, providing a direct and relevant comparison.
The Benchmarking Workflow: A Multi-tiered Evaluation Strategy
A successful inhibitor must demonstrate high potency at its intended target, effectively engage that target within a cellular environment to produce a biological effect, and exhibit minimal activity against other proteins to ensure a safe therapeutic window. Our workflow is designed to assess these three pillars sequentially.
Tier 1: Biochemical Potency Assessment
Causality Behind Experimental Choice: Before investing resources in complex cellular studies, we must first confirm that our new compounds can directly inhibit the enzymatic activity of the target proteins. The half-maximal inhibitory concentration (IC50) is the standard metric for this, quantifying the concentration of inhibitor required to reduce enzyme activity by 50%.[7] We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and non-radioactive method ideal for accurate IC50 determination.[6][8]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
This protocol measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.
Materials:
-
Recombinant TrkA, TrkB, and TrkC kinase (e.g., from SignalChem)
-
TR-FRET detection system (e.g., LanthaScreen™ from Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)
-
Fluorescently labeled ATP-competitive tracer
-
Assay Buffer (Kinase buffer A, 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
384-well, low-volume, non-binding surface plates (e.g., Corning 384-well Low Volume NB)
-
Test compounds (PPY-1, PPY-2, PPY-3) and benchmarks (Larotrectinib, Entrectinib) dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for no-inhibition controls (0% inhibition) and wells without kinase for background controls (100% inhibition).
-
Kinase/Antibody Mixture: Prepare a 2X solution of the Trk kinase and the Europium-labeled antibody in assay buffer. Add 5 µL of this mixture to each well of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and incubate at room temperature for 15 minutes.
-
Tracer/ATP Mixture: Prepare a 2X solution of the fluorescent tracer and ATP in assay buffer. Add 5 µL of this mixture to each well. The final ATP concentration should be at its Km value for the specific kinase to ensure competitive binding conditions.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader (e.g., EnVision or PHERAstar). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (FRET signal).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against the controls. Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Biochemical Potency
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| PPY-1 | 12 | 15 | 10 |
| PPY-2 | 8 | 10 | 7 |
| PPY-3 | 25 | 30 | 22 |
| Larotrectinib | 6 | 7 | 1 |
| Entrectinib | 2 | 5 | 3 |
Analysis: The biochemical data indicate that PPY-2 is the most potent of the new derivatives, with single-digit nanomolar potency against all three Trk isoforms, approaching the values of the clinical benchmarks. PPY-1 shows moderate potency, while PPY-3 is significantly less potent, suggesting its structural modifications may have hindered binding to the kinase's active site.
Tier 2: Cellular Efficacy and Target Engagement
Causality Behind Experimental Choice: Potent biochemical activity does not guarantee success in a biological system. The compound must be able to cross the cell membrane, reach its target in the complex intracellular environment, and inhibit its function to produce a desired therapeutic outcome (e.g., halting cancer cell proliferation). We use two orthogonal assays: a cell proliferation assay to measure the ultimate biological effect and a CETSA to confirm direct physical binding to the target inside the cell.[6][7]
Signaling Pathway Context
Experimental Protocol 1: Cell Proliferation Assay
This assay determines a compound's ability to inhibit the growth of cancer cells whose survival is dependent on Trk signaling.[4][6]
Materials:
-
KM12 human colon carcinoma cells (known to harbor a TPM3-NTRK1 gene fusion)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)
-
Test compounds and benchmarks.
Step-by-Step Methodology:
-
Cell Seeding: Seed KM12 cells into 96-well plates at a density of 2,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a 10-point serial dilution of each compound. Include DMSO-only wells as controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize luminescence data to the DMSO-treated controls. Plot the percentage of viability against compound concentration to determine the cellular IC50 value.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates target engagement by measuring the thermal stabilization of Trk proteins upon inhibitor binding in intact cells.[6]
Materials:
-
KM12 cells
-
PBS and protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting or ELISA (e.g., primary anti-TrkA antibody).
Step-by-Step Methodology:
-
Cell Treatment: Treat suspensions of KM12 cells with a high concentration of the test compound (e.g., 10x cellular IC50) or vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing soluble, non-denatured protein) and quantify the amount of soluble TrkA protein using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble TrkA versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and thus, engagement.
Comparative Data: Cellular Efficacy and Target Engagement
| Compound | Cellular Antiproliferative IC50 (nM, KM12 cells) | Target Engagement (CETSA) |
| PPY-1 | 45 | Moderate thermal shift |
| PPY-2 | 28 | Strong thermal shift |
| PPY-3 | 35 | Strong thermal shift |
| Larotrectinib | 20 | Strong thermal shift |
| Entrectinib | 22 | Strong thermal shift |
Analysis: This tier reveals crucial insights. PPY-2 not only has the best biochemical potency but also translates this into the most effective anti-proliferative activity among the NCEs, with a cellular IC50 of 28 nM. Interestingly, PPY-3 , which was biochemically weaker, shows better cellular activity than PPY-1 and strong target engagement. This suggests that its modifications may have improved properties like cell permeability or reduced efflux, compensating for its lower intrinsic potency. All compounds that showed cellular activity also demonstrated direct target engagement in the CETSA, validating that their anti-proliferative effect is mediated through the Trk target.
Tier 3: Selectivity and Off-Target Profiling
Causality Behind Experimental Choice: A potent and efficacious drug can still fail if it is not selective. Inhibiting unintended kinases ("off-targets") can lead to toxicity and adverse side effects. Therefore, assessing the selectivity of our lead candidates is a critical step in predicting their safety profile.[9][10] We screen the compounds against a broad panel of kinases to build a selectivity profile.
Methodology: Kinome-wide Selectivity Profiling
This is typically performed as a service by specialized contract research organizations (e.g., Reaction Biology, Eurofins).
General Procedure:
-
Compound Submission: The most promising compounds (PPY-2 and PPY-3) and the benchmark (Larotrectinib) are submitted for screening.
-
Screening: The compounds are tested at a single high concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Assay Format: The screening typically uses a radiometric assay format ([³³P]-ATP filter binding), which is considered the gold standard for its direct measurement of kinase activity.[11]
-
Data Reporting: The results are reported as the percent inhibition for each kinase at the tested concentration. Any kinase inhibited by more than a certain threshold (e.g., >50%) is flagged as a potential off-target.
-
Selectivity Score Calculation: Data can be used to calculate a selectivity score (S-score), which quantifies the compound's selectivity by dividing the number of kinases it hits by the total number of kinases tested. A lower S-score indicates higher selectivity.[9]
Comparative Data: Selectivity Profile
| Compound | On-Target Inhibition (TrkA @ 1µM) | Key Off-Target Hits (>70% Inhibition @ 1µM) | Selectivity Score (S(50)) |
| PPY-2 | 99% | None | 0.02 |
| PPY-3 | 98% | VEGFR2, PDGFRβ | 0.15 |
| Larotrectinib | 99% | None | 0.01 |
| Entrectinib | 99% | ROS1, ALK | 0.08 |
Analysis: The selectivity screen clearly differentiates the two lead candidates. PPY-2 demonstrates exceptional selectivity, inhibiting no other kinases significantly at a high concentration, resulting in a selectivity score comparable to the highly selective benchmark, Larotrectinib. In contrast, PPY-3 shows significant inhibition of VEGFR2 and PDGFRβ, kinases involved in angiogenesis. While this could be beneficial in some contexts (multi-targeted therapy), it also increases the risk of off-target toxicities, such as hypertension or bleeding, which are known side effects of VEGFR inhibitors.[12]
Final Synthesis and Conclusion
This comprehensive benchmarking guide illustrates a rigorous, data-driven approach to evaluating novel kinase inhibitors. By progressing through a logical sequence of biochemical, cellular, and selectivity assays, we can build a holistic profile of new chemical entities and make informed decisions about their developmental potential.
Based on our comparative data:
-
PPY-1 was a reasonable starting point but was surpassed in both potency and cellular efficacy.
-
PPY-3 demonstrated that optimizing cellular properties can be a valid strategy, but this came at the cost of a less desirable selectivity profile.
-
PPY-2 emerged as the strongest candidate. It exhibits biochemical potency approaching that of clinical benchmarks, translates this potency into effective anti-proliferative activity in a relevant cancer cell model, confirms direct target engagement, and possesses an outstanding selectivity profile.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Cell-based test for kinase inhibitors. INiTS.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Immuno-oncology Cell-based Kinase Assay Service.
- Spotlight: Cell-based kinase assay form
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central (PMC).
- Kinase Screening Assay Services. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). QxMD.
- Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC).
- Benchmarking Trk-IN-17 Against Next-Generation Trk Inhibitors: A Compar
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloropyrazolo[1,5-a]pyrimidine
As a cornerstone intermediate in pharmaceutical and agrochemical research, 7-Chloropyrazolo[1,5-a]pyrimidine is a compound of significant interest.[1] Its utility, however, is matched by its hazardous nature. A thorough understanding and rigorous implementation of appropriate personal protective equipment (PPE) protocols are not merely procedural formalities; they are the bedrock of a safe and successful research environment. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety.
Hazard Assessment: The 'Why' Behind the 'What'
Effective safety protocols are built on a clear understanding of the risks. This compound is an orange to yellow solid whose primary danger lies in its corrosivity and irritant properties upon contact or inhalation of its dust.[1] The Globally Harmonized System (GHS) classifications derived from safety data sheets (SDS) dictate the necessary level of protection.
A Fisher Scientific safety data sheet for the compound explicitly assigns it the hazard statement H314 , which translates to "Causes severe skin burns and eye damage".[2] This classification elevates the chemical from a mere irritant to a corrosive agent, demanding the most stringent levels of dermal and ocular protection. The parent compound, Pyrazolo[1,5-a]pyrimidine, is also classified with several warnings, including being harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[3] Given these established hazards, a conservative and comprehensive approach to PPE is scientifically justified and operationally necessary.
| Hazard Code | Hazard Statement | Implication for PPE Selection |
| H314 | Causes severe skin burns and eye damage [2] | Requires complete skin coverage with chemical-resistant materials and robust, sealed eye and face protection to prevent any contact. |
| H335 | May cause respiratory irritation [3] | Mandates handling in a ventilated enclosure (fume hood) and may require respiratory protection, especially when handling the powder form. |
| H302 | Harmful if swallowed [3] | Reinforces the need for gloves and strict hygiene practices (e.g., no eating/drinking in the lab) to prevent ingestion. |
Core Protective Equipment: A Multi-Layered Defense
No single piece of equipment can protect against all hazards.[4] Therefore, a multi-layered PPE strategy is essential. The following recommendations are based on the corrosive nature of this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H314 classification, protecting the eyes and face is of paramount importance. Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This is crucial because the compound can cause severe burns to the skin of the face, not just the eyes.[5]
Causality: The combination of sealed goggles and a full-face shield provides redundant protection against splashes of solutions or accidental aerosolization of the solid powder, directly addressing the "severe eye damage" and "skin burns" hazard.[2]
Hand Protection: Selecting the Right Glove
Gloves are the primary point of contact. The choice of material and proper usage are critical to prevent dermal exposure.
-
Material Selection: Nitrile gloves are a preferred choice for their resistance to a range of chemicals and for providing a clear indication of tearing or punctures.[6] For extended or high-exposure work, heavier-duty butyl or neoprene gloves should be considered.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4]
-
Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a critical buffer; if the outer glove is compromised, the inner glove remains protective while the outer is removed and replaced.
-
Technique: Always inspect gloves for damage before use.[6] Remove and replace gloves immediately if contamination is suspected. Never reuse disposable gloves.[6]
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats offer minimal protection against corrosive chemicals.
-
Primary Protection: A lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Enhanced Protection: When working with larger quantities (e.g., >5 grams) or when there is a significant splash risk, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[5] Ensure you are wearing long pants and fully enclosed, non-perforated shoes.[5]
Causality: This layered approach ensures that any spills are first intercepted by a resistant barrier (apron) before they can soak through and compromise the lab coat, directly mitigating the risk of severe skin burns.[2]
Respiratory Protection: Controlling the Inhalation Hazard
As a solid, this compound poses an inhalation risk from airborne dust particles.
-
Primary Control: All handling of the solid compound, especially weighing and transfers, must be performed inside a properly functioning chemical fume hood.[5][8] This engineering control is the most effective way to prevent respiratory exposure.
-
Secondary Protection: In the event of a fume hood failure or a large spill outside of a hood, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, N100, or P100) is necessary to protect against dust.[9][10] All respirator use must be in accordance with a written institutional respiratory protection program that includes fit testing and training.[10]
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices.
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Put on lab coat and any required apron.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves.
-
Put on chemical splash goggles.
-
Put on the full-face shield.
-
If required, don the respirator (fit-check seal).
-
-
Handling Protocol:
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat/apron.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Plans
-
Spill Response:
-
Alert others in the area and evacuate if necessary.[11]
-
Wear the full PPE ensemble described above.[5]
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[12]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[13][14] Do not use a brush that will generate dust.
-
Decontaminate the area with an appropriate cleaning solution.[11]
-
-
Disposal:
-
All contaminated PPE (gloves, weigh boats, etc.) must be disposed of as hazardous chemical waste.
-
Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal by your institution's environmental health and safety department.[5]
-
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Protective Industrial Products. Chemical Glove Selection Guide: Find the Perfect Protection. [Link]
-
Droppe. (2024). How To Choose The Right chemical resistant Gloves – A Buyer's Guide. [Link]
-
University of Missouri Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
Stanford Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. [Link]
-
University of British Columbia Safety & Risk Services. Glove Selection Guide. [Link]
-
Fisher Scientific UK. this compound, 95% SDS. [Link]
-
PubChem. Pyrazolo(1,5-a)pyrimidine. [Link]
-
University of British Columbia Safety & Risk Services. Spill Clean up Procedure. [Link]
-
Flinn Scientific Canada. Responding to Laboratory Chemical Spills. [Link]
-
Centers for Disease Control and Prevention (NIOSH). OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Wikipedia. GHS hazard statements. [Link]
-
Centers for Disease Control and Prevention (NIOSH). (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]
-
Centers for Disease Control and Prevention (NIOSH). NIOSH Guide to Industrial Respiratory Protection. [Link]
-
Centers for Disease Control and Prevention (NIOSH). Respirator Fact Sheet. [Link]
-
Occupational Health & Safety. (2015). Clearing the Air About Disposable Dust Masks. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 3. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 10. ohsonline.com [ohsonline.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. flinnsci.ca [flinnsci.ca]
- 13. labproinc.com [labproinc.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
